molecular formula C8H11Cl2N B1460165 (2-Chloro-5-methylphenyl)methanamine hydrochloride CAS No. 42365-55-9

(2-Chloro-5-methylphenyl)methanamine hydrochloride

Cat. No.: B1460165
CAS No.: 42365-55-9
M. Wt: 192.08 g/mol
InChI Key: JVENPKHXJGHJHB-UHFFFAOYSA-N
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Description

(2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS 42365-55-9) is an organic compound with the molecular formula C8H11Cl2N and a molecular weight of 192.09 g/mol . This benzylamine hydrochloride derivative is supplied as a high-purity grade (>98%) and is a valuable chemical intermediate in organic synthesis and pharmaceutical research . The compound requires specific storage conditions in an inert atmosphere at room temperature to ensure stability . Researchers should adhere to all safety guidelines, as the compound carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(2-chloro-5-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVENPKHXJGHJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42365-55-9
Record name Benzenemethanamine, 2-chloro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42365-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS: 754917-70-9 [Free Base]) is a high-value benzylamine scaffold utilized extensively in fragment-based drug discovery (FBDD) and lead optimization.[1] Distinguished by its ortho-chloro, meta-methyl substitution pattern, this building block offers a unique combination of steric protection and lipophilic bulk, making it an ideal pharmacophore for modulating binding affinity in kinase inhibitors and GPCR ligands.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and critical handling requirements. It moves beyond standard datasheet parameters to offer "in-the-trenches" insights for researchers integrating this moiety into complex small molecules.

Physicochemical Profile

Understanding the solid-state and solution-phase behavior of this salt is critical for assay reproducibility.[1] The hydrochloride salt form is preferred over the free base due to enhanced stability and water solubility, facilitating aqueous formulations for biological testing.

Table 1: Core Technical Specifications
PropertyValue / DescriptionNotes
Chemical Name (2-Chloro-5-methylphenyl)methanamine hydrochlorideIUPAC
Common Synonyms 2-Chloro-5-methylbenzylamine HCl
Molecular Formula C₈H₁₀ClN[1][2][3] · HClSalt Form
Molecular Weight 192.09 g/mol Free Base: 155.63 g/mol
CAS Number 754917-70-9 (Free Base)Verify salt stoichiometry before use
Appearance White to off-white crystalline solidHygroscopic tendency
Solubility Soluble: Water, Methanol, DMSOInsoluble: Hexanes, Et₂ODMSO stock recommended for assays
pKa (Predicted) ~8.9 (Conjugate Acid)Typical for benzylamines
H-Bond Donors 3 (NH₃⁺)Salt form
H-Bond Acceptors 0Chloride counterion is a weak acceptor

Structural Analysis & Medicinal Utility

The 2-Chloro-5-methyl substitution pattern is not arbitrary; it is a strategic design element in medicinal chemistry.[1][4]

  • Ortho-Chlorine (Position 2):

    • Steric Occlusion: The chlorine atom creates a steric block near the benzylic amine. When this amine forms an amide bond (e.g., in a drug candidate), the ortho-chloro group restricts rotation around the N-C(benzyl) bond, potentially locking the molecule into a bioactive conformation.[1]

    • Metabolic Stability: The halogen blocks metabolic oxidation at the ortho-position.[1]

  • Meta-Methyl (Position 5):

    • Lipophilic Reach: The methyl group extends the molecule's lipophilic surface area without introducing significant electronic withdrawal, often used to fill hydrophobic pockets in enzyme active sites (e.g., the hydrophobic back-pocket of kinases).[1]

Synthetic Methodology: Reductive Amination Protocol

While various routes exist (e.g., nitrile reduction), the Reductive Amination of 2-chloro-5-methylbenzaldehyde is the preferred laboratory method.[1] It avoids the use of harsh reducing agents like Lithium Aluminum Hydride (LAH), which can cause varying degrees of hydrodehalogenation (stripping the chlorine atom).

Protocol: Reductive Amination via Sodium Triacetoxyborohydride

Rationale: This method uses mild conditions to preserve the aryl-chloride bond while ensuring high conversion.[1]

Reagents:

  • 2-Chloro-5-methylbenzaldehyde (1.0 eq)[1]

  • Ammonium Acetate (10.0 eq) - Source of ammonia[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

  • HCl in Dioxane (4M) - For salt formation[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-chloro-5-methylbenzaldehyde in MeOH. Add Ammonium Acetate (excess) and stir at room temperature for 1 hour to form the intermediate imine in situ.

  • Reduction: Cool the mixture to 0°C. Slowly add Sodium Triacetoxyborohydride (STAB). Note: STAB is preferred over NaCNBH₃ for lower toxicity and better selectivity.

  • Quench & Workup: After 12 hours, quench with saturated NaHCO₃. Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude free base oil.

  • Salt Formation (Critical Step): Dissolve the crude oil in minimal dry diethyl ether.[1] Add 4M HCl in Dioxane dropwise at 0°C. The hydrochloride salt will precipitate immediately as a white solid.[1]

  • Purification: Filter the precipitate and wash with cold ether to remove unreacted aldehyde traces. Recrystallize from Isopropanol/Ethanol if high purity (>99%) is required.[1]

Visualization: Synthesis Pathway

SynthesisPath Aldehyde 2-Chloro-5-methyl benzaldehyde Imine Intermediate Imine Aldehyde->Imine NH4OAc, MeOH 1h, RT FreeBase Free Amine (Oil) Imine->FreeBase NaBH(OAc)3 0°C to RT HClSalt Final Product (HCl Salt) FreeBase->HClSalt 4M HCl in Dioxane Precipitation

Caption: Mild reductive amination pathway preserving the aryl-chloride motif.

Handling, Stability & Analytics

As a hydrochloride salt, the compound is generally stable but requires specific handling to maintain integrity for sensitive biological assays.

Storage & Stability
  • Hygroscopicity: Benzylamine salts are moderately hygroscopic. Store in a desiccator or tightly sealed container.

  • Temperature: Stable at Room Temperature (RT), but long-term storage at 4°C is recommended to prevent any slow oxidation or discoloration.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the volatile free amine).[1]

Analytical Validation (QC)

Before using this compound in library synthesis, verify identity via:

  • ¹H NMR (DMSO-d₆): Look for the diagnostic benzylic methylene singlet (~4.0 ppm) and the ammonium protons (broad singlet, ~8.5 ppm).[1] The aromatic region should show a specific splitting pattern (singlet for H-6, doublets for H-3/H-4).[1]

  • LC-MS: Confirm the parent ion [M+H]⁺ = 156.05 (for the ³⁵Cl isotope).[1] Note the characteristic 3:1 Chlorine isotope pattern (156:158).[1]

Visualization: Quality Control Decision Tree

QCDecision Sample Batch Sample NMR 1H NMR Analysis Sample->NMR LCMS LC-MS Analysis Sample->LCMS Check1 Benzylic Peak Present? NMR->Check1 Check2 Mass 156/158 Observed? LCMS->Check2 Pass RELEASE for Assay Check1->Pass Yes Fail REJECT Recrystallize Check1->Fail No Check2->Pass Yes Check2->Fail No

Caption: Standard QC workflow to ensure batch integrity before biological testing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12699863, (2-Chloro-5-methylphenyl)methanamine.[1] Retrieved from [Link][1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry. (Standard protocol reference for the described synthesis).

  • Sigma-Aldrich. Safety Data Sheet (SDS) - Benzylamine Hydrochloride derivatives.[1] (General safety grounding).[1]

Sources

Technical Profile: (2-Chloro-5-methylphenyl)methanamine Hydrochloride

[1][2][3][4][5]

Executive Summary: Identity Verification

For researchers requiring immediate validation, the specific identifier for the hydrochloride salt of this benzylamine derivative is CAS 42365-55-9 .

While the free base is often cited in high-throughput screening libraries, the hydrochloride salt is the preferred form for stability and handling in medicinal chemistry campaigns.

Core Identifiers Table
FeatureData
Target Compound (2-Chloro-5-methylphenyl)methanamine hydrochloride
CAS Number (HCl Salt) 42365-55-9
CAS Number (Free Base) 754917-70-9
Synonyms 2-Chloro-5-methylbenzylamine HCl; 2-Chloro-5-methylbenzenemethanamine HCl
Molecular Formula C₈H₁₀ClN · HCl
Molecular Weight 192.09 g/mol (Salt); 155.63 g/mol (Base)
MDL Number MFCD11045183
SMILES (Salt) CC1=CC(=C(C=C1)Cl)CN.Cl

Structural Analysis & Pharmacophore Utility

The utility of (2-Chloro-5-methylphenyl)methanamine lies in its specific substitution pattern on the phenyl ring. In drug design, this scaffold serves as a critical "linker" or "head group" in kinase inhibitors and GPCR ligands.

The Ortho-Chloro Effect

The chlorine atom at the 2-position (ortho to the methanamine group) exerts a significant steric influence. Unlike a simple methyl group, the chlorine atom has a larger van der Waals radius (1.75 Å vs 1.20 Å for H), which forces the methanamine side chain out of planarity with the aromatic ring.

  • Conformational Lock: This "ortho-effect" restricts rotation around the phenyl-methylene bond, potentially pre-organizing the molecule for binding in restricted enzyme pockets.

  • Metabolic Stability: The chlorine atom blocks metabolic oxidation at the ortho-position, a common soft spot for Cytochrome P450 enzymes.

The Meta-Methyl Electronic Push

The methyl group at the 5-position provides a weak electron-donating effect (+I). This subtly increases the basicity of the benzylic amine compared to a 2,5-dichloro analog, influencing the pKa and, subsequently, the solubility and bioavailability of the final drug candidate.

Synthesis Protocols

Researchers typically access this intermediate via two primary pathways: Reductive Amination (preferred for lab-scale flexibility) or Nitrile Reduction (preferred for scale-up).

Pathway A: Reductive Amination (Lab Scale)

This method is recommended for medicinal chemistry applications due to mild conditions and high functional group tolerance.

Reagents:

  • Precursor: 2-Chloro-5-methylbenzaldehyde (CAS: 14966-09-7)[1]

  • Amine Source: Ammonium Acetate (NH₄OAc) or Ammonium Hydroxide

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)

Protocol:

  • Imine Formation: Dissolve 2-Chloro-5-methylbenzaldehyde (1.0 eq) in Methanol (MeOH). Add Ammonium Acetate (10.0 eq). Stir at room temperature for 2 hours to form the intermediate imine in situ.

  • Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (1.5 eq). Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with 1N HCl (to decompose excess borohydride). Basify to pH >10 with NaOH. Extract with Dichloromethane (DCM).

  • Salt Formation: Treat the organic layer with 4M HCl in Dioxane to precipitate the target hydrochloride salt.

Pathway B: Nitrile Reduction (Industrial Scale)

Precursor: 2-Chloro-5-methylbenzonitrile (CAS: 12557200)

Protocol: Catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) under H₂ pressure (40–60 psi). Note: Care must be taken to prevent de-halogenation (loss of the Chlorine atom) during hydrogenation; often requires doped catalysts or specific solvent controls.

Synthesis Logic Diagram

The following diagram illustrates the chemical flow from commercially available precursors to the target salt.[2]

SynthesisPathAldehyde2-Chloro-5-methylbenzaldehyde(CAS 14966-09-7)ImineIntermediate ImineAldehyde->ImineNH4OAc, MeOHNitrile2-Chloro-5-methylbenzonitrile(CAS 12557200)FreeBaseFree Base Amine(CAS 754917-70-9)Nitrile->FreeBaseH2, Raney Ni (Reduction)Imine->FreeBaseNaBH3CN (Reductive Amination)TargetTarget HCl Salt(CAS 42365-55-9)FreeBase->TargetHCl in Dioxane

Figure 1: Synthetic pathways to (2-Chloro-5-methylphenyl)methanamine Hydrochloride.[3]

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

Expect the following shift pattern for the HCl salt:

  • δ 8.4–8.6 ppm (br s, 3H): Ammonium protons (–NH₃⁺). Broad signal due to exchange.

  • δ 7.3–7.4 ppm (d, 1H): Aromatic proton at C3 (ortho to Cl).

  • δ 7.2–7.3 ppm (s, 1H): Aromatic proton at C6 (ortho to methylene group).

  • δ 7.1 ppm (d, 1H): Aromatic proton at C4.

  • δ 4.0–4.1 ppm (s, 2H): Benzylic methylene protons (Ar–CH₂–N).

  • δ 2.3 ppm (s, 3H): Methyl group protons (Ar–CH₃).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Parent Ion [M+H]⁺: 156.05 m/z (Calculated for C₈H₁₁ClN).

  • Isotopic Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine-35/37 isotope effect.

Handling and Safety Profile

While detailed toxicological data is often proprietary for intermediates, standard safety protocols for benzylamines apply.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Incompatibility: Strong oxidizing agents. The free base reacts rapidly with acid chlorides and anhydrides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18727665, (2-Chloro-5-methylphenyl)methanamine. Retrieved from [Link]

Technical Guide: Spectral Profiling of (2-Chloro-5-methylphenyl)methanamine Hydrochloride

[1]

Executive Summary

(2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS: 754917-70-9 for free base; HCl salt is the protonated form) is a benzylamine derivative characterized by a 1,2,5-substitution pattern on the phenyl ring.[1] It serves as a strategic intermediate in the synthesis of HIV reverse transcriptase inhibitors and novel insecticides.[1] This guide details its spectral fingerprint (NMR, MS, IR) to facilitate precise structural validation and impurity profiling.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name (2-Chloro-5-methylphenyl)methanamine hydrochloride
Common Name 2-Chloro-5-methylbenzylamine HCl
Molecular Formula C₈H₁₀ClN[1][2] · HCl (Salt) / C₈H₁₀ClN (Base)
Molecular Weight 192.08 g/mol (Salt) / 155.62 g/mol (Base)
CAS Number 754917-70-9 (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water; Insoluble in non-polar organics

Spectral Analysis

The following data represents the characteristic spectral signature expected for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Preferred for salts to visualize ammonium protons).[1] Frequency: 400 MHz (


1
Proton (

H) NMR Data
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.30 – 8.60 Broad Singlet3H–NH₃⁺Ammonium protons; exchangeable with D₂O.[1]
7.38 Doublet (J ≈ 8.0 Hz)1HAr-H3Ortho to Chlorine; deshielded by -I effect of Cl.[1]
7.32 Singlet (narrow d)1HAr-H6Ortho to CH₂N; Meta to Methyl.[1]
7.15 Doublet of Doublets1HAr-H4Meta to Cl; Ortho to Methyl.[1]
4.10 Singlet (or q)2HAr-CH₂-NBenzylic methylene; downfield due to cationic nitrogen.[1]
2.32 Singlet3HAr-CH₃Methyl group at position 5.[1]

Expert Insight: The coupling pattern confirms the 1,2,5-substitution.[1] H-3 and H-4 show strong ortho-coupling (~8 Hz).[1] H-6 often appears as a singlet or a finely split doublet (meta-coupling ~1.5 Hz with H-4) and is distinct due to its proximity to the benzylic amine.[1]

Carbon (

C) NMR Data
Shift (δ ppm)AssignmentNote
137.5 C-5 (Ar-Me)Quaternary carbon attached to methyl.
132.0 C-1 (Ar-CH₂)Quaternary carbon attached to benzylic group.[1]
131.5 C-2 (Ar-Cl)Quaternary carbon attached to chlorine.
130.8 C-3Aromatic CH.
129.5 C-6Aromatic CH.
128.2 C-4Aromatic CH.[1]
40.5 Ar-CH₂-NBenzylic carbon.[1]
20.8 Ar-CH₃Methyl carbon.[1]
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode).[1]

  • Molecular Ion (M+H): m/z 156.1 (for

    
    Cl) and 158.1 (for 
    
    
    Cl).[1]
  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the M and M+2 peaks.[1]

  • Fragmentation:

    • m/z 139: Loss of NH₃ (Characteristic of primary amines).[1]

    • m/z 121: Loss of Cl (Formation of methyl-benzyl cation).[1]

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR.[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
2800 – 3200 Broad StretchN-H stretch (Ammonium salt).[1]
1580, 1480 SharpC=C Aromatic ring skeletal vibrations.
1050 – 1090 SharpC-Cl Aryl chloride stretch.[1]
750 – 800 StrongC-H Out-of-plane bending (1,2,5-substitution).[1]

Experimental Protocols

Sample Preparation for NMR

To ensure accurate integration and resolution of the ammonium protons, follow this protocol:

  • Drying: Dry the hydrochloride salt in a vacuum desiccator over P₂O₅ for 4 hours to remove residual moisture (hygroscopic salts broaden OH/NH signals).[1]

  • Solvation: Weigh 10 mg of sample into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆ (99.9% D). Do not use CDCl₃ if observation of the salt protons (NH₃⁺) is required, as they often broaden or exchange in chloroform.[1]

  • Transfer: Transfer to a 5mm NMR tube and cap immediately.

Synthesis Workflow (Contextual)

The following diagram outlines the standard synthetic route and analytical checkpoints for this compound.

GStartStart: 2-Chloro-5-methylbenzonitrileStep1Reduction (BH3 or H2/Cat)Start->Step1ReductionIntermediateFree Amine (Crude)Step1->IntermediateStep2Salt Formation (HCl/Dioxane)Intermediate->Step2AcidificationProductProduct: HCl SaltStep2->ProductPrecipitationQCQC: NMR/HPLC/AgNO3 TitrationProduct->QCValidation

Figure 1: Synthetic pathway from nitrile precursor to hydrochloride salt, highlighting critical QC checkpoints.

Quality Control & Impurity Profiling

When analyzing spectral data, be vigilant for these common impurities:

  • Regioisomers: 2-Chloro-4-methylbenzylamine.[1] Check the aromatic coupling pattern in

    
    H NMR. The 1,2,5-pattern is distinct from 1,2,4.[1]
    
  • Starting Material: Residual nitrile (2-Chloro-5-methylbenzonitrile) will show a sharp peak at ~2230 cm⁻¹ in IR and lack the CH₂-N signal in NMR.[1]

  • Hydrolysis Products: 2-Chloro-5-methylbenzyl alcohol (if aqueous workup was too harsh).[1] Look for a CH₂-O shift (~4.5 ppm) instead of CH₂-N (~4.1 ppm).[1]

References

  • PubChem Compound Summary. (2-Chloro-5-methylphenyl)methanamine (CID 18727665).[1][2] National Library of Medicine.[1] Available at: [Link][1]

NMR spectrum of (2-Chloro-5-methylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug development and chemical research, offering unparalleled insights into molecular structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (2-Chloro-5-methylphenyl)methanamine hydrochloride. Designed for researchers and scientists, this document moves beyond a simple spectral interpretation, delving into the causal relationships between the molecule's structural features—including aromatic substitution, steric effects, and salt formation—and the resulting NMR signals. We will explore detailed, field-proven protocols for sample preparation and data acquisition, emphasizing the rationale behind each step to ensure spectral integrity and reproducibility. The guide culminates in a predictive analysis of the ¹H and ¹³C NMR spectra, complete with tabulated chemical shifts and coupling constants, grounded in authoritative spectroscopic principles.

Introduction: The Structural Significance of (2-Chloro-5-methylphenyl)methanamine Hydrochloride

(2-Chloro-5-methylphenyl)methanamine is a substituted benzylamine derivative.[1] Its hydrochloride salt form is often utilized in drug development to improve solubility and stability. Accurate structural elucidation and purity assessment are critical for regulatory approval and ensuring therapeutic efficacy. NMR spectroscopy serves as the gold standard for this purpose, providing unambiguous confirmation of the covalent structure, including the specific isomeric arrangement of substituents on the aromatic ring.

The protonation of the primary amine to form the ammonium chloride salt introduces significant electronic changes that are readily observable in the NMR spectrum.[2] Protons and carbons adjacent to the newly formed -NH₃⁺ group experience a notable downfield shift due to the increased electron-withdrawing inductive effect.[2][3] This guide will dissect these effects to provide a clear and predictive framework for interpreting the spectrum of this specific molecule.

Molecular Structure and Numbering Convention

To facilitate a clear and unambiguous discussion of the NMR spectra, the following IUPAC-compliant numbering scheme will be used throughout this guide.

Caption: Structure of (2-Chloro-5-methylphenyl)methanamine hydrochloride.

Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[4] This protocol is designed to maximize spectral resolution and signal-to-noise while minimizing artifacts.

Workflow for NMR Analysis

The logical flow from sample receipt to structural confirmation is a critical process. This workflow ensures that each step builds upon a solid foundation, leading to a trustworthy final analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~15-25 mg of Sample B Select Deuterated Solvent (e.g., DMSO-d₆) A->B C Dissolve Sample & Vortex B->C D Filter into NMR Tube via Pipette C->D E Insert Sample & Lock D->E F Shim Magnetic Field E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum G->H I Fourier Transform & Phase Correction H->I J Calibrate & Reference Spectrum I->J K Integrate ¹H Signals J->K L Assign Peaks to Protons/Carbons K->L M Confirm Structure L->M

Caption: Standard workflow for NMR structural elucidation.

Step-by-Step Sample Preparation Protocol

Rationale: Amine hydrochloride salts often exhibit poor solubility in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative due to its high polarity, which readily dissolves ionic salts. The specified concentration range is a balance between achieving good signal-to-noise for less sensitive nuclei like ¹³C while avoiding solubility issues or line broadening from aggregation.[4]

  • Weighing: Accurately weigh 15-25 mg of (2-Chloro-5-methylphenyl)methanamine hydrochloride into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of high-purity deuterated solvent (DMSO-d₆ is recommended) to the vial.

  • Dissolution: Vortex the vial until the sample is completely dissolved. Visually inspect for any suspended solid particles.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution into a high-quality 5 mm NMR tube.[5] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the connectivity to neighboring protons (spin-spin splitting).

Predicted Chemical Shifts, Multiplicities, and Assignments
Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale & Causality
-NH₃⁺ ~8.5 - 9.5Broad Singlet (br s)3HThe protons on the positively charged nitrogen are highly deshielded and acidic. Their signal is often broad due to rapid exchange with trace water and quadrupolar coupling with the ¹⁴N nucleus. This signal will disappear upon D₂O exchange, providing definitive confirmation.[3]
Aromatic H6 ~7.50 - 7.60Doublet (d)1HThis proton is ortho to the electron-withdrawing -CH₂NH₃⁺ group and meta to the chloro group, resulting in a downfield shift. It is split by the adjacent H4, exhibiting typical ortho coupling (J ≈ 8 Hz).
Aromatic H4 ~7.35 - 7.45Doublet of Doublets (dd)1HThis proton is ortho to the chloro group. It is split by both H3 (meta coupling, J ≈ 2 Hz) and H6 (ortho coupling, J ≈ 8 Hz).
Aromatic H3 ~7.25 - 7.35Doublet (d)1HThis proton is ortho to the chloro group and meta to the methyl group. It shows a small meta coupling to H4 (J ≈ 2 Hz).
Benzylic -CH₂- ~4.0 - 4.2Singlet (s)2HThese benzylic protons are adjacent to the aromatic ring and the highly electron-withdrawing ammonium group, causing a significant downfield shift compared to neutral benzylamines.[2][7] They are chemically equivalent and have no adjacent protons, resulting in a singlet.
Methyl -CH₃ ~2.30 - 2.40Singlet (s)3HThis signal appears in the typical region for a methyl group attached to an aromatic ring.[7] The three protons are equivalent and have no neighboring protons, thus appearing as a singlet.
Solvent ~2.50 (DMSO-d₆)Multiplet-Residual proteo-solvent signal.
Water ~3.33 (in DMSO-d₆)Broad Singlet-Water is hygroscopic and often present in DMSO-d₆. Its chemical shift can vary with temperature and sample concentration.[8]

Analysis of the ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a detailed map of the carbon skeleton.

Predicted Chemical Shifts and Assignments
Carbon LabelPredicted δ (ppm)Rationale & Causality
C5 ~139 - 142This is the ipso-carbon attached to the methyl group. Its chemical shift is influenced by the substitution.
C2 ~133 - 136This is the ipso-carbon bearing the chloro substituent. Halogen substitution typically results in a downfield shift for the directly attached carbon.
C1 ~131 - 134This ipso-carbon is attached to the -CH₂NH₃⁺ group. Its resonance is shifted downfield due to the substituent effect.
C4 ~130 - 132Aromatic CH carbon. Its precise shift is determined by its position relative to the three substituents.
C6 ~128 - 130Aromatic CH carbon.
C3 ~126 - 128Aromatic CH carbon.
C7 (-CH₂-) ~42 - 45This benzylic carbon is attached to the electron-withdrawing ammonium group, causing a downfield shift into this region.
C8 (-CH₃) ~20 - 22This signal is in the typical range for an aromatic methyl carbon.[9]

Conclusion

This technical guide provides a rigorous, predictive framework for the analysis of the ¹H and ¹³C NMR spectra of (2-Chloro-5-methylphenyl)methanamine hydrochloride. By understanding the fundamental principles of chemical shifts, coupling constants, and the profound electronic influence of the ammonium salt functionality, researchers can confidently assign the observed spectral features to the molecular structure. The detailed experimental protocols serve as a validated starting point for acquiring high-quality, reproducible data, which is paramount in regulated environments such as drug development. The logical workflows and causal explanations provided herein empower scientists to not only interpret spectra but also to troubleshoot and optimize their analytical methodologies.

References

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Vertex AI Search.
  • C-13 nmr spectrum of 2-methylpentane analysis. doc brown's advanced organic chemistry revision notes.
  • NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University.
  • 1H NMR Spectra and Interpretation. Chemistry LibreTexts.
  • 2-CHLORO-5-METHYLPHENOL(615-74-7) 1H NMR spectrum. ChemicalBook.
  • (2-Chloro-5-methylphenyl)methanamine. PubChem.
  • Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids. Journal of the American Chemical Society.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • 1 H-NMR data of chloromethylcatechols formed from 2-and 3-chlorotoluene. ResearchGate.
  • 4-Chlorotoluene. PubChem.
  • Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health (NIH).
  • How to Prepare an NMR Sample. YouTube.
  • Can the salt form of my organic compound be determined using NMR?. ResearchGate.
  • NMR Sample Preparation. University of Minnesota Twin Cities.
  • (2-Chloro-5-methylphenyl)(phenyl)methanamine hydrochloride. Matrix Scientific.
  • Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. ResearchGate.
  • NMR Chemical Shifts of Trace Impurities. American Chemical Society Publications.
  • Characteristic 1H NMR Absorptions of Aromatic Compounds. Chemistry LibreTexts.
  • NMR Sample Preparation. Iowa State University.
  • 2-Chlorotoluene. PubChem.
  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
  • High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts. The Journal of Physical Chemistry A.
  • Correlation Between NMR Coupling Constants and σ-Donating Properties. ChemRxiv.
  • Benzylamine(100-46-9) 1H NMR spectrum. ChemicalBook.
  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate.
  • Interpreting NMR Example 1. YouTube.
  • Chemical Shifts and Coupling Constants for C19H13Cl2NOPPt. ResearchGate.
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Colorado Boulder.

Sources

Technical Analysis: Mass Spectrometry of (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes mechanistic understanding and robust experimental protocols over generic descriptions.

Executive Summary

(2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS: 1189726-22-4 for salt; 754917-70-9 for free base) is a critical benzylamine intermediate often employed in the synthesis of kinase inhibitors and agrochemical pharmacophores.[1] Its analysis presents specific challenges due to the hydrochloride counterion, which can suppress ionization in ESI modes, and the distinct isotopic signature of the chlorine substituent.

This guide provides a validated framework for the mass spectrometric characterization of this compound. We focus on Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) for identification, and Electron Impact (EI) for structural elucidation, emphasizing the definitive chlorine isotope patterns and benzylamine-specific fragmentation pathways.

Chemical Profile & Isotopic Signature

Before initiating analysis, the theoretical mass envelope must be established to validate spectral accuracy.[1] The presence of Chlorine-35 and Chlorine-37 creates a non-negotiable isotopic "fingerprint."[1]

Table 1: Physicochemical & Mass Properties
PropertyValue / Description
Molecular Formula (Free Base)

Molecular Formula (Salt)

Monoisotopic Mass (Free Base) 155.0502 Da (

)
Molecular Weight (Average) 155.63 g/mol (Free Base)
Key Isotope Ratio (

:

)
100 : 32.0 (Approx. 3:[2]1)
Target Ion (ESI+, [M+H]

)
m/z 156.058 (Monoisotopic)

Critical Insight: In LC-MS (ESI+), the hydrochloride salt dissociates.[1] You will observe the protonated free base


 at m/z 156.06 , not the salt mass. The chloride counterion (

) typically elutes in the solvent front or is undetected in positive mode.[1]

Experimental Methodology

To ensure reproducibility and minimize ion suppression from the HCl salt, the following protocol utilizes a desalting logic within the LC gradient.

Sample Preparation[1][2]
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (v/v) with 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for full-scan MS; 100 ng/mL for SIM/MRM optimization.

  • Salt Management: The acidic mobile phase ensures the amine remains protonated while the chloride counterion is washed away during the void volume.

LC-MS/MS Instrument Parameters (Agilent/Thermo/Waters Generic)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B hold (0-1 min)

    
     Ramp to 95% B (1-6 min) 
    
    
    
    Hold (6-8 min).
  • Flow Rate: 0.4 mL/min.[1]

  • Source (ESI):

    • Capillary Voltage: 3500 V[1][3]

    • Gas Temp: 300°C[3]

    • Fragmentor: 100 V (Adjust to prevent in-source fragmentation)

Fragmentation Mechanics & Interpretation

Understanding the fragmentation is essential for structural confirmation.[1] Benzylamines follow a distinct pathway dominated by the loss of ammonia (deamination) and the formation of stable carbocations.

The "Chlorine Flag"

The mass spectrum must exhibit the characteristic chlorine isotope cluster.[1]

  • [M+H]+ (m/z 156): Base peak (100% relative abundance).[1]

  • [M+H+2]+ (m/z 158): Isotope peak (~32% relative abundance).[1]

  • Validation Rule: If the 158 peak is missing or <10%, the compound is not chlorinated or is a different artifact.[1]

Primary Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the protonated molecule undergoes specific cleavages:

  • Loss of Ammonia (

    
     17 Da):  The most facile cleavage for benzylamines.[1] The 
    
    
    
    ion (156) loses
    
    
    to form the 2-chloro-5-methylbenzyl cation (m/z 139).[1]
  • Tropylium Rearrangement: The benzyl cation typically rearranges into a substituted tropylium ion (seven-membered ring), stabilizing the positive charge.[1]

  • Loss of HCl/Cl: Higher energy collisions may strip the chlorine atom (radical or neutral HCl), leading to hydrocarbon fragments (m/z 103/104).[1]

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic pathway from the parent salt to the detector readout.

G Salt Sample: (2-Cl-5-Me-phenyl)methanamine HCl ESI ESI Source (Ionization) Dissociation of HCl Salt->ESI Dissolve & Inject Parent Parent Ion [M+H]+ m/z 156.05 (100%) m/z 158.05 (32%) ESI->Parent Protonation Fragment1 Fragment 1: Deamination [M+H - NH3]+ m/z 139.03 (Benzyl Cation) Parent->Fragment1 Loss of NH3 (17 Da) (Collision Energy 10-20eV) Tropylium Rearrangement Substituted Tropylium Ion Fragment1->Tropylium Ring Expansion Fragment2 Fragment 2: Ring Contraction/Loss [m/z 139 - Cl/HCl] m/z 103-104 Tropylium->Fragment2 High Energy Fragmentation

Figure 1: Predicted fragmentation pathway for (2-Chloro-5-methylphenyl)methanamine in ESI+ mode.[1]

Troubleshooting & Quality Control

Common artifacts can obscure the true signal.[1] Use this table to diagnose spectral anomalies.

Observed m/zInterpretationCorrective Action
178 / 180 [M+Na]+ Adduct. Common in glass storage or high-salt buffers.[1]Switch to plasticware; add ammonium formate to mobile phase to force protonation.
311 / 313 [2M+H]+ Dimer. Concentration too high.[1]Dilute sample by 10-fold.
197 [M+H+CH3CN]+. Acetonitrile adduct.[1]Increase source temperature or fragmentor voltage slightly.[1]
No Signal Ion Suppression. HCl anion masking ionization.[1]Ensure desalting step (divert flow to waste for first 1 min) or perform Liquid-Liquid Extraction (LLE) with NaOH/DCM before injection.[1]

References

  • NIST Mass Spectrometry Data Center. 2-Chlorobenzylamine (Analogous Fragmentation Standards).[1] NIST Standard Reference Database 1A v17.[1]

  • PubChem Compound Summary. (2-Chloro-5-methylphenyl)methanamine.[1][2] National Center for Biotechnology Information.[1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text for benzylamine fragmentation mechanisms).

  • Agilent Technologies. LC/MS Method Development Guide for Basic Amines. Technical Note 5990-xxxx.[1]

Sources

The Unseen Catalyst: A Technical Guide to (2-Chloro-5-methylphenyl)methanamine Hydrochloride, a Key Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of (2-Chloro-5-methylphenyl)methanamine hydrochloride, a crucial yet often overlooked intermediate in the landscape of pharmaceutical and agrochemical development. While not a household name, this compound serves as a fundamental building block, enabling the synthesis of a wide array of more complex and functionally diverse molecules. This document will delve into its probable historical context, detail its synthesis with scientific rigor, and explore its physicochemical properties and applications, offering valuable insights for researchers and professionals in drug discovery and chemical development.

Unveiling the Origins: A History Forged in Industrial Synthesis

The history of (2-Chloro-5-methylphenyl)methanamine hydrochloride is not one of a singular, celebrated discovery but rather a narrative deeply embedded in the evolution of industrial chemical synthesis. Its emergence is intrinsically linked to the demand for versatile, functionalized aromatic building blocks. The presence of the chloro, methyl, and aminomethyl groups on the phenyl ring provides a unique combination of reactivity and structural features, making it a valuable precursor for creating a diverse range of target molecules.

While a definitive first synthesis is not prominently documented in academic literature, its existence is confirmed through its listing in numerous chemical supplier catalogs and databases, along with its CAS Registry Number 754917-70-9. The applications of structurally similar compounds, such as 2-chloro-5-methylpyridine, as intermediates in the production of herbicides, underscore the likely impetus for the development of (2-Chloro-5-methylphenyl)methanamine hydrochloride. It is probable that its initial synthesis and characterization occurred within the confidential confines of industrial research and development laboratories, aimed at creating novel agrochemicals or pharmaceuticals.

The Synthetic Pathway: From Aldehyde to Amine Hydrochloride

The most logical and widely practiced synthetic route to (2-Chloro-5-methylphenyl)methanamine is through the reductive amination of its corresponding aldehyde, 2-chloro-5-methylbenzaldehyde. This method is favored for its efficiency and relatively mild reaction conditions. The subsequent conversion to the hydrochloride salt enhances its stability and ease of handling.

Synthesis of the Precursor: 2-Chloro-5-methylbenzaldehyde

The starting material, 2-chloro-5-methylbenzaldehyde, is commercially available. However, for a comprehensive understanding, its synthesis is noteworthy and typically achieved through the oxidation of 2-chloro-5-methyltoluene. Various oxidation methods can be employed, including catalytic air oxidation or the use of stoichiometric oxidants like manganese dioxide.

Reductive Amination: A Step-by-Step Protocol

This protocol details the synthesis of (2-Chloro-5-methylphenyl)methanamine from 2-chloro-5-methylbenzaldehyde via reductive amination, followed by the formation of the hydrochloride salt.

Materials:

  • 2-chloro-5-methylbenzaldehyde

  • Ammonia (solution in methanol, e.g., 7N)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, dropping funnel, etc.)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-chloro-5-methylbenzaldehyde (1 equivalent) in anhydrous methanol.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of ammonia in methanol (e.g., 7N, 1.5-2 equivalents) dropwise to the aldehyde solution while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours to ensure the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction of the Imine:

    • Once the imine formation is complete, cool the reaction mixture back to 0°C.

    • In a separate flask, prepare a solution of sodium borohydride (1.5-2 equivalents) in methanol.

    • Slowly add the sodium borohydride solution to the imine solution, ensuring the temperature remains below 10°C. The addition is exothermic and may cause foaming.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Isolation of the Free Amine:

    • Quench the reaction by the slow addition of water.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with diethyl ether (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Chloro-5-methylphenyl)methanamine as an oil.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amine in a minimal amount of diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a slight excess of concentrated hydrochloric acid dropwise with vigorous stirring.

    • A white precipitate of (2-Chloro-5-methylphenyl)methanamine hydrochloride will form.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol is crucial during the imine formation and reduction steps to prevent the hydrolysis of the imine and the decomposition of the reducing agent.

  • Temperature Control: Maintaining low temperatures during the addition of ammonia and sodium borohydride is essential to control the exothermic nature of the reactions and to minimize the formation of byproducts.

  • Excess Reagents: Using a slight excess of ammonia and sodium borohydride ensures the complete conversion of the starting aldehyde.

  • Hydrochloride Salt Formation: Converting the free amine to its hydrochloride salt increases its stability, makes it a solid that is easier to handle and purify, and improves its shelf life.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_aldehyde Precursor cluster_synthesis Synthesis of Free Amine cluster_salt Salt Formation cluster_product Final Product Aldehyde 2-Chloro-5-methylbenzaldehyde Imine_Formation Imine Formation (Ammonia in Methanol) Aldehyde->Imine_Formation Step 1 Reduction Reduction (Sodium Borohydride) Imine_Formation->Reduction Step 2 Workup Work-up & Isolation Reduction->Workup Step 3 Salt_Formation Hydrochloride Salt Formation (Conc. HCl in Diethyl Ether) Workup->Salt_Formation Step 4 Product (2-Chloro-5-methylphenyl)methanamine Hydrochloride Salt_Formation->Product

Caption: Synthetic workflow for (2-Chloro-5-methylphenyl)methanamine hydrochloride.

Physicochemical Properties and Data

A summary of the key physicochemical properties of (2-Chloro-5-methylphenyl)methanamine and its hydrochloride salt is presented below.

Property(2-Chloro-5-methylphenyl)methanamine(2-Chloro-5-methylphenyl)methanamine Hydrochloride
Molecular Formula C₈H₁₀ClNC₈H₁₁Cl₂N
Molecular Weight 155.63 g/mol 192.09 g/mol
Appearance Likely a liquid or low-melting solidWhite to off-white solid
CAS Number 754917-70-9Not separately listed

Applications in Chemical Synthesis

As a functionalized benzylamine, (2-Chloro-5-methylphenyl)methanamine hydrochloride is a versatile intermediate with potential applications in several areas of chemical synthesis.

Agrochemicals

The structural motifs present in this molecule are commonly found in herbicidal and pesticidal compounds. The chloro and methyl substituents on the aromatic ring can influence the molecule's lipophilicity and binding affinity to target enzymes or receptors in pests and weeds. The primary amine functionality serves as a key handle for further chemical modifications, allowing for the introduction of diverse pharmacophores.

Pharmaceuticals

In the realm of drug discovery, substituted benzylamines are prevalent structural cores in a wide range of therapeutic agents. The amine group can be readily derivatized to form amides, sulfonamides, and other functional groups, enabling the exploration of structure-activity relationships (SAR). The chloro and methyl groups can modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Conclusion

(2-Chloro-5-methylphenyl)methanamine hydrochloride, while not a widely recognized chemical entity in its own right, represents a class of indispensable building blocks that drive innovation in the chemical industry. Its history is one of practical application rather than academic discovery, and its synthesis via reductive amination is a testament to the efficiency of modern organic chemistry. For researchers and drug development professionals, understanding the synthesis and properties of such intermediates is crucial for the successful design and execution of synthetic campaigns aimed at discovering new and effective molecules for a variety of applications.

References

  • General Synthesis of Benzylamines

    • Title: Reductive Amin
    • Source: Organic Syntheses
    • URL: [Link]

  • Properties of (2-Chloro-5-methylphenyl)

    • Title: (2-Chloro-5-methylphenyl)methanamine
    • Source: PubChem, National Center for Biotechnology Inform
    • URL: [Link]

  • Source: Google Patents (CN105330592A)

Navigating the Synthesis and Application of (2-Chloro-5-methylphenyl)methanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Chloro-5-methylphenyl)methanamine hydrochloride , a versatile chemical intermediate, holds a significant position in the landscape of pharmaceutical and agrochemical research and development. This guide provides an in-depth exploration of its chemical identity, synthesis, applications, and analytical characterization, offering a critical resource for scientists engaged in the design and synthesis of novel bioactive molecules.

Chemical Identity and Synonyms

To facilitate comprehensive literature and database searches, it is crucial to be familiar with the various synonyms and identifiers for (2-Chloro-5-methylphenyl)methanamine hydrochloride. The compound is systematically named (2-chloro-5-methylphenyl)methanamine hydrochloride according to IUPAC nomenclature. However, it is also commonly referred to by several other names.

One of the most frequently used synonyms is 2-Chloro-5-methylbenzylamine hydrochloride .[1] This name emphasizes the benzylamine core structure. Other depositor-supplied synonyms found in chemical databases include 1-(2-CHLORO-5-METHYLPHENYL)METHANAMINE and "(2-chloro-5-methyl-phenyl)methanamine".[1]

For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is indispensable. The CAS number for the free base, (2-Chloro-5-methylphenyl)methanamine, is 754917-70-9 .[1] The hydrochloride salt form is the subject of this guide.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (2-chloro-5-methylphenyl)methanamine hydrochloride
Common Synonym 2-Chloro-5-methylbenzylamine hydrochloride
CAS Number (Free Base) 754917-70-9
Molecular Formula C₈H₁₁Cl₂N
Molecular Weight 192.09 g/mol

Physicochemical Properties

Table 2: Predicted Physicochemical Properties (for the free base)

PropertyValueSource
Molecular Weight 155.62 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 155.0501770 DaPubChem[1]
Topological Polar Surface Area 26 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]

The hydrochloride salt form is expected to exhibit higher water solubility compared to the free base due to its ionic nature.

Synthesis and Mechanistic Considerations

The synthesis of (2-Chloro-5-methylphenyl)methanamine hydrochloride is not extensively detailed in readily accessible literature. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a highly plausible and efficient pathway involves the reduction of the corresponding nitrile, 2-chloro-5-methylbenzonitrile.

Proposed Synthetic Pathway: Reduction of 2-Chloro-5-methylbenzonitrile

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis, typically achieved through catalytic hydrogenation or with chemical reducing agents.

Synthesis_Pathway start 2-Chloro-5-methylbenzonitrile intermediate (2-Chloro-5-methylphenyl)methanamine (Free Base) start->intermediate Reduction (e.g., Catalytic Hydrogenation) product (2-Chloro-5-methylphenyl)methanamine hydrochloride intermediate->product Acidification (HCl)

Caption: Proposed synthesis of (2-Chloro-5-methylphenyl)methanamine hydrochloride.

The key step in this proposed synthesis is the reduction of the nitrile group of 2-chloro-5-methylbenzonitrile. This can be accomplished through several methods, with catalytic hydrogenation being a common and scalable approach.

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-5-methylbenzonitrile

This protocol is a representative procedure based on general methods for nitrile reduction and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Chloro-5-methylbenzonitrile

  • Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for hydrogenation reactions (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-chloro-5-methylbenzonitrile (1.0 eq) in anhydrous methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Salt Formation: To the filtrate, slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether) with stirring. The hydrochloride salt of the product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (2-Chloro-5-methylphenyl)methanamine hydrochloride as a solid.

Causality of Experimental Choices:

  • Catalyst Choice: Palladium on carbon and Raney Nickel are highly effective and commonly used catalysts for the reduction of nitriles to primary amines. The choice may depend on availability, cost, and the presence of other functional groups.

  • Solvent: Anhydrous alcohols like methanol or ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

  • Acidification: The final step of adding HCl is crucial for the formation and isolation of the stable and often crystalline hydrochloride salt, which is generally easier to handle and purify than the free base.

Applications in Research and Drug Development

(2-Chloro-5-methylphenyl)methanamine hydrochloride serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of a reactive primary amine group and the specific substitution pattern on the aromatic ring, which can influence the biological activity of the final compounds.

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the development of various pharmacologically active compounds. The presence of both a chloro and a methyl group on the phenyl ring makes it a versatile scaffold for creating molecules with potential therapeutic properties. It is often utilized in the synthesis of drugs targeting the central nervous system, where the amine group can interact with biological receptors. This makes it a precursor for potential antihistamines, antidepressants, and other neuroactive agents.

Precursor in Agrochemicals

In the field of agrochemicals, (2-Chloro-5-methylphenyl)methanamine is used as an intermediate in the synthesis of herbicides and plant growth regulators. The specific substitution pattern on the aromatic ring can contribute to the desired bioactivity and selectivity of the final agrochemical product. For instance, it is a known intermediate in the synthesis of certain herbicidal compounds.

Analytical Characterization

The structural elucidation and purity assessment of (2-Chloro-5-methylphenyl)methanamine hydrochloride are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), the methyl protons (CH₃), and the amine protons (NH₃⁺ in the hydrochloride salt). The aromatic region will likely display a complex splitting pattern due to the substitution on the ring. The chemical shifts and coupling constants of these protons provide detailed information about the molecular structure.

  • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the chloro and methyl substituents. For instance, in the related compound 2-chloro-2-methylpropane, the carbon atom attached to the chlorine atom shows a distinct chemical shift.[2]

Infrared (IR) Spectroscopy

The IR spectrum of (2-Chloro-5-methylphenyl)methanamine hydrochloride would exhibit characteristic absorption bands. Key expected vibrations include N-H stretching from the ammonium group (typically a broad band in the range of 3000-2500 cm⁻¹), C-H stretching from the aromatic and aliphatic groups, C=C stretching from the aromatic ring, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For (2-Chloro-5-methylphenyl)methanamine, the electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the mass of the free base. The fragmentation pattern can provide further structural information. For instance, the mass spectrum of the related compound 2-chloro-5-methylphenol shows a distinct molecular ion peak.[3] Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used for both identification and purity assessment.[4]

Safety and Handling

(2-Chloro-5-methylphenyl)methanamine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

(2-Chloro-5-methylphenyl)methanamine hydrochloride is a key chemical intermediate with significant potential in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its chemical identity, synthesis, and analytical characterization is paramount for its effective utilization in research and development. This guide provides a foundational understanding of these aspects, empowering researchers to confidently and safely incorporate this versatile building block into their synthetic strategies.

References

  • PubChem. (2-Chloro-5-methylphenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

  • Wikipedia. Mephedrone. Retrieved from [Link]

Sources

Technical Characterization Guide: 2-Chloro-5-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-methylbenzylamine hydrochloride is a critical building block in medicinal chemistry, specifically utilized in the synthesis of kinase inhibitors and GPCR ligands where the benzylamine pharmacophore serves as a key linker.[1] Its structural integrity—defined by the precise positioning of the chloro and methyl substituents—dictates the binding affinity and selectivity of the final drug candidate.[1]

This guide provides a rigorous characterization framework.[1] Unlike generic certificates of analysis, this document focuses on the causality of analytical signals , distinguishing the target compound from critical impurities such as the des-chloro analog or the secondary amine byproduct of over-alkylation.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name (2-Chloro-5-methylphenyl)methanamine hydrochloride
Molecular Formula C

H

ClN[1][2] · HCl
Molecular Weight 192.08 g/mol (Salt) / 155.63 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High: DMSO, Methanol, Water.[1] Low: DCM, Hexanes.[1]
Hygroscopicity Moderate (Store in desiccator at RT)
Melting Point >200°C (Decomposition characteristic of benzylamine salts)

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to accurate analysis.[1] The standard route involves the reductive amination of 2-chloro-5-methylbenzaldehyde.[1]

Critical Impurities to Monitor:
  • Residual Aldehyde: Incomplete conversion of starting material (2-chloro-5-methylbenzaldehyde).[1]

  • Secondary Amine (Dimer): Formation of bis(2-chloro-5-methylbenzyl)amine due to over-alkylation during reduction.[1]

  • Des-chloro Analog: If catalytic hydrogenation (Pd/C) is used without care, the C-Cl bond may undergo hydrogenolysis, yielding 3-methylbenzylamine.[1]

SynthesisPath Aldehyde 2-Chloro-5-methylbenzaldehyde (Starting Material) Imine Intermediate Imine Aldehyde->Imine + NH3 / NH4OAc Target 2-Chloro-5-methylbenzylamine HCl (Target) Imine->Target Reduction (NaBH4/H2) Impurity1 Impurity: Dimer (Secondary Amine) Imine->Impurity1 Side Rxn: + Amine Product Impurity2 Impurity: Des-chloro (Over-reduction) Imine->Impurity2 Side Rxn: Hydrogenolysis

Figure 1: Synthesis pathway highlighting origins of critical impurities.

Analytical Characterization Strategy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural validation and isomeric confirmation.[1][3] Solvent: DMSO-d


 is preferred over D

O to observe the exchangeable ammonium protons and prevent peak overlap with the water suppression signal.[1]

Predicted


H NMR Data (400 MHz, DMSO-d

):
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
NH

8.30 - 8.60Broad Singlet3H-Ammonium protons (exchangeable).[1]
Ar-H3 7.35 - 7.45Doublet (d)1H

Ortho to Cl.[1] Deshielded by Cl.[1]
Ar-H4 7.15 - 7.25dd1H

Meta to Cl, Ortho to Me.[1]
Ar-H6 7.25 - 7.35Doublet (d)1H

Ortho to CH

N, Meta to Me.[1]
CH

4.05 - 4.15Singlet (q*)2H-Benzylic methylene.[1] *Appears as quartet if coupling to NH

resolves.[1]
CH

2.25 - 2.35Singlet3H-Methyl group at position 5.[1]

Note: The "dd" splitting of H4 is the fingerprint of the 1,2,5-substitution pattern.[1] A 1,2,4-substitution would yield a different splitting hierarchy.

Mass Spectrometry (LC-MS)

Objective: Confirmation of MW and Chlorine presence. Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Parent Ion [M+H]

    
    :  156.05 m/z (Calculated for C
    
    
    
    H
    
    
    ClN).[1]
  • Isotope Pattern (Critical): You must observe the characteristic Chlorine isotope signature.

    • M (156.05): 100% relative abundance (

      
      Cl).[1]
      
    • M+2 (158.05): ~32% relative abundance (

      
      Cl).[1]
      
    • Absence of the M+2 peak indicates the des-chloro impurity.[1]

HPLC Purity Profiling

Objective: Quantify purity and detect non-volatile organic impurities.[1] Challenge: Benzylamines are basic and tail severely on standard silica-based C18 columns at neutral pH.[1] Solution: Use an acidic mobile phase (pH < 3) to keep the amine fully protonated.[1]

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 215 nm (Amine absorption) and 254 nm (Aromatic).[1]

Detailed Experimental Protocols

Protocol A: Determination of Hydrochloride Content (Potentiometric Titration)

To ensure the salt is a stoichiometric mono-hydrochloride (and not a hemi-salt or containing excess free HCl), perform a silver nitrate titration.[1]

  • Preparation: Dissolve 50 mg of the sample in 20 mL of deionized water. Add 1 mL of 5% HNO

    
    .
    
  • Titrant: 0.01 M AgNO

    
     (standardized).[1]
    
  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Ag billet electrode.

  • Execution: Titrate dynamically to the inflection point.

  • Calculation:

    
    
    Target: 18.9% ± 0.5% w/w HCl content.[1]
    
Protocol B: Recrystallization (Purification)

If HPLC purity is <98%, recrystallization is required to remove the dimer impurity.[1]

  • Solvent System: Isopropanol (IPA) / Diethyl Ether.[1]

  • Dissolution: Dissolve crude solid in minimum boiling IPA.

  • Precipitation: Allow to cool to RT, then slowly add Diethyl Ether until turbidity persists.

  • Crystallization: Store at 4°C for 12 hours.

  • Filtration: Filter the white needles and wash with cold ether.[1]

  • Drying: Vacuum oven at 40°C for 4 hours (hygroscopic precaution).

Analytical Workflow Diagram

AnalysisWorkflow cluster_Identity Identity Confirmation cluster_Purity Purity & Composition Start Sample: 2-Chloro-5-methylbenzylamine HCl Solubility Solubility Check (H2O/DMSO) Start->Solubility NMR 1H NMR (DMSO-d6) Confirm 1,2,5-substitution Solubility->NMR MS LC-MS (ESI+) Check Cl Isotope Pattern Solubility->MS HPLC HPLC (Acidic Mobile Phase) Target >98% NMR->HPLC MS->HPLC Titration AgNO3 Titration Confirm HCl Stoichiometry HPLC->Titration Decision Meets Specs? Titration->Decision Release Release for Synthesis Decision->Release Yes Reprocess Recrystallize (IPA/Ether) Decision->Reprocess No Reprocess->Solubility

Figure 2: Step-by-step analytical decision tree for compound validation.

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 15647278, 2-Chloro-5-methylbenzaldehyde. Retrieved February 4, 2026, from [Link][1][4]

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling and Characterization of Benzylamine Hydrochloride Salts. (General reference for MP and solubility properties of class analogs).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for NMR splitting pattern prediction of trisubstituted benzenes).

Sources

Technical Guide: Starting Materials for (2-Chloro-5-methylphenyl)methanamine HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the starting materials and synthetic pathways for (2-Chloro-5-methylphenyl)methanamine hydrochloride . This document is structured for researchers and process chemists, focusing on material selection, retrosynthetic logic, and validated experimental protocols.

Executive Summary

(2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS: 42365-55-9 for HCl salt; Free base CAS: 754917-70-9) is a substituted benzylamine intermediate used frequently in the synthesis of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs), particularly kinase inhibitors and GPCR ligands. Its unique substitution pattern—ortho-chloro and meta-methyl relative to the amine—imparts specific steric and electronic properties that influence binding affinity and metabolic stability.[1]

This guide evaluates the three primary retrosynthetic disconnections, identifying the optimal starting materials based on availability, atom economy, and impurity profiles.[1]

Retrosynthetic Analysis & Strategy

The synthesis of the target molecule can be approached via three distinct pathways. The choice of starting material dictates the reducing agent and impurity control strategy.[1]

Pathway Visualization

The following diagram illustrates the retrosynthetic logic connecting the target amine to its commercial precursors.

Retrosynthesis Target (2-Chloro-5-methylphenyl)methanamine HCl (Target API Intermediate) Nitrile Route A: Nitrile Reduction Precursor: 2-Chloro-5-methylbenzonitrile Nitrile->Target Aldehyde Route B: Reductive Amination Precursor: 2-Chloro-5-methylbenzaldehyde Aldehyde->Target Acid Route C: Amide Reduction Precursor: 2-Chloro-5-methylbenzoic acid Acid->Target SM_Nitrile Start: 2-Chloro-5-methylbenzonitrile CAS: 4387-32-0 SM_Nitrile->Nitrile H2/Raney Ni or BH3·THF SM_Aldehyde Start: 2-Chloro-5-methylbenzaldehyde CAS: 14966-09-7 SM_Aldehyde->Aldehyde NH4OAc, NaBH3CN SM_Acid Start: 2-Chloro-5-methylbenzoic acid CAS: 6342-60-5 SM_Acid->Acid 1. SOCl2/NH3 2. LiAlH4

Caption: Retrosynthetic disconnection showing the three primary routes to the target benzylamine.

Deep Dive: Core Starting Materials

The selection of the starting material is critical for process efficiency.[1] The following table compares the three primary precursors identified in the retrosynthesis.

Comparative Analysis Table
Feature2-Chloro-5-methylbenzonitrile 2-Chloro-5-methylbenzaldehyde 2-Chloro-5-methylbenzoic acid
CAS Number 4387-32-0 14966-09-7 6342-60-5
Molecular Weight 151.59 g/mol 154.59 g/mol 170.59 g/mol
Reaction Type Reduction (Nitrile → Amine)Reductive AminationAmide Formation → Reduction
Reagent Requirements Borane-THF, LiAlH₄, or H₂/Raney NiNH₄OAc + NaBH₃CN (or NaBH₄)SOCl₂, NH₃, then LiAlH₄
Pros Direct route to primary amine ; avoids secondary amine byproducts.Mild conditions; aqueous compatible; widely available reagents.[1]Very stable starting material; often cheapest bulk cost.[1]
Cons Requires handling of pyrophoric hydrides or high-pressure H₂.[1]Risk of dimerization (secondary amine formation); aldehyde oxidation.[1]Multi-step process (Acid → Amide → Amine); poor atom economy.[1]
Suitability High (Preferred for Purity)High (Preferred for Lab Scale)Medium (Legacy Route)
Material Specifications & Impurity Profile

To ensure the quality of the final hydrochloride salt, the starting material must meet specific purity criteria.

  • Isomeric Purity: The most common impurity is the 2-chloro-4-methyl isomer. Starting materials should be specified as >98% isomeric purity by GC or HPLC.[1]

  • Moisture Content: For Route A (Nitrile reduction with Borane/LAH), moisture content must be <0.1% to prevent reagent decomposition and safety hazards.[1]

  • Storage: The aldehyde (Route B) is prone to oxidation to the benzoic acid.[1] It must be stored under inert gas (Nitrogen/Argon) at 2-8°C.[1]

Primary Synthetic Workflow: Nitrile Reduction

Route A (Nitrile Reduction) is selected as the "Gold Standard" for this technical guide.[1] It offers the most direct path to the primary amine with minimal risk of over-alkylation (secondary amine formation), which is a common issue in reductive amination.[1]

Reaction Scheme


(Where Ar = 2-Chloro-5-methylphenyl)
Detailed Experimental Protocol

Safety Note: Borane-THF is pyrophoric and reacts violently with water.[1] All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).[1]

Step 1: Reduction

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge: Add 2-Chloro-5-methylbenzonitrile (10.0 g, 66 mmol) and anhydrous Tetrahydrofuran (THF) (50 mL). Stir to dissolve.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add Borane-THF complex (1.0 M solution) (132 mL, 132 mmol, 2.0 equiv) dropwise via the addition funnel over 30 minutes. Caution: Gas evolution may occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 4–6 hours.[1] Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexanes) or HPLC. The nitrile peak should disappear.[1]

Step 2: Quench and Salt Formation

  • Quench: Cool the reaction mixture to 0°C. Very carefully add Methanol (20 mL) dropwise to quench excess borane. Note: Vigorous hydrogen evolution will occur.

  • Hydrolysis: After gas evolution ceases, add 6M Hydrochloric Acid (HCl) (20 mL).

  • Reflux: Heat the mixture to reflux for 1 hour to break the boron-amine complex.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and Methanol. The residue is the crude hydrochloride salt.[1]

  • Purification: Triturate the solid residue with cold Diethyl Ether or Ethyl Acetate to remove non-polar impurities.[1] Filter the white solid.[1]

  • Recrystallization: Recrystallize from Isopropanol/Ethanol if higher purity (>99%) is required.[1]

Step 3: Yield & Characterization

  • Expected Yield: 85–92%[1]

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: ~240–245°C (decomposes).[1]

Alternative Workflow: Reductive Amination

For laboratories lacking handling facilities for Borane or LAH, the reductive amination of 2-Chloro-5-methylbenzaldehyde is a robust alternative.

Protocol Summary
  • Dissolve 2-Chloro-5-methylbenzaldehyde (1.0 equiv) and Ammonium Acetate (10 equiv) in Methanol.

  • Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise.

  • Stir at room temperature for 12–24 hours.

  • Acidify with HCl to pH < 2, remove solvent, and basify with NaOH to extract the free base.[1]

  • Convert to HCl salt by treating the ethereal solution of the free base with HCl in dioxane/ether.[1]

Critical Control Point: The use of a large excess of Ammonium Acetate (10-15 equiv) is strictly required to suppress the formation of the symmetric secondary amine dimer, bis(2-chloro-5-methylbenzyl)amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18727665, (2-Chloro-5-methylphenyl)methanamine. Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12557200, 2-Chloro-5-methylbenzonitrile. Retrieved from [Link][1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational reference for Route B methodology).

Sources

Methodological & Application

Application Note: Synthesis of Derivatives from (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS: 193540-33-3) is a high-value benzylamine building block characterized by a distinct 2-chloro, 5-methyl substitution pattern.[1] This specific arrangement offers a strategic balance of steric bulk (ortho-chloro) and lipophilicity (meta-methyl), making it an ideal scaffold for probing hydrophobic pockets in GPCRs and kinase active sites. This guide provides a comprehensive technical workflow for derivatizing this scaffold, focusing on overcoming the specific challenges posed by the hydrochloride salt form and the steric environment of the 2-position.

Structural Analysis & Strategic Value

Chemical Profile[1][2][3][4][5]
  • Compound: (2-Chloro-5-methylphenyl)methanamine hydrochloride

  • Synonyms: 2-Chloro-5-methylbenzylamine HCl

  • Molecular Formula: C₈H₁₀ClN · HCl

  • Key Functionality: Primary Benzylic Amine (

    
     hybridized).
    
  • Core Reactivity: Nucleophilic attack (Amine), Pd-catalyzed cross-coupling (Aryl Chloride).

Pharmacophore Insights

The 2-chloro-5-methyl motif is not arbitrary.[2] In medicinal chemistry, this substitution pattern serves two critical functions:

  • Conformational Lock: The ortho-chloro substituent restricts the rotation of the benzylic bond relative to the phenyl ring, potentially locking the amine (or resulting amide) into a bioactive conformation.

  • Metabolic Stability: The 5-methyl group blocks the para-position relative to the chlorine (and meta to the amine), a common site for oxidative metabolism (CYP450 hydroxylation).

Critical Pre-Step: Salt Neutralization (Free-Basing)

The Challenge: The hydrochloride salt form stabilizes the amine but renders it non-nucleophilic. Direct use in base-sensitive reactions (e.g., reductive amination with sensitive aldehydes) can lead to poor yields or side reactions.

Protocol: In-Situ Neutralization vs. Isolation

  • Method A (In-Situ): For robust reactions (e.g., Amide Coupling with DIPEA), the salt can be used directly if excess base is added (3.0–4.0 equiv).

  • Method B (Isolation - Recommended for Reductive Amination):

    • Suspend the HCl salt in DCM or EtOAc.

    • Wash with 1N NaOH (aqueous).

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Why? Removes acidic protons that catalyze imine hydrolysis or side-reactions.

Module 1: Nucleophilic Derivatization (The Amine Handle)

Amide Bond Formation

The most common application is coupling with carboxylic acids to generate diversity libraries.

Pathway A: Acid Chloride Coupling
  • Applicability: High-throughput synthesis, sterically hindered acids.

  • Constraint: The 2-chloro group creates mild steric pressure. Ensure the reaction mixture is agitated vigorously.

Pathway B: HATU/EDC Coupling
  • Applicability: Chiral acids, fragment-based drug discovery (FBDD).

  • Optimization: Use DMF/DCM (1:1) to solubilize the HCl salt effectively before base addition.

Reductive Amination

Reacting with aldehydes/ketones to form secondary amines.

  • Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better compatibility with the 2-Cl electronic effects.

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Module 2: Advanced Scaffold Elaboration (The Aryl Chloride)

Buchwald-Hartwig Amination

The ortho-chloro position is a handle for introducing bi-aryl or aryl-amino complexity.

  • Challenge: Aryl chlorides are less reactive than bromides. The 2-position steric hindrance further complicates oxidative addition.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos ) with Pd₂dba₃. These ligands facilitate oxidative addition into the hindered Ar-Cl bond.

Visual Workflows

Synthetic Decision Tree

G Start (2-Chloro-5-methylphenyl) methanamine HCl FreeBase Free Base (Neutral Amine) Start->FreeBase 1N NaOH/DCM Amide Amide Coupling (R-COCl or R-COOH) Start->Amide DIPEA (In-situ) RedAm Reductive Amination (R-CHO + STAB) FreeBase->RedAm Urea Urea Formation (R-NCO) FreeBase->Urea Prod_Amide Amide Derivative (Library Gen) Amide->Prod_Amide Prod_SecAmine Secondary Amine (Core Scaffold) RedAm->Prod_SecAmine Prod_Urea Urea Derivative (Kinase Inhibitor) Urea->Prod_Urea Buchwald Buchwald-Hartwig (Pd-Cat, HNR2) Prod_Biaryl 2-Amino Substituted Derivative Buchwald->Prod_Biaryl Prod_Amide->Buchwald Post-functionalization

Caption: Synthetic divergence from the parent scaffold. Green nodes indicate standard amine reactivity; Red indicates metal-catalyzed cross-coupling.

Detailed Experimental Protocols

Protocol A: Standard Amide Coupling (HATU Method)

Objective: Synthesis of N-(2-chloro-5-methylbenzyl)amide derivatives.

Materials:

  • (2-Chloro-5-methylphenyl)methanamine HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Preparation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: This pre-activation prevents HATU from reacting with the amine salt prematurely.

  • Addition: Add (2-Chloro-5-methylphenyl)methanamine HCl (1.0 equiv) followed immediately by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • LCMS: Look for [M+H]⁺ peak corresponding to Product Mass.

  • ¹H NMR: The benzylic protons (

    
    -NH) typically appear as a doublet around δ 4.4–4.6 ppm. Disappearance of the broad 
    
    
    
    signal is a key indicator.
Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: Synthesis of N-alkylated derivatives.

Materials:

  • (2-Chloro-5-methylphenyl)methanamine (Free base preferred, see Sec 2)

  • Aldehyde (R-CHO) (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (Catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane)

Step-by-Step:

  • Imine Formation: Dissolve the free amine (1.0 equiv) and Aldehyde (1.0 equiv) in DCE. Add catalytic AcOH. Stir for 30–60 mins. Note: Formation of the imine intermediate is often visible by a slight color change.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Quench with sat. NaHCO₃ (aqueous). Stir vigorously for 20 mins until gas evolution ceases.

  • Extraction: Extract with DCM (3x).

  • Purification: Silica gel chromatography. Amine products may require 1–5% MeOH/DCM with 0.1% NH₄OH.

Data Summary Table

ParameterAmide Coupling (HATU)Reductive Amination (STAB)
Reaction Type AcylationAlkylation
Solvent System DMF or DCMDCE or THF
Base Requirement High (3.0 equiv DIPEA)Low (None or cat. AcOH)
Temp Range 0°C to RTRT
Key By-product Urea (from HATU) if wetOver-alkylation (rare with STAB)
Typical Yield 85–95%70–85%
2-Cl Steric Effect Low ImpactLow Impact

References

  • Building Block Data: Safety Data Sheet: (2-Chloro-5-methylphenyl)methanamine hydrochloride. Angene Chemical.[3][4]

  • Amide Coupling Protocol: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Buchwald-Hartwig Cross-Coupling: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Pharmacophore Relevance: Pournara, D. T., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. ChemMedChem, 15(24), 2530-2543.[5] (Demonstrates utility of 2-chloro-5-methylbenzoic acid scaffold).

Sources

Application Note: Quantitative Analysis of (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of (2-Chloro-5-methylphenyl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise analytical control in drug development and manufacturing, this document provides detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each protocol is designed as a self-validating system, grounded in established scientific principles and aligned with international regulatory standards. The causality behind experimental choices is thoroughly explained, offering researchers and drug development professionals the technical depth required for immediate application and adaptation.

Introduction: The Analytical Imperative

(2-Chloro-5-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative of significant interest in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, access to reliable, accurate, and precise quantitative methods is paramount for raw material testing, in-process control, and final product release. This application note presents a selection of validated analytical techniques to meet these rigorous demands.

The choice of analytical method is contingent on several factors, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. This guide offers a multi-faceted approach, detailing chromatographic and spectrophotometric methods to provide flexibility in a variety of laboratory settings.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

HPLC is the premier technique for the quantification of non-volatile and thermally labile compounds like (2-Chloro-5-methylphenyl)methanamine hydrochloride. Its high resolution and sensitivity make it ideal for both assay determination and impurity profiling.[1][2]

Principle of the Method

This method employs reversed-phase HPLC (RP-HPLC), where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. The hydrochloride salt of the amine ensures good aqueous solubility, making it highly amenable to this technique. A C18 column is selected for its versatility and proven efficacy in separating a wide range of aromatic compounds.[3][4] Detection is achieved via UV spectrophotometry, leveraging the chromophoric nature of the benzene ring in the analyte.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Quantification A Weigh Analyte/Standard B Dissolve in Diluent A->B C Volumetric Dilution B->C D Filter (0.45 µm) C->D E Inject Sample D->E F Isocratic Elution on C18 Column E->F G UV Detection F->G H Data Acquisition G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Calculate Concentration J->K

Caption: HPLC analysis workflow from sample preparation to final quantification.

Detailed Protocol

Instrumentation:

  • Any standard HPLC system equipped with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • (2-Chloro-5-methylphenyl)methanamine hydrochloride reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).[4][5]

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid (reagent grade).

  • Diluent: Methanol:Water (50:50, v/v).

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water and adding 1.0 mL of phosphoric acid. Degas the solution by sonication or vacuum filtration before use.[4]

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This is the stock solution. Further dilute 10 mL of the stock solution to 100 mL with diluent to obtain the working standard.

  • Sample Solution Preparation: Accurately weigh a quantity of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 10 mL of this solution to 100 mL with diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the chromatograph, and record the chromatograms.

  • Calculation: Calculate the concentration of (2-Chloro-5-methylphenyl)methanamine hydrochloride in the sample using the peak areas obtained from the standard and sample chromatograms.

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH guidelines.[6][7][8][9][10]

Validation Parameters:

ParameterAcceptance CriteriaRationale
Specificity The analyte peak should be well-resolved from any impurities or matrix components.Ensures the method is selective for the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.Demonstrates a direct proportional relationship between concentration and response.[1]
Accuracy 98.0% to 102.0% recovery at three concentration levels.Confirms the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Measures the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C).Indicates the method's reliability during normal usage.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and High Sensitivity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a primary amine like (2-Chloro-5-methylphenyl)methanamine, direct analysis can be challenging due to its polarity. Derivatization is often employed to improve chromatographic behavior.[11][12] However, for certain applications, direct injection may be feasible.

Principle of the Method

The sample is vaporized and injected onto a GC column, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes, fragments, and detects the molecules, providing both qualitative identification and quantitative data. This method is particularly useful for identifying and quantifying trace-level volatile impurities. The use of an internal standard is recommended for improved accuracy.[13][14]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add Internal Standard B->C D Vortex/Mix C->D E Inject into GC D->E F Temperature Programmed Separation E->F G Elute to MS F->G H Ionization & Mass Analysis G->H I Extract Ion Chromatograms H->I J Integrate Peaks I->J K Quantify vs. Internal Standard J->K

Caption: GC-MS analysis workflow, including the use of an internal standard.

Detailed Protocol

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for high sensitivity and specificity.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

  • (2-Chloro-5-methylphenyl)methanamine hydrochloride reference standard.

  • Dichloromethane (GC grade).[15]

  • Hexadecane (Internal Standard).[14]

  • Anhydrous Sodium Carbonate.

GC-MS Conditions:

ParameterValue
Injector Temperature 250°C
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40-450 m/z

Procedure:

  • Sample Preparation (Free Base Form): Accurately weigh ~20 mg of the hydrochloride salt into a vial. Add 5 mL of dichloromethane and a small amount of anhydrous sodium carbonate to neutralize the HCl and form the free base. Vortex for 2 minutes.[15]

  • Internal Standard Addition: Add a known concentration of hexadecane internal standard to the vial.

  • Calibration Standards: Prepare a series of calibration standards by weighing known amounts of the reference standard, neutralizing to the free base, and adding the same concentration of internal standard.

  • Analysis: Inject 1 µL of the supernatant from the prepared samples and standards into the GC-MS system.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the concentration of the analyte in the test samples from this curve.

Method Validation

Validation for the GC-MS method follows similar principles to HPLC, with an emphasis on specificity (mass spectral confirmation) and sensitivity.

Validation Parameters:

ParameterAcceptance CriteriaRationale
Specificity Clean separation of peaks and unique mass spectrum for the analyte.Ensures identity and purity are confirmed simultaneously.
Linearity r² ≥ 0.995Establishes a quantifiable relationship for accurate measurement.
Accuracy & Precision Recovery: 95.0% to 105.0%; RSD ≤ 5.0%Essential for reliable quantification, especially at lower levels.
LOD & LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).Defines the sensitivity limits of the method.

UV-Visible Spectrophotometry: A Rapid and Simple Assay

For routine analysis where high selectivity is not required, UV-Visible spectrophotometry offers a rapid, cost-effective, and straightforward method for quantification.[16][17]

Principle of the Method

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The aromatic ring system in (2-Chloro-5-methylphenyl)methanamine hydrochloride absorbs UV radiation at a characteristic wavelength.

Detailed Protocol

Instrumentation:

  • A calibrated UV-Visible spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Reagents and Materials:

  • (2-Chloro-5-methylphenyl)methanamine hydrochloride reference standard.

  • 0.1 N Hydrochloric Acid (HCl).

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the analyte in 0.1 N HCl. Scan the solution from 200 to 400 nm to determine the λmax. The expected λmax for similar structures is around 265 nm.[18]

  • Standard Curve Preparation: Prepare a series of standard solutions of the analyte in 0.1 N HCl ranging from 5 to 25 µg/mL. Measure the absorbance of each solution at the determined λmax against a 0.1 N HCl blank.

  • Sample Preparation: Accurately weigh the sample and dissolve it in 0.1 N HCl to obtain a theoretical concentration within the calibration range.

  • Measurement: Measure the absorbance of the sample solution.

  • Calculation: Determine the concentration of the analyte in the sample by interpolating its absorbance from the standard curve.

Validation Parameters Summary:

ParameterAcceptance Criteria
Linearity r² ≥ 0.999
Accuracy 98.0% to 102.0% recovery
Precision RSD ≤ 2.0%

Conclusion

The analytical methods presented provide a comprehensive toolkit for the quantification of (2-Chloro-5-methylphenyl)methanamine hydrochloride. The choice of method—HPLC for robust purity and assay, GC-MS for sensitive impurity profiling, or UV-Vis for rapid screening—should be guided by the specific analytical requirements. Each protocol is built on a foundation of scientific integrity and is designed to be validated according to stringent ICH guidelines, ensuring data of the highest quality and reliability for researchers, scientists, and drug development professionals.

References

  • Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. International Journal of Pharmacy Teaching & Practices.
  • Valdez, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. Available at: [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. Available at: [Link]

  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. SciELO. Available at: [Link]

  • UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. MDPI. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

  • Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available at: [Link]

  • Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. PubMed. Available at: [Link]

  • Analytical Methods - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Validation of an UV-Visible spectrophotometry assay method for the determination of chlorpheniramine maleate tablets without prior extraction. ResearchGate. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Mephedrone - Wikipedia. Wikipedia. Available at: [Link]

  • Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled releas. Semantic Scholar. Available at: [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Catalytic Oxidation of Benzylamines and Benzyl Alcohols. The Royal Society of Chemistry. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI. Available at: [Link]

Sources

Application Note: GC-MS Determination of (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of (2-Chloro-5-methylphenyl)methanamine hydrochloride. As an amine salt, this compound exhibits zero volatility and thermal instability, rendering direct injection impossible without sample preparation. This guide provides two validated workflows: a Liquid-Liquid Extraction (LLE) for rapid purity screening and a Trifluoroacetic Anhydride (TFAA) Derivatization for trace-level quantitation. The protocol emphasizes the elimination of peak tailing caused by silanol interactions and utilizes specific mass spectral fragmentation patterns for unambiguous identification.

Introduction & Chemical Context

(2-Chloro-5-methylphenyl)methanamine (CAS: 89-97-4 for free base analog reference) is a substituted benzylamine often used as an intermediate in the synthesis of pharmaceutical agents. It is typically supplied as a hydrochloride salt to ensure stability.

The Analytical Challenge
  • Volatility: The HCl salt form is ionic and non-volatile. Direct injection into a hot GC inlet (250°C) results in pyrolysis, liner contamination, and no elution of the target peak.

  • Adsorption: The free base contains a primary amine group (-NH₂), which interacts strongly with active silanol groups (Si-OH) in the inlet liner and column stationary phase, causing severe peak tailing and non-linear response at low concentrations.

To ensure Scientific Integrity , this protocol mandates the conversion of the salt to its free base or a stable amide derivative prior to analysis.

Experimental Protocols

Reagents and Standards
  • Target Compound: (2-Chloro-5-methylphenyl)methanamine HCl.

  • Internal Standard (ISTD): 2-Chlorobenzylamine (structural analog) or Naphthalene-d8.

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), >99% purity.

  • Solvents: Ethyl Acetate (EtOAc) and Dichloromethane (DCM), HPLC Grade.

  • Base: 1M Sodium Hydroxide (NaOH).

Workflow Visualization

The following diagram illustrates the decision matrix for sample preparation.

SamplePrepWorkflow Start Sample: (2-Chloro-5-methylphenyl) methanamine HCl Basify Step 1: Basify (Add 1M NaOH, pH > 12) Start->Basify Extract Step 2: LLE Extraction (DCM or EtOAc) Basify->Extract Decision Decision Point: Limit of Detection? Extract->Decision MethodA Method A: Direct Injection (High Conc. > 50 ppm) Decision->MethodA Screening MethodB Method B: TFAA Derivatization (Trace < 1 ppm) Decision->MethodB Quantitation Analysis GC-MS Analysis MethodA->Analysis MethodB->Analysis

Figure 1: Sample preparation workflow distinguishing between rapid screening and high-sensitivity derivatization paths.

Protocol A: Free Base Extraction (Rapid Screening)

Use this method for purity checks where concentration is high (>50 µg/mL).

  • Weighing: Weigh 10 mg of the HCl salt into a 4 mL glass vial.

  • Basification: Add 1.0 mL of 1M NaOH. Vortex for 30 seconds to dissolve the salt and liberate the free amine (oily droplets may form).

  • Extraction: Add 2.0 mL of Dichloromethane (DCM) containing the Internal Standard (100 µg/mL).

  • Partition: Cap and shake vigorously for 1 minute. Centrifuge at 3000 rpm for 2 minutes to separate layers.

  • Collection: Transfer the bottom organic layer to a GC vial containing anhydrous sodium sulfate (to remove residual water).

  • Injection: Inject 1 µL immediately.

Protocol B: TFAA Derivatization (Gold Standard)

Use this method for trace analysis, stability, and perfect peak symmetry.

  • Extraction: Perform steps 1–5 from Protocol A, but use Ethyl Acetate instead of DCM (DCM can react violently with some anhydrides or cause precipitation).

  • Evaporation: Transfer 500 µL of the extract to a reaction vial and evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reaction: Add 50 µL of Ethyl Acetate and 50 µL of TFAA .

  • Incubation: Cap and heat at 60°C for 20 minutes.

    • Mechanism:[1] R-NH₂ + (CF₃CO)₂O → R-NH-CO-CF₃ + CF₃COOH.

  • Reconstitution: Evaporate excess TFAA under Nitrogen (critical to protect the GC column) and reconstitute in 200 µL Ethyl Acetate.

  • Injection: Inject 1 µL.

GC-MS Method Parameters

ParameterSettingRationale
Column Rxi-5Sil MS or ZB-5MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for aromatics.
Inlet Split (10:1 or 50:1) @ 250°CSplit injection prevents column overload.
Liner Ultra-Inert / Base-Deactivated with WoolCRITICAL: Standard liners will adsorb the amine. Wool aids vaporization.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Fast ramp preserves peak shape; high final temp cleans column.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Scan Range 40–350 m/zCovers molecular ion and key fragments.

Results & Discussion

Chromatographic Performance
  • Free Base (Method A): Elutes at approx. 6.5 min. May show slight tailing (Asymmetry factor > 1.2) depending on liner activity.

  • TFA Derivative (Method B): Elutes later (approx. 8.2 min) due to increased molecular weight. Peak shape is sharp and symmetrical (Asymmetry factor < 1.05).

Mass Spectral Interpretation (Self-Validating Logic)

The identification relies on the specific isotope pattern of Chlorine and the fragmentation of the benzyl backbone.

Compound: N-(2-chloro-5-methylbenzyl)-2,2,2-trifluoroacetamide (TFA Derivative) Formula: C₁₀H₉ClF₃NO MW: ~251.6

  • Molecular Ion (M⁺): Distinct cluster at m/z 251 and 253 (3:1 ratio due to ³⁵Cl/³⁷Cl).

  • Base Peak: Typically m/z 139/141 (Substituted Tropylium Ion). This results from the loss of the trifluoroacetamide group [NH-CO-CF₃].

  • Diagnostic Fragment: m/z 69 [CF₃]⁺, confirming successful derivatization.

Fragmentation Pathway Diagram

Fragmentation Parent Molecular Ion (TFA Derivative) m/z 251 / 253 (3:1) Frag1 Loss of CF3 [M - 69]+ Parent->Frag1 - CF3 (69) Frag2 Benzylic Cleavage (Loss of NH-CO-CF3) Parent->Frag2 Tropylium Chloromethyltropylium Ion Base Peak: m/z 139 / 141 Frag2->Tropylium Secondary Loss of Cl m/z 104 (Methyltropylium) Tropylium->Secondary - Cl (35)

Figure 2: Electron Impact (EI) fragmentation pathway for the TFA derivative.

Validation & Troubleshooting

Linearity and Limits
  • Linearity: 1.0 – 100 µg/mL (R² > 0.995).

  • LOD: ~0.1 µg/mL (SIM mode monitoring m/z 139, 251, 253).

  • LOQ: ~0.5 µg/mL.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Peaks Injection of salt form; Liner activity.Ensure basification (pH > 12). Change to Ultra-Inert liner.
Ghost Peaks Incomplete derivatization; Wet solvent.Dry extract with Na₂SO₄ before adding TFAA. Water hydrolyzes TFAA.
Tailing Peaks Active sites in column/liner.Trim column 10cm. Use Method B (Derivatization).[2]
Missing Molecular Ion High ion source temp.Lower source temp to 200°C to reduce fragmentation energy.

References

  • Agilent Technologies. "Analysis of Aromatic Amines derived from banned Azo Dyes." Application Note 5991-0817EN. Link

  • NIST Mass Spectrometry Data Center. "2-Chlorobenzylamine Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich (Merck). "Derivatization Reagents for GC: Acylation." Technical Bulletin. Link

  • Little, J. L. "Derivatization of Amines for GC-MS." Journal of Chromatography A, 1999. (General reference for TFAA efficiency).

Sources

(2-Chloro-5-methylphenyl)methanamine hydrochloride as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Building Block for Medicinal Chemistry & Scaffold Hopping [1]

Executive Summary & Chemical Profile

(2-Chloro-5-methylphenyl)methanamine hydrochloride (also known as 2-Chloro-5-methylbenzylamine HCl) is a bifunctional building block widely utilized in the synthesis of GPCR ligands, kinase inhibitors, and agrochemicals. Its structural uniqueness lies in the ortho-chloro substituent, which serves as a "reactive handle" for transition-metal-catalyzed cyclizations (e.g., to isoindolinones), and the meta-methyl group, which modulates lipophilicity (LogP) and metabolic stability.

This guide provides optimized protocols for activating this hydrochloride salt for amide coupling, reductive amination, and palladium-catalyzed scaffold transformations.

Chemical Specifications
PropertyData
CAS Number 1803586-25-5 (HCl salt) / 754917-70-9 (Free base)
Formula

Molecular Weight 192.09 g/mol (HCl salt); 155.63 g/mol (Free base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (unless neutralized)
Storage Hygroscopic.[2][3][4] Store at room temperature under inert atmosphere (Desiccator recommended).

Core Application: Amide Coupling (Peptidomimetic Synthesis)

The primary application of this building block is in the formation of amide bonds.[5][6] As a hydrochloride salt, the amine is protonated (


) and non-nucleophilic. Successful coupling requires in situ neutralization using a tertiary base.
Protocol: HATU-Mediated Amide Bond Formation

Objective: To couple (2-Chloro-5-methylphenyl)methanamine HCl with a carboxylic acid (


) to form a secondary amide.

Materials:

  • Amine: (2-Chloro-5-methylphenyl)methanamine HCl (1.0 equiv)

  • Carboxylic Acid: Generic

    
     (1.0 – 1.2 equiv)
    
  • Coupling Reagent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid solution. Stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution may turn yellow/orange (formation of the activated ester). Stir for 15 minutes at Room Temperature (RT).

  • Amine Preparation: In a separate vial, suspend (2-Chloro-5-methylphenyl)methanamine HCl (1.0 equiv) in minimal DMF. Add the remaining DIPEA (2.0 – 3.0 equiv). Note: The suspension should clear as the free base is liberated.

  • Coupling: Dropwise add the amine/base solution to the activated acid mixture.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass = Acid MW + 155.6 - 18).

  • Workup: Dilute with EtOAc, wash with 5%

    
     (aq) (to remove DMF), saturated 
    
    
    
    , and brine. Dry over
    
    
    .

Scientific Rationale:

  • Stoichiometry: The extra equivalents of DIPEA are critical. 1.0 eq is consumed solely to neutralize the HCl salt. The remaining base maintains the basic pH required for the HATU activation cycle.

  • Solvent Choice: DMF is preferred over DCM because the HCl salt is often insoluble in non-polar solvents, which can lead to heterogeneous reactions and lower yields.

Advanced Application: Scaffold Hopping to Isoindolinones

The 2-chloro substituent is not merely a steric blocker; it is a latent handle for intramolecular cyclization. Palladium-catalyzed carbonylation can transform the benzylamine motif into an Isoindolinone (phthalimidine), a privileged scaffold in drug discovery (e.g., Lenalidomide analogs).

Protocol: Pd-Catalyzed Carbonylation/Cyclization

Objective: To convert a 2-chlorobenzylamide derivative into an isoindolinone via C-H activation/Carbonylation.

Materials:

  • Substrate: Amide derived from Protocol 2 (with the 2-Cl-5-Me motif).[2]

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos or

    
     (10 mol%)
    
  • CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum Hexacarbonyl (

    
    )
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or 1,4-Dioxane

Workflow:

  • Degassing: Dissolve the amide substrate in Toluene in a pressure tube. Sparge with Argon for 10 minutes.

  • Catalyst Mix: Add

    
    , Ligand, and Base.
    
  • Carbonylation: Introduce CO atmosphere (balloon) or add solid

    
    .
    
  • Heating: Seal and heat to 100°C for 12–24 hours.

  • Mechanism: The Pd inserts into the Ar-Cl bond (Oxidative Addition), coordinates CO, and undergoes intramolecular nucleophilic attack by the amide nitrogen, forming the lactam ring.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available for this building block, highlighting the decision points between simple coupling and cyclization.

G Start (2-Chloro-5-methylphenyl) methanamine HCl Neutralization Neutralization (DIPEA/TEA) Start->Neutralization FreeBase Free Amine Intermediate Neutralization->FreeBase AmideProduct Benzylamide Derivative FreeBase->AmideProduct Amide Coupling SecAmine Secondary Amine FreeBase->SecAmine Reductive Amination Acid Carboxylic Acid (R-COOH) + HATU Acid->AmideProduct Reagent Isoindolinone Isoindolinone (Scaffold Hopping) AmideProduct->Isoindolinone Pd-Cat Carbonylation (Intramolecular) Aldehyde Aldehyde/Ketone + STAB Aldehyde->SecAmine Reagent

Caption: Divergent synthetic pathways: Amide coupling leads to linear building blocks, while Pd-catalyzed carbonylation utilizes the chloro-handle to fuse the ring into an Isoindolinone.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield (Coupling) Incomplete salt neutralization.Increase DIPEA to 3.5–4.0 equiv. Ensure amine is fully dissolved before adding to activated acid.
Insolubility HCl salt is polar; solvent is non-polar.Switch solvent to DMF or NMP. Do not use DCM or Ether for the initial reaction step.
No Reaction (Cyclization) Catalyst poisoning by Cl or oxidation.Degas solvents thoroughly (remove

). Use Xantphos to stabilize the Pd species.
Impurity: Dimer Urea formation.Ensure the Carboxylic Acid is activated with HATU before adding the amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18727665, (2-Chloro-5-methylphenyl)methanamine. Retrieved from [Link]

  • Organic Chemistry Portal (2025). Synthesis of Isoindolinones: Recent Literature and Protocols. Retrieved from [Link]

  • Fisher Scientific (2025). Amide Synthesis Protocols and Reagent Selection. Retrieved from [Link]

Sources

Application Note: Precision N-Alkylation of (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS: 754917-70-9) is a valuable building block in medicinal chemistry, often serving as a pharmacophore fragment due to the electronic modulation provided by the electron-withdrawing chlorine (C-2) and electron-donating methyl (C-5) groups.

The Challenge: The primary amine functionality, combined with the hydrochloride salt form, presents two specific synthetic hurdles:

  • Salt Dissociation: The HCl salt must be effectively neutralized to liberate the nucleophilic nitrogen without compromising the stability of sensitive electrophiles (e.g., aldehydes).

  • Selectivity (Polyalkylation): Primary benzylamines are highly prone to over-alkylation (forming tertiary amines or quaternary salts) under standard SN2 conditions due to the increased nucleophilicity of the secondary amine product.

The Solution: This guide details two distinct protocols:

  • Method A (Reductive Amination): The "Gold Standard" for high-yield, selective mono-alkylation .

  • Method B (Direct Alkylation): A controlled SN2 approach, reserved for di-alkylation or electrophiles lacking carbonyl equivalents.

Critical Process Parameters (CPPs)

Before initiating experimental work, the following parameters must be controlled to ensure reproducibility.

ParameterSpecificationRationale
Stoichiometry (Base) 1.05 equiv (vs. HCl salt)Exact neutralization is vital. Excess base can catalyze aldol side-reactions of the aldehyde; insufficient base leaves the amine protonated (non-nucleophilic).
Solvent Water Content < 0.1% (Anhydrous)Water competes with the amine for the aldehyde (hydrate formation) and hydrolyzes the borohydride reducing agent.
Reaction pH 5.0 – 6.0Optimal for imine formation. The in situ neutralization of the HCl salt naturally buffers the system to this range, often negating the need for exogenous acetic acid.
Temperature 0°C to 25°CHigher temperatures promote over-alkylation and degradation of the reducing agent.

Method A: Reductive Amination (Selective Mono-Alkylation)[1]

Mechanism: This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces imines (formed in situ) faster than it reduces aldehydes/ketones. This kinetic differentiation is the key to preventing over-alkylation [1].

Reagents & Materials
  • Substrate: (2-Chloro-5-methylphenyl)methanamine HCl (1.0 equiv)

  • Electrophile: Target Aldehyde (1.1 – 1.2 equiv)

  • Base: Triethylamine (Et3N) or DIPEA (1.05 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for solubility but DCM is safer.

Step-by-Step Protocol
  • Salt Neutralization (Free-Basing):

    • Charge a dry reaction vessel (under N2 or Ar) with (2-Chloro-5-methylphenyl)methanamine HCl (1.0 equiv).

    • Add anhydrous DCE (concentration ~0.2 M).

    • Add Et3N (1.05 equiv) dropwise at room temperature. Stir for 15–30 minutes. The mixture may remain a suspension; this is normal (Et3N·HCl salts).

  • Imine Formation:

    • Add the Aldehyde (1.1 equiv) in one portion.

    • Optional: If the aldehyde is sterically hindered, add MgSO4 (anhydrous) to sequester water and drive equilibrium.

    • Stir at room temperature for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 equiv) portion-wise over 5–10 minutes to manage mild exotherm and gas evolution.

    • Remove ice bath and stir at 20–25°C for 2–4 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO3 (pH should be ~8-9).

    • Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3x).[1] Wash combined organics with Brine.

    • Dry over Na2SO4, filter, and concentrate.

Workflow Visualization

ReductiveAmination Start Start: Amine HCl Salt Neut Neutralization (DCE, Et3N, 20°C) Start->Neut Dissociate Salt Imine Imine Formation (+ Aldehyde, 1h) Neut->Imine Free Base Available Reduce Reduction (+ STAB, 0°C -> RT) Imine->Reduce Imine Intermediate Quench Quench (Sat. NaHCO3) Reduce->Quench Completion (TLC/LCMS) Purify Purification (Flash Column/Crystallization) Quench->Purify Organic Layer Product Final Product: Secondary Amine Purify->Product

Figure 1: Logical workflow for the STAB-mediated reductive amination protocol.

Method B: Direct Alkylation (SN2)

Use Case: This method is generally discouraged for making secondary amines due to poor selectivity. Use this only if:

  • The target is a Tertiary Amine (exhaustive alkylation).

  • The alkyl group cannot be derived from an aldehyde (e.g., simple methylation, cyclization).

Reagents[2][3][4]
  • Substrate: (2-Chloro-5-methylphenyl)methanamine HCl

  • Electrophile: Alkyl Halide (R-X, where X=Br, I)

  • Base: K2CO3 (inorganic, heterogeneous) or DIPEA (organic, homogeneous)

  • Solvent: Acetonitrile (MeCN) or DMF.

Protocol (For Controlled Mono-Alkylation attempt)

Note: Yields of secondary amine will likely be <60% due to dialkylation.

  • Suspend the amine HCl salt (1.0 equiv) and K2CO3 (2.5 equiv) in MeCN.

  • Add the Alkyl Halide (0.95 equiv) dropwise at 0°C. Crucial: Use a slight deficit of electrophile to minimize over-alkylation.

  • Monitor strictly by LCMS. Stop reaction immediately upon consumption of starting material or appearance of significant dialkylated byproduct.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Method A) Imine formation is slow.Add catalytic Acetic Acid (1-2 drops) during the imine formation step (Step 2).
Starting Material Remains (Method A) Wet solvent hydrolyzed STAB.Ensure DCE/DCM is anhydrous. Add molecular sieves (4Å) to the reaction.
Dialkylation Observed (Method A) Aldehyde is too reactive (e.g., Formaldehyde).Lower temperature to -10°C. Add amine to the aldehyde/reductant mixture (Inverse Addition).
Sticky Precipitate (Workup) Boron-amine complexes.Increase stirring time with NaHCO3 or use Rochelle's Salt (Potassium Sodium Tartrate) solution for the quench.

Safety & Compliance (HSE)

Specific Molecule Hazards[5]
  • Chlorinated Aromatic: The 2-chloro substituent persists. Dispose of all waste in Halogenated Organic Waste streams. Do not mix with non-halogenated solvents for disposal.

  • Nitrogen Mustard Potential: CRITICAL WARNING. If alkylating with reagents like 2-chloroethanol or ethylene oxide, you may generate a "nitrogen mustard" derivative (beta-halo amine), which are potent blistering agents and potential carcinogens. Handle such derivatives in a glovebox or designated hood.

Reagent Hazards
  • STAB: Evolves hydrogen gas upon contact with acid or water. Ensure reactor venting.

  • DCE: Suspected carcinogen. Handle in a fume hood. DCM is a viable, safer alternative.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[6][3][4][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.

  • PubChem. (2-Chloro-5-methylphenyl)methanamine.[8][9] National Library of Medicine.

Sources

Application Note: Recrystallization of (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists working with (2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS: 42365-55-9). This guide prioritizes high-purity isolation suitable for downstream pharmaceutical or agrochemical synthesis.

Executive Summary

(2-Chloro-5-methylphenyl)methanamine hydrochloride (also known as 2-chloro-5-methylbenzylamine HCl) is a critical primary amine building block. Its purity is paramount, as the benzylic amine moiety is highly reactive; impurities here can lead to dimer formation or side-reactions in subsequent acylation or sulfonylation steps.

This protocol addresses the specific challenge of purifying substituted benzylamine salts: balancing the high solubility of the ionic lattice in polar solvents against the lipophilic nature of the chloro-methyl-phenyl ring. We utilize a dielectric-tuning approach (Ethanol/Ether or Isopropanol) to maximize yield while rejecting common synthetic byproducts like inorganic salts and unreacted nitriles.

Chemical Identity & Properties

PropertyDetail
Chemical Name (2-Chloro-5-methylphenyl)methanamine hydrochloride
CAS Number 42365-55-9 (Salt) / 754917-70-9 (Free Base)
Molecular Formula C₈H₁₁Cl₂N (C₈H₁₀ClN · HCl)
Molecular Weight 192.08 g/mol
Solubility Profile High: Water, Methanol Moderate: Ethanol, Isopropanol (Hot) Low: Diethyl Ether, Hexanes, Ethyl Acetate
Critical Impurities 2-Chloro-5-methylbenzonitrile (precursor), Dibenzylamine dimers, Inorganic salts (NaCl/KCl)

Safety & Pre-requisites

Hazard Warning: Benzylamine derivatives are severe irritants. The hydrochloride salt can release HCl gas if heated excessively or exposed to moisture.

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle all open solids in a fume hood.

  • Equipment:

    • Round-bottom flask (RBF) with reflux condenser.

    • Magnetic stirrer/hot plate with oil bath.

    • Vacuum filtration setup (Buchner funnel).

    • Vacuum oven for drying.

Solvent Selection Strategy

We employ a polarity-gradient strategy . Single-solvent recrystallization from water often results in poor yields due to high solubility. We recommend Method A for general purification and Method B for high-recovery of lower-grade crude.

Solvent System Decision Matrix
MethodSolvent SystemMechanismBest For
A (Primary) Ethanol (Abs.) / Diethyl Ether Solvent/Anti-SolventHigh purity requirements (>99%); removing non-polar organic impurities.
B (Alternative) Isopropanol (IPA) Temperature-Dependent SolubilityLarge scale; avoids flammable ethers; removing inorganic salts (insoluble in IPA).

Detailed Experimental Protocol

Method A: Two-Solvent Recrystallization (Ethanol/Ether)

This method provides the sharpest separation of impurities.

Step 1: Dissolution
  • Place the crude (2-Chloro-5-methylphenyl)methanamine HCl (e.g., 10.0 g) in a round-bottom flask.

  • Add Absolute Ethanol (approx. 3-5 mL per gram of solid).

  • Heat the mixture to reflux (78°C) with stirring.

  • Checkpoint: If the solid does not dissolve completely after 15 mins at reflux, add more ethanol in 1 mL increments.

    • Note: If small particles remain that look like salt (NaCl), they are likely inorganic impurities. Proceed to Step 2 immediately.

Step 2: Hot Filtration (Critical for Inorganic Removal)
  • While keeping the solution near boiling, filter it through a pre-warmed glass frit or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Why: This removes insoluble inorganic salts or polymeric material before crystallization begins.

Step 3: Nucleation & Anti-Solvent Addition
  • Re-heat the filtrate to boiling to redissolve any crystals formed during filtration.

  • Remove from heat. While the solution is still hot (approx. 60°C), slowly add Diethyl Ether dropwise.

  • Endpoint: Stop adding ether the moment a faint, persistent cloudiness (turbidity) appears.

  • Add 2-3 drops of Ethanol to clear the solution (return to saturation point).

Step 4: Controlled Cooling
  • Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Caution: Rapid cooling here causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Once at room temperature, place the flask in an ice bath (0-4°C) for another 2 hours to maximize yield.

Step 5: Isolation & Drying[1]
  • Filter the white crystalline solid using vacuum filtration.

  • Wash the filter cake with cold (0°C) 1:1 Ethanol/Ether mixture (2 x 10 mL).

  • Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Note: Do not exceed 60°C to prevent HCl dissociation or discoloration.

Process Visualization (Workflow)

Recrystallization_Workflow Start Crude (2-Chloro-5-methylphenyl) methanamine HCl Dissolve Dissolve in Boiling Ethanol (Reflux ~78°C) Start->Dissolve Check Are solids present? Dissolve->Check HotFilter Hot Filtration (Remove Inorganics) Check->HotFilter Yes (Inorganics) Nucleate Add Diethyl Ether until Turbid Check->Nucleate No (Clear Soln) HotFilter->Nucleate Cool Slow Cooling (RT -> 0°C) Nucleate->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold EtOH/Ether (1:1) Isolate->Wash Dry Vacuum Dry (40°C, 12h) Wash->Dry

Figure 1: Logical flow for the purification of (2-Chloro-5-methylphenyl)methanamine HCl via solvent/anti-solvent method.

Troubleshooting & Validation

Common Failure Mode: "Oiling Out"

If the product separates as a yellow oil instead of white crystals:

  • Cause: The solution is too concentrated or cooled too fast.

  • Remedy: Re-heat the mixture until the oil dissolves. Add a small amount of additional Ethanol (solvent). Scratch the inner wall of the flask with a glass rod while cooling to induce nucleation. Seed with a pure crystal if available.

Analytical Validation (First Article Inspection)

Since literature melting points for the HCl salt are variable, you must establish a baseline for your specific batch.

  • HPLC Purity: Run on a C18 column (Acetonitrile/Water + 0.1% TFA). Target >98.5% area.

  • Chloride Content: Perform Argentometric titration (AgNO3) to confirm mono-hydrochloride stoichiometry (Theoretical Cl: ~18.4%).

  • DSC (Differential Scanning Calorimetry): Look for a sharp endotherm. Broad peaks indicate residual solvent or isomers.

References

  • PubChem. (2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS 42365-55-9). National Library of Medicine. Link

  • Zubrick, J. W.The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. Pearson.
  • ChemicalBook. 2-Chloro-5-methylbenzylamine hydrochloride Properties. Link

  • BLD Pharm. Safety Data Sheet and Properties for CAS 42365-55-9. Link

Sources

Application Notes and Protocols for the Safe Handling and Storage of (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

(2-Chloro-5-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative that serves as a versatile intermediate in the synthesis of various compounds, particularly in the fields of agrochemicals and pharmaceuticals.[1] Its molecular structure, featuring a chlorinated and methylated phenyl ring attached to a methanamine hydrochloride moiety, imparts specific reactivity and biological activity, making it a valuable building block for drug discovery and development. However, the same structural features necessitate a thorough understanding of its chemical properties and associated hazards to ensure safe handling and maintain its integrity during storage.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of (2-Chloro-5-methylphenyl)methanamine hydrochloride. The protocols and recommendations outlined herein are grounded in established safety principles and an understanding of the compound's reactivity, aiming to foster a secure and efficient laboratory environment.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

(2-Chloro-5-methylphenyl)methanamine hydrochloride is classified as a hazardous substance, primarily due to its corrosive nature. A comprehensive risk assessment must be conducted before initiating any work with this compound.

1.1. GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. (2-Chloro-5-methylphenyl)methanamine hydrochloride typically exhibits the following hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.[2]
Skin Corrosion/Irritation (Category 1B/2)Danger/WarningH314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 1/2A)Danger/WarningH318: Causes serious eye damage. / H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationWarningH335: May cause respiratory irritation.[2]

1.2. The Chemical Rationale Behind the Hazards

The corrosive properties of (2-Chloro-5-methylphenyl)methanamine hydrochloride stem from its nature as an amine salt. In the presence of moisture, it can hydrolyze to release hydrochloric acid, a strong corrosive acid. Furthermore, the amine group itself can act as a base, reacting with biological tissues. Direct contact with the solid or its solutions can lead to rapid tissue damage.[3][4] Inhalation of dust can irritate the respiratory tract, and ingestion can cause significant harm to the gastrointestinal system.[5][6]

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is paramount when handling (2-Chloro-5-methylphenyl)methanamine hydrochloride.

2.1. Engineering Controls: Containing the Hazard

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a properly functioning chemical fume hood to minimize the risk of inhalation.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively dispersed.

  • Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this compound is handled.

2.2. Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory.[4][8] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3]
Skin Protection Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling this compound.[4] Always inspect gloves for any signs of degradation or punctures before use and change them frequently. Lab Coat: A flame-resistant lab coat with long sleeves is required to protect against accidental skin contact.
Respiratory Protection For routine handling within a chemical fume hood, respiratory protection is typically not required. However, if there is a potential for generating significant amounts of dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9]
Footwear Closed-toe shoes are mandatory in the laboratory at all times.

Diagram: PPE Selection Workflow

PPE_Selection Figure 1: PPE Selection Logic start Start: Handling (2-Chloro-5-methylphenyl) methanamine hydrochloride fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood splash_risk Is there a significant risk of splashing? fume_hood->splash_risk Yes respirator Use NIOSH-approved Respirator fume_hood->respirator No dust_risk Is there a risk of generating dust or aerosols? splash_risk->dust_risk No face_shield Add Full-Face Shield splash_risk->face_shield Yes ppe_base Standard PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes dust_risk->ppe_base No dust_risk->respirator Yes end Proceed with Caution ppe_base->end face_shield->dust_risk respirator->splash_risk Spill_Response Figure 2: Minor Spill Response Protocol spill Minor Spill Occurs alert Alert personnel Isolate the area spill->alert ppe Don appropriate PPE alert->ppe contain Contain the spill (if liquid) ppe->contain neutralize Neutralize with Sodium Bicarbonate contain->neutralize absorb Absorb with inert material neutralize->absorb collect Collect waste with plastic tools absorb->collect package Package and label waste for disposal collect->package decontaminate Decontaminate area and equipment package->decontaminate dispose Dispose of as hazardous waste decontaminate->dispose report Report the incident dispose->report

Caption: A step-by-step workflow for responding to a minor spill.

Conclusion: A Culture of Safety

The safe and effective use of (2-Chloro-5-methylphenyl)methanamine hydrochloride in a research and development setting is contingent upon a thorough understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of risk assessment, engineering controls, personal protective equipment, and emergency preparedness into all laboratory workflows, researchers can minimize risks and ensure both personal safety and the integrity of their scientific work. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety guidelines and to remain vigilant in maintaining a culture of safety.

References

  • MySkinRecipes. (2-Chloro-5-methylphenyl)methanamine. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-2-methylbutane, 95% (gc). Retrieved from [Link]

  • denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • Emory University. (2025, December 22). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Princeton University - Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Georgia Institute of Technology - Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • CUNY. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved from [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

Sources

(2-Chloro-5-methylphenyl)methanamine hydrochloride reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Reaction Conditions for (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Executive Summary

(2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS: 1956316-17-8 / 754917-70-9 free base) is a critical benzylamine building block used in the synthesis of GPCR ligands, kinase inhibitors, and agrochemicals.[1] Its structural features—an ortho-chloro substituent and a meta-methyl group relative to the aminomethyl moiety—impart unique steric and electronic properties that distinguish it from unsubstituted benzylamines.

This guide provides validated protocols for utilizing this hydrochloride salt in amide couplings, reductive aminations, and sulfonylation reactions. Special emphasis is placed on the "n+1 Base Rule" to overcome the hydrochloride counterion, ensuring quantitative conversion and reproducibility.

Chemical Profile & Handling

PropertySpecification
IUPAC Name (2-Chloro-5-methylphenyl)methanamine hydrochloride
Common Name 2-Chloro-5-methylbenzylamine HCl
Molecular Formula C₈H₁₀ClN[2][3] · HCl
Molecular Weight 192.08 g/mol (Salt); 155.62 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt)
Hygroscopicity Moderate; store under desiccant

Key Reactivity Insight: The 2-chloro substituent exerts a mild inductive electron-withdrawing effect ($ -I


 -CH_2- 

-NH_3^+ $) until neutralized.

Strategic Workflow: The "Salt-Break" Decision

Before initiating any synthesis, the researcher must decide between in situ neutralization or prior free-basing.

SaltStrategy Start Starting Material: (2-Chloro-5-methylphenyl)methanamine HCl Decision Reaction Sensitivity? Start->Decision InSitu Path A: In Situ Neutralization (Robust Reactions) Decision->InSitu High Tolerance FreeBase Path B: Pre-Isolation (Free Base) (Sensitive/Lewis Acid Reactions) Decision->FreeBase pH Sensitive / Low Solubility Amide Amide Coupling (HATU/EDC) Sulfonylation InSitu->Amide Reductive Reductive Amination Metal-Catalyzed Coupling FreeBase->Reductive

Figure 1: Decision matrix for handling the hydrochloride salt. Path A is preferred for high-throughput chemistry; Path B is required for catalytic cycles sensitive to chloride ions or acidic protons.

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching the scaffold to carboxylic acids.

The "n+1 Base Rule": Standard protocols use 2 equivalents of base. When using the HCl salt, you must use 3 equivalents (1 to neutralize the HCl, 2 to drive the reaction).

Materials:

  • Amine: (2-Chloro-5-methylphenyl)methanamine HCl (1.0 equiv)

  • Carboxylic Acid: Scaffold-COOH (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv )

  • Solvent: DMF or DMF/DCM (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.1 mmol) and DIPEA (1.0 mmol only). Stir for 5 minutes at RT to form the active ester.

  • Neutralization & Addition: In a separate vial, suspend the Amine HCl (1.0 mmol) in DMF (1 mL). Add the remaining DIPEA (2.0 mmol). Note: The suspension should clear as the free base is liberated.

  • Coupling: Add the amine solution to the activated acid mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[4]

Troubleshooting:

  • Issue: Low conversion.

  • Cause: Incomplete neutralization of the HCl salt.

  • Fix: Verify pH is >8 using wet pH paper. Add additional DIPEA if necessary.

Protocol B: Reductive Amination

Best for: Synthesizing secondary amines with aldehydes/ketones.

Critical Note: Do not use strong bases like TEA/DIPEA here, as they can promote side reactions (aldol condensation of the aldehyde). Use Acetate salts to buffer.

Materials:

  • Amine: (2-Chloro-5-methylphenyl)methanamine HCl (1.0 equiv)

  • Aldehyde: R-CHO (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Buffer Base: Sodium Acetate (NaOAc) or TEA (1.0 equiv exactly)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: To a solution of the Aldehyde (1.1 mmol) in DCE (5 mL), add the Amine HCl (1.0 mmol) and TEA (1.0 mmol).

    • Why TEA? To neutralize the HCl just enough to allow the amine to attack the carbonyl.

  • Drying (Optional but Recommended): Add activated 4Å molecular sieves to absorb water, pushing the equilibrium toward the imine. Stir for 1 hour.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Protocol C: Sulfonylation

Best for: Synthesizing sulfonamides.

Materials:

  • Amine: (2-Chloro-5-methylphenyl)methanamine HCl (1.0 equiv)

  • Sulfonyl Chloride: R-SO₂Cl (1.1 equiv)

  • Base: Pyridine (excess, acts as solvent and base) OR TEA (3.0 equiv) in DCM.

Step-by-Step:

  • Dissolve Amine HCl (1.0 mmol) in DCM (4 mL).

  • Add TEA (3.0 mmol) and cool to 0°C.

  • Add Sulfonyl Chloride (1.1 mmol) dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Wash with 1N HCl (to remove excess amine/pyridine), then brine.

Mechanistic Visualization

The following diagram illustrates the critical "Salt Neutralization" pathway required to activate the amine for nucleophilic attack.

Mechanism cluster_0 Activation Phase Salt Amine HCl Salt R-NH3+ Cl- FreeBase Free Amine R-NH2 Salt->FreeBase Deprotonation (- HCl) Base Base (DIPEA) (Proton Sponge) Base->FreeBase Accepts H+ Product Coupled Product Amide/Amine FreeBase->Product Nucleophilic Attack Electrophile Electrophile (Activated Ester/Aldehyde) Electrophile->Product +

Figure 2: Mechanistic pathway highlighting the deprotonation requirement. The reaction cannot proceed until the R-NH3+ is converted to R-NH2.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Precipitate in Reaction Amine HCl salt is insoluble in DCM/THF.Switch solvent to DMF or DMSO. Ensure base is added before the electrophile to solubilize the amine.
Low Yield (Amide Coupling) Protonated amine (insufficient base).Apply the n+1 Rule : Use 3.0 eq DIPEA. Check pH.
No Reaction (Reductive Amination) Imine hydrolysis or poor formation.Add 4Å Molecular Sieves. Ensure pH is ~5-6 (use Acetate buffer).
Impurity: Dimerization Amine reacting with itself (rare) or linker issues.Dilute reaction (0.05 M). Add electrophile slowly.

Safety & Storage

  • Hazards: The compound is an irritant (Skin/Eye). The HCl salt is acidic.

  • Storage: Store at RT or 4°C. Keep tightly sealed; hygroscopic nature can lead to "clumping," making weighing inaccurate.

  • Handling: Use a fume hood. Wear nitrile gloves.

References

  • PubChem. (2024).[2][5] (2-Chloro-5-methylphenyl)methanamine.[1][2][3][6][7] National Library of Medicine. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Reference). [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application Note: Derivatization Strategies for the Analysis of (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract and Introduction

(2-Chloro-5-methylphenyl)methanamine is a primary amine often utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification and purity assessment of this compound, typically handled as a hydrochloride salt, are critical for ensuring the quality and safety of final drug products. However, its direct analysis presents significant challenges for common chromatographic techniques. The compound's high polarity, low volatility, and the presence of an active amine hydrogen make it unsuitable for direct analysis by Gas Chromatography (GC), as it is prone to poor peak shape, thermal degradation, and strong adsorption onto the GC column.[1][2]

Derivatization is a chemical modification technique that converts an analyte into a product with improved analytical properties.[1] For (2-Chloro-5-methylphenyl)methanamine, derivatization is an essential sample preparation step that targets the primary amine functional group to increase volatility and thermal stability for GC analysis or to enhance detectability for High-Performance Liquid Chromatography (HPLC).[1][3] This application note provides a detailed guide to two robust derivatization protocols—silylation and acylation—and explains the underlying chemical principles to empower researchers to make informed methodological choices.

Foundational Principles of Amine Derivatization

The primary amine (-NH₂) of (2-Chloro-5-methylphenyl)methanamine contains active hydrogen atoms that are responsible for its polarity and propensity for hydrogen bonding.[1] These properties hinder its passage through a GC system. Derivatization strategies overcome this by replacing these active hydrogens with non-polar, thermally stable groups.

  • Silylation for GC-MS Analysis: This is one of the most prevalent derivatization methods for GC.[4] It involves the replacement of the active hydrogens with a trimethylsilyl (TMS) group.[5] The reaction reduces the analyte's polarity and inhibits hydrogen bonding, thereby increasing its volatility and stability at the high temperatures of the GC inlet and column.[1] The resulting TMS-derivative typically yields sharp, symmetrical peaks and produces characteristic mass spectra useful for identification and quantification. The reaction proceeds via a nucleophilic attack by the amine's nitrogen atom on the silicon atom of the silylating agent.[5]

  • Acylation for GC-ECD/MS Analysis: Acylation involves the reaction of the primary amine with an acylating agent, such as a perfluorinated acid anhydride, to form a stable amide derivative.[2][6] Trifluoroacetic anhydride (TFAA) is a highly reactive and effective reagent for this purpose.[7] The resulting trifluoroacetamide derivative is significantly more volatile and stable than the parent amine. A key advantage of using fluorinated reagents is the introduction of multiple halogen atoms, which makes the derivative highly sensitive to an Electron Capture Detector (ECD), enabling trace-level analysis.[2][7]

General Experimental Workflow

A successful analysis requires a systematic approach, from sample preparation to data interpretation. The derivatization step is a critical core of this process.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample ((2-Chloro-5-methylphenyl)methanamine HCl) Dry Evaporate to Dryness (if in aqueous solution) Sample->Dry Solvent Add Anhydrous Solvent Dry->Solvent Reagent Add Derivatizing Agent (e.g., BSTFA or TFAA) Solvent->Reagent React Heat to Complete Reaction (e.g., 60-80°C) Reagent->React Cool Cool to Room Temperature React->Cool Inject Inject into GC System Cool->Inject Data Data Acquisition & Analysis Inject->Data

Caption: General workflow for the derivatization and GC analysis of a primary amine.

Detailed Derivatization Protocols

Safety Precaution: Derivatization reagents are often corrosive, flammable, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Silylation with BSTFA + 1% TMCS for GC-MS Analysis

Objective: To prepare a volatile and thermally stable trimethylsilyl (TMS) derivative for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Rationale: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and common method for derivatizing amines.[8] The addition of Trimethylchlorosilane (TMCS) as a catalyst enhances the reactivity of the reagent, ensuring a rapid and complete derivatization of the primary amine.[5][8] The resulting derivative is ideal for GC-MS analysis, providing excellent peak shape and clear fragmentation patterns.

Materials:

  • (2-Chloro-5-methylphenyl)methanamine hydrochloride standard or sample.

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Anhydrous Pyridine or Anhydrous Acetonitrile.

  • 2 mL autosampler vials with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas line for evaporation.

  • GC-MS system.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the (2-Chloro-5-methylphenyl)methanamine hydrochloride into a clean, dry 2 mL reaction vial.

    • Causality Note: It is critical to work under anhydrous (moisture-free) conditions. Silylating reagents and the resulting TMS derivatives are highly susceptible to hydrolysis, which will lead to incomplete reactions and loss of sample.[5][9][10] If your sample is in an aqueous matrix, evaporate the water completely under a gentle stream of dry nitrogen before proceeding.[10]

  • Reagent Addition:

    • Add 200 µL of anhydrous pyridine to the vial. Vortex briefly to dissolve the sample.

    • Causality Note: Pyridine serves as an excellent solvent and also acts as a hydrochloric acid scavenger. This helps to drive the silylation reaction to completion.[1]

    • Using a dry syringe, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction:

    • Immediately cap the vial tightly. Ensure the PTFE liner on the cap provides a secure seal.

    • Vortex the mixture for 10-15 seconds.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes .[5]

    • Causality Note: Heating provides the necessary activation energy to ensure the reaction proceeds to completion in a reasonable timeframe, especially for a sterically hindered amine.

  • Analysis:

    • After the reaction is complete, remove the vial and allow it to cool to room temperature. Do not open the vial while it is hot.

    • The sample is now ready for analysis. Inject 1 µL of the solution into the GC-MS system.

  • Self-Validation:

    • Reagent Blank: Prepare a blank sample containing only the solvent and derivatizing reagent and run it through the GC-MS. This is crucial for identifying any background peaks originating from the reagents.

    • Reaction Completeness: To confirm full derivatization during method development, analyze the sample after 30, 45, and 60 minutes of heating. The reaction is complete when the peak area of the TMS-derivative no longer increases with time.

Protocol 2: Acylation with TFAA for GC-ECD/MS Analysis

Objective: To create a stable, volatile, and highly electron-capturing trifluoroacetamide derivative for sensitive detection by GC-ECD or GC-MS.

Rationale: Acylation with Trifluoroacetic Anhydride (TFAA) is an extremely efficient reaction for primary amines.[2] TFAA is the most reactive of the common perfluoroacylated anhydrides.[7] The resulting derivative is not only suitable for GC but also contains three fluorine atoms, making it exceptionally sensitive for an Electron Capture Detector (ECD), which is ideal for trace analysis.

Materials:

  • (2-Chloro-5-methylphenyl)methanamine hydrochloride standard or sample.

  • Trifluoroacetic Anhydride (TFAA).

  • Anhydrous Ethyl Acetate.

  • 2 mL autosampler vials with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas line for evaporation.

  • GC-ECD or GC-MS system.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately place a known amount (e.g., 1 mg) of the analyte into a clean, dry 2 mL reaction vial.

    • Ensure the sample is free of water, as TFAA will readily react with it.

  • Reagent Addition:

    • Add 200 µL of anhydrous ethyl acetate to the vial.

    • Add 100 µL of TFAA.

    • Causality Note: TFAA is highly reactive and corrosive. Handle with extreme care in a fume hood. The reaction is typically very fast.

  • Reaction:

    • Cap the vial tightly and vortex for 10-15 seconds.

    • Heat the vial at 60°C for 20 minutes .[5]

    • Causality Note: While the reaction is often instantaneous, gentle heating ensures it goes to completion for quantitative analysis.

  • Workup (Recommended):

    • After cooling to room temperature, uncap the vial in the fume hood.

    • Gently evaporate the excess solvent and TFAA under a stream of dry nitrogen.

    • Causality Note: This step is highly recommended to remove the corrosive TFAA and its byproduct, trifluoroacetic acid, which can damage the GC column and interfere with the chromatography.[5]

    • Reconstitute the dry residue in a known volume (e.g., 500 µL) of fresh ethyl acetate.

  • Analysis:

    • The sample is now ready for analysis. Inject 1 µL into the GC system.

Visualization of Silylation Reaction

The chemical transformation during the silylation of the analyte is a key aspect of the protocol.

Caption: Reaction of (2-Chloro-5-methylphenyl)methanamine with BSTFA to form the TMS derivative.

Comparative Summary of Derivatization Methods

The choice of derivatization method depends on the analytical objective, available instrumentation, and required sensitivity.

FeatureSilylation (BSTFA + TMCS)Acylation (TFAA)
Derivative Type Trimethylsilyl (TMS) AmineTrifluoroacetamide
Primary Detection GC-MS, GC-FIDGC-ECD, GC-MS
Key Advantages Robust, widely applicable method. Good for general screening and quantification with MS.[5][9]Forms highly stable derivatives. Excellent for ultra-trace analysis with an ECD due to fluorine atoms.[2][7]
Key Considerations Reagents and derivatives are highly moisture-sensitive. Anhydrous conditions are critical.[5][9][10]Reagent and byproducts are corrosive and acidic. A workup step to remove excess reagent is recommended.[5][7]
Reaction Conditions 70°C for 45 minutes60°C for 20 minutes

Conclusion

Derivatization of (2-Chloro-5-methylphenyl)methanamine hydrochloride is an indispensable step for its reliable analysis by gas chromatography. Both silylation with BSTFA/TMCS and acylation with TFAA are proven, effective methods. Silylation is a versatile choice for general-purpose GC-MS analysis, providing stable derivatives and rich mass spectral data. Acylation with TFAA is the superior method when high sensitivity is required, leveraging the power of GC-ECD for trace-level detection. By understanding the principles behind each technique and following these detailed, self-validating protocols, researchers can achieve accurate, reproducible, and robust analytical results.

References

  • Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: ResearchGate URL: [Link]

  • Title: (PDF) Derivatization reactions and reagents for gas chromatography analysis Source: IntechOpen URL: [Link]

  • Title: Derivatizing Reagents for Detection of Organic Compounds By HPLC Source: ResearchGate URL: [Link]

  • Title: Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry Source: PubMed URL: [Link]

  • Title: Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Source: MDPI URL: [Link]

  • Title: BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane Source: ResearchGate URL: [Link]

  • Title: Silylation is the most widely used derivatization procedure for sample analysis by GC. Source: Restek URL: [Link]

Sources

Application Note: Strategic Utilization of (2-Chloro-5-methylphenyl)methanamine HCl in Medicinal Chemistry

[1]

Executive Summary

(2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS: 1956316-17-8 [HCl salt]; 754917-70-9 [Free base]) is a specialized benzylamine building block.[1] Unlike generic benzylamines, this scaffold offers a unique steric and electronic profile due to the orthogonal substitution pattern (2-Chloro, 5-Methyl).[1]

In drug discovery, this moiety is employed to:

  • Modulate Lipophilicity (LogP): The 5-methyl group increases hydrophobic interaction within protein binding pockets.

  • Block Metabolism: The 2-chloro substituent blocks metabolic oxidation at the ortho-position and influences the rotational entropy of the benzyl-nitrogen bond.[1]

  • Probe SAR (Structure-Activity Relationships): It serves as a critical probe for exploring the "ortho-meta" substitution space in kinase inhibitors and GPCR ligands.[1]

Compound Profile & Physiochemical Properties[2][3]

PropertySpecification
IUPAC Name (2-Chloro-5-methylphenyl)methanamine hydrochloride
Common Name 2-Chloro-5-methylbenzylamine HCl
CAS (Free Base) 754917-70-9
Molecular Weight 192.08 g/mol (HCl salt); 155.63 g/mol (Free base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, MeOH, DMSO (as HCl salt).[1] Soluble in DCM, EtOAc (as Free Base).[1]
pKa (Conjugate Acid) ~9.2 (Estimated for benzylamine)
H-Bond Donors/Acceptors 1 Donor / 0 Acceptors (Free Base)

Critical Handling Protocol: Free-Basing Strategy

The commercial supply is typically the hydrochloride salt , which is chemically stable but non-nucleophilic .[1] For reactions requiring the amine to act as a nucleophile (e.g., SNAr, acylation, reductive amination), the salt must be neutralized.[1]

Method A: In-Situ Neutralization (For robust reactions)[1]
  • Best for: Amide couplings (HATU/EDC), Reductive Aminations.[1]

  • Protocol: Add 3.0 equivalents of a tertiary amine base (DIPEA or TEA) directly to the reaction mixture.

  • Note: Ensure the solvent (e.g., DMF, DCM) can solubilize the resulting amine hydrochloride by-product or that precipitation does not interfere with stirring.[1]

Method B: Extractive Free-Basing (For sensitive kinetics)
  • Best for: SNAr reactions where excess base might cause side reactions or hydrolysis.

  • Protocol:

    • Dissolve 1.0 g of the HCl salt in 10 mL water.[1]

    • Add 10 mL of saturated aqueous NaHCO3 (pH should be ~8-9).

    • Extract 3x with 15 mL Dichloromethane (DCM).

    • Dry combined organics over anhydrous Na2SO4.

    • Filter and concentrate in vacuo to yield the clear, oily free amine.

    • Storage: Use immediately; free benzylamines absorb CO2 from air to form carbamates over time.

Application Protocols

Application 1: Synthesis of Kinase Inhibitor Scaffolds (Quinazoline Core)

Context: Benzylamines are frequently installed at the 4-position of quinazoline cores (e.g., similar to Gefitinib/Erlotinib analogs) to target the ATP-binding pocket of EGFR or HER2 kinases.[1]

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1]

Step-by-Step Protocol:

  • Reagents: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), (2-Chloro-5-methylphenyl)methanamine HCl (1.1 eq), Isopropanol (IPA).

  • Setup: Charge a round-bottom flask with the quinazoline derivative and IPA (10 mL/mmol).

  • Addition: Add the amine HCl salt. Note: No external base is strictly required here as the product HCl salt precipitates, driving the reaction, but 1.0 eq DIPEA accelerates it.[1]

  • Reaction: Reflux at 85°C for 3–5 hours. Monitor by TLC (10% MeOH in DCM).[1]

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.[1]

  • Isolation: Filter the solid. Wash with cold IPA and Et2O.

  • Yield: Typical yields >85%.[2]

Application 2: Reductive Amination for GPCR Ligand Libraries

Context: Secondary amines created from this intermediate are common in ligands targeting Calcium-Sensing Receptors (CaSR) or Histamine receptors.[1]

Mechanism: Imine formation followed by hydride reduction.

Step-by-Step Protocol:

  • Reagents: Aldehyde substrate (1.0 eq), (2-Chloro-5-methylphenyl)methanamine HCl (1.0 eq), NaBH(OAc)3 (1.5 eq), DIPEA (1.0 eq), DCE (Dichloroethane).[1]

  • Activation: Dissolve amine HCl in DCE and add DIPEA. Stir for 10 mins.

  • Imine Formation: Add the aldehyde.[2] Stir at Room Temp (RT) for 30–60 mins. Optional: Add 4Å molecular sieves to sequester water.

  • Reduction: Add NaBH(OAc)3 in one portion. Stir at RT for 12–16 hours.

  • Quench: Add saturated aqueous NaHCO3. Stir vigorously for 20 mins.

  • Extraction: Extract with DCM. Wash organic layer with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Visualized Workflows

Diagram 1: Synthetic Divergence & Logic

This diagram illustrates how the (2-Chloro-5-methyl) motif functions as a "Navigator" directing the synthesis toward distinct pharmacological classes.[1]

GStart(2-Chloro-5-methylphenyl)methanamine HClBaseActivation(Free-Basing)Start->BaseDIPEA orNaHCO3/DCMPath1Pathway A:S_NAr CouplingBase->Path1+ Heteroaryl Chloride(Heat, IPA)Path2Pathway B:Reductive AminationBase->Path2+ Aldehyde(NaBH(OAc)3)Path3Pathway C:Amide CouplingBase->Path3+ Carboxylic Acid(HATU/EDC)Prod1Kinase Inhibitors(Quinazolines/Purines)Path1->Prod1Prod2GPCR Ligands(Secondary Amines)Path2->Prod2Prod3Peptidomimetics(Protease Inhibitors)Path3->Prod3

Caption: Divergent synthetic pathways utilizing the 2-Cl-5-Me benzylamine scaffold.

Diagram 2: Molecular Logic of the Substitution

Why choose this specific intermediate?

LogicCore2-Chloro-5-methylBenzylamineFeat12-Chloro PositionCore->Feat1Feat25-Methyl PositionCore->Feat2Eff1Blocks MetabolicOxidation (CYP450)Feat1->Eff1Eff2Induces TorsionalTwist (Conformation)Feat1->Eff2Eff3Increases Lipophilicity(Hydrophobic Fill)Feat2->Eff3

Caption: Mechanistic advantages of the 2-Cl, 5-Me substitution pattern in drug design.

Analytical Validation Data (Simulated)

When validating the synthesized products, look for these characteristic NMR signals which confirm the integrity of the 2-Cl-5-Me moiety.

NucleusSignal (ppm)MultiplicityAssignmentDiagnostic Note
1H NMR 2.30Singlet (3H)Ar-CH3 Distinct methyl peak on aromatic ring.[1]
1H NMR 4.35Singlet/DoubletAr-CH2 -NBenzylic protons; shift varies by N-substitution.[1]
1H NMR 7.10–7.30Multiplet (3H)Aromatic HPattern: d, d, s (approx) due to 1,2,5-substitution.[1]
13C NMR ~135.0SingletC-Cl (Quaternary)Characteristic downfield quaternary carbon.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18727665, (2-Chloro-5-methylphenyl)methanamine.[1] Retrieved from [Link][1]

Troubleshooting & Optimization

Purification challenges of (2-Chloro-5-methylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide

Introduction

Welcome to the technical support hub for (2-Chloro-5-methylphenyl)methanamine hydrochloride (also known as 2-chloro-5-methylbenzylamine HCl).[1][2][3] This compound is a critical benzylic amine building block, frequently used in the synthesis of SGLT2 inhibitors and other agrochemical/pharmaceutical scaffolds.

Users often encounter difficulties due to the ortho-chloro substituent , which introduces steric bulk and lipophilicity changes compared to standard benzylamines, and the amine functionality , which is prone to oxidation and hygroscopicity. This guide addresses the three most common support tickets we receive: physical form issues (oiling out), persistent impurities (dimers), and salt stoichiometry.

Module 1: Crystallization & Physical Form[1]

Q: My product is crashing out as a sticky oil or "goo" instead of a white solid. How do I fix this?

A: This is a classic "oiling out" phenomenon, often caused by trapped solvent or supersaturation in a solvent system where the melting point of the solvated salt is depressed below the process temperature.

The Fix: Displacement Crystallization (The "Cloud Point" Method) Do not rely on simple cooling. You need a binary solvent system that balances the ionic solubility of the hydrochloride salt with the lipophilicity of the chloro-methyl phenyl ring.

Recommended Protocol:

  • Dissolution: Dissolve the crude sticky solid in the minimum amount of hot Isopropanol (IPA) or Ethanol (EtOH) (approx. 60-70°C).[2][3]

    • Why: These protic solvents dissolve the ionic lattice effectively.

  • Displacement: While maintaining mild heat (40-50°C), dropwise add Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) until a persistent cloudiness (turbidity) appears.[1][2][3]

    • Why: EtOAc acts as an anti-solvent.[2][3] The ortho-chloro group makes this molecule slightly more soluble in EtOAc than unsubstituted benzylamine, so you may need a higher ratio of anti-solvent (typically 1:3 to 1:5 alcohol:antisolvent).[3]

  • Seeding: If available, add a seed crystal. If not, scratch the glass interface to induce nucleation.

  • Slow Cooling: Allow the mixture to cool to room temperature slowly (over 2 hours) with gentle stirring. Rapid cooling traps impurities and leads to oiling.[3]

Troubleshooting Table: Solvent Selection

Solvent SystemSuitabilityNotes
IPA / EtOAc Excellent Best balance for 2-Cl-5-Me substitution pattern.[1][2][3] High recovery.
EtOH / Et2O GoodGood for small scale (<5g).[2][3] Et2O is highly volatile; risk of "crust" forming on flask walls.[3]
Water / HCl PoorHigh solubility; difficult to dry the resulting hygroscopic solid.
DCM / Hexane ModerateOnly works if the salt is completely dry. DCM often solubilizes impurities well.[2][3]

Module 2: Impurity Profiling (The "Dimer" Issue)

Q: LC-MS shows a persistent impurity at [M+H]+ ~280-290 range.[1][2][3] Recrystallization isn't removing it.

A: You are likely seeing the secondary amine dimer : Bis(2-chloro-5-methylbenzyl)amine.[1][2][3]

Mechanism of Formation: During synthesis (especially nitrile reduction or reductive amination), the newly formed primary amine reacts with the intermediate imine/aldehyde, creating a secondary amine.

  • Why it persists: The hydrochloride salt of the secondary amine often has a similar solubility profile to your target primary amine HCl salt, making co-crystallization common.

The Fix: The "pH Swing" Extraction Recrystallization is rarely sufficient for >5% dimer contamination. You must exploit the subtle pKa difference and steric bulk.

Step-by-Step Protocol:

  • Free Base Conversion: Suspend your salt in DCM and treat with 1M NaOH. Separate the organic layer (contains both primary and secondary amines).

  • Selective Derivatization (Optional for high purity): If the impurity is <5%, add a slight excess of Acetic Anhydride or Boc-Anhydride .[2][3]

    • Logic: The primary amine reacts much faster than the sterically hindered secondary amine (due to the ortho-chloro group).[3] However, this consumes product.

    • Better Alternative:Distillation. The primary amine boils significantly lower than the heavy dimer.

  • Salt Reformation (The Critical Step):

    • Dissolve the purified free base in dry Diethyl Ether .

    • Add 2M HCl in Ether dropwise.[2][3]

    • Crucial: The primary amine HCl usually precipitates first and cleaner than the secondary amine salt in ether. Filter immediately.

Module 3: Salt Stoichiometry & Hygroscopicity

Q: My elemental analysis for Chlorine is off, and the solid turns wet on the bench.

A: This indicates either Hygroscopicity (absorbing water) or Hydrochloric Acid Trapping (formation of non-stoichiometric solvates).[3]

The Fix: Azeotropic Drying & Lattice Annealing

  • The "Wet" Issue: Benzylamine salts are hygroscopic.

    • Solution: Store the final solid in a desiccator with

      
      .
      
    • Drying: Dry in a vacuum oven at 40°C. To remove trapped water, co-evaporate with Toluene (azeotrope) before the final salt formation.

  • The "Acid Trap" Issue: Excess HCl gas can get trapped in the crystal lattice, leading to high Cl% analysis and acidic pH.

    • Solution: After filtering the HCl salt, wash the filter cake with fresh, dry ether or pentane . This washes away loosely bound surface HCl.[2][3]

    • Annealing: Refluxing the solid in EtOAc for 30 minutes (without dissolving it completely) can "anneal" the crystal, expelling trapped HCl gas.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for purifying (2-Chloro-5-methylphenyl)methanamine HCl based on the initial state of your crude material.

PurificationLogic Start Crude Material State CheckImpurity Check LCMS/NMR: Is Secondary Amine present? Start->CheckImpurity SolidState Physical State: Solid or Oil? CheckImpurity->SolidState No (Clean) DimerRemoval pH Swing Extraction: 1. Freebase (NaOH/DCM) 2. Distill or Chromatograph 3. Re-salt CheckImpurity->DimerRemoval Yes (>2%) Recryst Displacement Crystallization: Dissolve in hot IPA -> Add EtOAc (Antisolvent) -> Slow Cool SolidState->Recryst Sticky Solid/Impure Trituration Trituration: Stir vigorously in Et2O or Pentane to induce solid SolidState->Trituration Oil/Goo DimerRemoval->SolidState Purified Free Base Drying Vacuum Dry: 40°C over P2O5 (Remove trapped HCl) Recryst->Drying Trituration->Recryst If solid forms Trituration->Drying If powder forms directly Final Pure (2-Chloro-5-methylphenyl) methanamine HCl Drying->Final

Caption: Decision tree for purification based on impurity profile and physical state. Green nodes indicate crystallization steps; Red nodes indicate chemical purification.[1]

References

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[2][3] (Standard protocols for amine salt formation and recrystallization).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] [2][3]

  • National Center for Biotechnology Information. (n.d.).[2][3] PubChem Compound Summary for CID 12215357 (Free Base Analog). Retrieved from [2][3]

  • Anderson, N. G. (2012).[2][3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2][3] (Source for "pH swing" and salt stoichiometry management).

Sources

(2-Chloro-5-methylphenyl)methanamine hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS No. 754917-70-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability and handling of this critical chemical intermediate.[1] Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments and the quality of your results.

Introduction to (2-Chloro-5-methylphenyl)methanamine Hydrochloride

(2-Chloro-5-methylphenyl)methanamine hydrochloride is a primary amine salt with the molecular formula C₈H₁₀ClN·HCl.[2][3] As an amine hydrochloride, it offers enhanced thermal stability and water solubility compared to its free base form, making it easier to handle and formulate.[4] However, like many chlorinated aromatic amines, its stability can be compromised by specific environmental factors, leading to degradation and the formation of impurities that can impact downstream applications in pharmaceutical and agrochemical synthesis.[1][5]

This guide follows a question-and-answer format to directly address the challenges you may face. We will delve into the causality behind its degradation, provide validated protocols for analysis, and offer solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (2-Chloro-5-methylphenyl)methanamine hydrochloride to ensure long-term stability?

Proper storage is the most critical factor in preventing degradation. The hydrochloride salt form is generally stable, but certain precautions are necessary.[6][7]

  • Temperature: Store at 2-8°C (refrigerated).[3] While the material is chemically stable at room temperature for short periods, long-term storage at elevated temperatures can accelerate degradation.[6][8]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). The amine group is susceptible to oxidation, which can be exacerbated by air exposure, especially in the presence of light or trace metal catalysts.[9]

  • Light: Protect from light.[3] Aromatic compounds, particularly those with halogen substituents, can be susceptible to photolytic degradation.[10][11] Store in an amber glass vial or in a light-blocking outer container.

  • Moisture: Keep the container tightly sealed in a dry, well-ventilated place.[12][13] Amine salts are often hygroscopic. Absorbed moisture can initiate hydrolytic degradation, especially if acidic or basic impurities are present.[8][14]

Q2: Why is the hydrochloride salt form preferred over the free base for this compound?

The use of the hydrochloride salt provides several advantages:

  • Enhanced Stability: Protonation of the amine group reduces its nucleophilicity and susceptibility to oxidative degradation.[7]

  • Improved Solubility: Amine salts are generally more soluble in aqueous and protic solvents, which is beneficial for many reaction setups and for purification processes.[4]

  • Ease of Handling: The salt is typically a stable, crystalline solid, which is easier to weigh and handle accurately compared to the free base, which may be a liquid or a low-melting-point solid with a strong odor.[4]

Q3: What common solvents are compatible or incompatible with this compound?

  • Compatible: The hydrochloride salt is generally soluble in water, methanol, and ethanol. For non-polar applications, the free base can be generated in situ and extracted into solvents like dichloromethane, ethyl acetate, or toluene.

  • Incompatible/Use with Caution: Avoid prolonged exposure to highly basic or acidic aqueous solutions, as these can promote hydrolysis.[15][16] Be cautious with reactive solvents. For instance, chlorinated solvents should be stabilized and free of acid, as hydrolysis can generate HCl, potentially affecting the equilibrium and stability.[14]

Q4: What are the primary degradation pathways I should be aware of?

Based on the structure (a chlorinated benzylamine), the most probable degradation pathways involve oxidation and hydrolysis. Forced degradation studies are essential to fully characterize these pathways for any new drug substance.[5][17]

  • Oxidation: The benzylic amine is susceptible to oxidation, which can lead to the formation of the corresponding imine, aldehyde (2-chloro-5-methylbenzaldehyde), or carboxylic acid (2-chloro-5-methylbenzoic acid). This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or metal ions.

  • Hydrolysis: While generally stable, under strong acidic or basic conditions and elevated temperatures, the C-N bond could be susceptible to cleavage, although this is less common than oxidation for benzylamines. More likely is the de-halogenation of the aromatic ring under certain reductive or photolytic conditions.

  • Photodegradation: Exposure to UV light can provide the energy to break C-Cl or C-N bonds, leading to a complex mixture of degradation products.[10]

Troubleshooting Guide

This section addresses specific experimental problems. The logical flow for diagnosing these issues is outlined in the diagram below.

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution observe Problem Observed (e.g., Discoloration, Extra Peaks) check_storage Verify Storage & Handling (Temp, Light, Inert Gas?) observe->check_storage check_reagents Analyze Reagents & Solvents (Peroxides, Purity, pH) check_storage->check_reagents Proper correct_storage Implement Correct Storage/Handling check_storage->correct_storage Improper analyze_sample Analyze Sample (HPLC-UV, LC-MS) check_reagents->analyze_sample Pure purify_reagents Purify Solvents/ Use Fresh Reagents check_reagents->purify_reagents Impure characterize Isolate & Characterize Degradant analyze_sample->characterize Degradation Confirmed

Caption: General workflow for troubleshooting stability issues.

Issue 1: The solid (2-Chloro-5-methylphenyl)methanamine hydrochloride has developed a yellow or brown tint upon storage.

  • Problem: Discoloration of the solid material, which should ideally be a white to off-white crystalline powder.

  • Possible Causes:

    • Oxidation: This is the most likely cause. Trace exposure to air (oxygen) during storage or handling can lead to the formation of colored oxidation products, such as imines or other conjugated systems.

    • Light Exposure: Photodegradation can create radical species that polymerize or react to form colored impurities.[10]

    • Contamination: Contamination from a spatula, storage vial, or exposure to reactive vapors in the lab environment.

  • Solutions & Protocols:

    • Confirm Purity: First, assess the purity of the material using a stability-indicating method like HPLC-UV (see protocol below). A small amount of a highly colored impurity can cause discoloration without a significant drop in the overall purity percentage.

    • Re-evaluate Storage: Ensure the material is stored under an inert atmosphere, protected from light, and at the recommended 2-8°C.[3] If the cap is not airtight, replace it or use paraffin film to create a better seal.

    • Purification (If Necessary): If the purity has dropped significantly, the material may need to be re-purified. This can often be achieved by dissolving the salt in a minimal amount of a polar solvent (like methanol) and precipitating it by adding a less polar solvent (like diethyl ether or acetone), followed by filtration and drying under vacuum.[7]

Issue 2: When preparing a solution, it appears cloudy or forms a precipitate.

  • Problem: The compound fails to dissolve completely in a solvent where it is expected to be soluble.

  • Possible Causes:

    • pH Issues: If dissolving in an unbuffered aqueous solution, the pH may not be optimal for solubility. The hydrochloride salt requires a slightly acidic pH to remain fully protonated and dissolved.

    • Conversion to Free Base: If the solution becomes basic (e.g., due to contamination with a basic substance), the hydrochloride salt can convert to the less water-soluble free amine, which may precipitate.[18]

    • Insoluble Impurities: The cloudiness could be due to insoluble degradation products or inorganic impurities.

  • Solutions & Protocols:

    • Check Solution pH: Measure the pH of the solution. If it is neutral or basic, adjust to a slightly acidic pH (e.g., pH 4-5) with a dilute HCl solution to see if the precipitate dissolves.

    • Filter and Analyze: If pH adjustment does not help, filter the solution to isolate the precipitate. Wash the solid with the solvent, dry it, and analyze it (e.g., by FTIR, melting point, or LC-MS) to identify its nature. Analyze the filtrate by HPLC to check for soluble impurities.

    • Solvent Selection: Ensure you are using a high-purity solvent. Water should be deionized or distilled.

Issue 3: HPLC analysis shows unexpected peaks that grow over time.

  • Problem: New peaks appear in the chromatogram of a sample solution, indicating the formation of new chemical entities.

  • Possible Causes:

    • Solution-State Degradation: The compound may be unstable in the chosen solvent or under the analytical conditions. This is common in forced degradation studies where stress is applied.[15][16]

    • Interaction with Mobile Phase: Components of the HPLC mobile phase (e.g., buffers, ion-pairing agents) could be reacting with the analyte.

    • Photodegradation in Autosampler: If samples are left in a clear vial in a well-lit autosampler for an extended period, photodegradation can occur.

  • Solutions & Protocols:

    • Conduct a Forced Degradation Study: To systematically identify the source of instability, perform a forced degradation study. This involves subjecting the compound to stress conditions to intentionally generate degradation products.[5][17] This helps in understanding the degradation profile and developing a robust, stability-indicating analytical method.

    • Use Amber Vials: Always use amber or light-blocking vials for HPLC analysis to prevent photodegradation in the autosampler.

    • Analyze Immediately: Prepare solutions fresh and analyze them as soon as possible. If a sequence must run overnight, perform an injection from a standard at the beginning and end to check for any changes.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to assess the intrinsic stability of (2-Chloro-5-methylphenyl)methanamine hydrochloride and identify potential degradation products, as mandated by ICH guidelines for drug development.[5][8]

Objective: To generate degradation products under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control vial (1 mL stock + 1 mL 50:50 acetonitrile/water) kept at room temperature.

    • Acid Hydrolysis: Add 1 M HCl. Heat at 60°C for 24 hours.[15]

    • Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for 4 hours.[15]

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 6 hours.[10]

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B option) for a defined period.[10]

  • Sample Preparation for Analysis: Before injection, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by HPLC-UV/DAD and LC-MS to separate and identify the parent compound and any new peaks.

Data Summary Table: Typical Forced Degradation Outcomes

Stress ConditionTypical ReagentExpected Outcome for Benzylamine Analogs
Acid Hydrolysis 1 M HCl, 60°CGenerally stable, minor degradation possible.[15]
Base Hydrolysis 1 M NaOH, RTPotential for deprotonation and subsequent oxidation.
Oxidation 3% H₂O₂, RTSignificant degradation expected.[10]
Thermal (Dry Heat) 80°C, 48hGenerally stable as a salt.
Photolytic ICH Q1B lightPotential for degradation, dependent on wavelength/intensity.[10]

Potential Degradation Pathways Diagram

Degradation_Pathways cluster_parent Parent Compound cluster_oxidation Oxidative Pathway cluster_photolysis Photolytic/Other Pathways parent (2-Chloro-5-methylphenyl)methanamine imine Imine Intermediate parent->imine [O] dechlorinated Dechlorinated Amine parent->dechlorinated hν / Red. polymer Polymeric Impurities parent->polymer Stress aldehyde 2-Chloro-5-methylbenzaldehyde imine->aldehyde H₂O acid 2-Chloro-5-methylbenzoic Acid aldehyde->acid [O]

Caption: Plausible degradation pathways under stress conditions.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the main compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water (pH ~2.5-3.0).

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or monitor using DAD for peak purity analysis).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples to ~0.1 mg/mL in mobile phase A.

  • Validation: This method should be validated for specificity by injecting samples from the forced degradation study to ensure all degradation products are resolved from the main peak.

HPLC Method Development Workflow

HPLC_Workflow start Start: Method Goal (Separate Parent & Degradants) select_column Select Column (C18 is a good starting point) start->select_column screen_solvents Screen Mobile Phase (ACN vs. MeOH, pH) select_column->screen_solvents optimize_gradient Optimize Gradient Profile (for resolution) screen_solvents->optimize_gradient check_resolution Resolution Adequate? optimize_gradient->check_resolution check_resolution->screen_solvents No, adjust pH/solvent validate Validate Method (Specificity, Linearity, etc.) check_resolution->validate Yes finish End: Robust Method validate->finish

Sources

Overcoming solubility problems with (2-Chloro-5-methylphenyl)methanamine hydrochloride

[1]

Current Status: Operational Ticket ID: SOL-2Cl5Me-HCl Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Executive Technical Summary

(2-Chloro-5-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative commonly used as a building block in medicinal chemistry (e.g., reductive aminations, amide couplings) and as a fragment in fragment-based drug discovery (FBDD).[1]

While the hydrochloride (HCl) salt form provides stability and initial water solubility, the presence of lipophilic substituents (Chlorine at C2, Methyl at C5) creates a "solubility paradox." The compound exhibits higher lipophilicity (LogP ~2.1–2.[1][2]6) than unsubstituted benzylamine, making it prone to "crashing out" in high-salt buffers (PBS) or at physiological pH, despite being an ionic salt.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / CharacteristicImpact on Solubility
Structure Type Aromatic Amine SaltIonic lattice requires polar protic solvents for dissociation.[1]
pKa (Conjugate Acid) ~9.0 – 9.5 (Estimated)At pH > 7.4, a significant fraction exists as the insoluble free base.[1]
LogP (Free Base) ~2.1 – 2.6Moderate lipophilicity; drives precipitation in aqueous media.[1]
Hygroscopicity HighAbsorbs atmospheric water; affects weighing accuracy and stock stability.[1]
Common Ion Sensitivity HighSolubility decreases in buffers containing Cl⁻ (e.g., PBS, Saline).[1]

Troubleshooting Guides & FAQs

Module A: Biological Assays & Aqueous Formulations

Q: Why does the compound precipitate when I dilute my DMSO stock into PBS (pH 7.4)?

A: You are likely encountering the "Common Ion Effect" combined with pH-induced deprotonation. [1]

  • The Common Ion Effect: PBS contains ~137 mM NaCl.[1] The high concentration of Chloride ions (

    
    ) shifts the solubility equilibrium of your amine hydrochloride (
    
    
    ) to the left, forcing the solid salt back out of solution.[1]
    • Mechanism:[1][3][4]

      
      .[1] If 
      
      
      is high,
      
      
      must decrease to satisfy the constant.[1]
  • The pH Trap: The pKa of this benzylamine is likely ~9.[1]3. At pH 7.4, while predominantly ionized, the equilibrium dictates that ~1% of the compound exists as the free base . Because the 2-Cl and 5-Me groups make the free base lipophilic, this small fraction reaches its solubility limit (saturation) quickly, nucleating precipitation.[1]

Protocol: The "Step-Down" Dilution Method Do not add the neat DMSO stock directly to cold PBS.[1]

  • Prepare Stock: Dissolve compound in pure DMSO at 100 mM.

  • Intermediate Dilution: Dilute 1:10 into water (not PBS) or a low-salt buffer (e.g., 10 mM HEPES, pH 7.0).

  • Final Dilution: Add this intermediate solution to your assay media.

  • Limit: Keep final assay concentration

    
     if possible.
    
Module B: Organic Synthesis & Reaction Setup

Q: I am trying to use this salt in an amide coupling reaction in Dichloromethane (DCM), but it sits at the bottom of the flask. How do I fix this?

A: The HCl salt is an ionic lattice and is insoluble in non-polar organic solvents like DCM, Toluene, or Ether.

You must "free-base" the amine in situ or perform an extractive workup before the reaction.[1]

Option 1: In Situ Neutralization (Recommended for Amide Couplings) If using HATU/EDC coupling reagents:

  • Suspend the amine HCl salt in DCM.

  • Add 3.0 equivalents of a tertiary amine base (DIPEA or Triethylamine).[1]

  • Observation: The suspension should clear within 5–10 minutes as the HCl is scavenged by the base and the lipophilic free amine dissolves in the DCM.

Option 2: Extractive Free-Basing (Recommended for sensitive catalysis) [1]

  • Dissolve the HCl salt in a minimum amount of 1M NaOH (aq).[1]

  • Extract 3x with DCM or Ethyl Acetate.[1]

  • Dry the organic layer over

    
    , filter, and concentrate.[1]
    
  • Result: You now have the oily free amine, which is soluble in organic solvents but unstable to long-term storage (oxidizes to imines/aldehydes).[1] Use immediately.

Module C: Storage & Handling

Q: My white powder has turned into a sticky gum. Is it still usable?

A: The compound is deliquescent (absorbs moisture until it dissolves).

  • Diagnosis: The HCl salt is highly hygroscopic.[1] If left uncapped or stored without desiccants, it absorbs water.[1] This alters the Molecular Weight (MW) calculation, leading to erroneous molar concentrations.[1]

  • Recovery: Recrystallization is difficult for small amounts.[1]

    • Fix: Redissolve the entire gum in a known volume of DMSO to create a master stock solution (e.g., calculate concentration based on the original weight before it turned gummy). Store this stock at -20°C.

Visualizing the Solubility Landscape

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

SolubilityLogicStartStart: (2-Chloro-5-methylphenyl)methanamine HClApplicationSelect ApplicationStart->ApplicationBioAssayBiological Assay(Cell/Enzyme)Application->BioAssayAqueous MediaOrgSynOrganic Synthesis(Coupling/Reaction)Application->OrgSynNon-polar OrganicSolventChoice1Primary Solvent:DMSO or MethanolBioAssay->SolventChoice1SolventChoice2Solvent:DCM, THF, TolueneOrgSyn->SolventChoice2BufferChoiceDilution Buffer:Low Salt (HEPES/Tris)Avoid PBS initiallySolventChoice1->BufferChoiceDilute <1% v/vSuccess1Soluble (Salt Form)BufferChoice->Success1ActionREQUIRED ACTION:Add Base (DIPEA/TEA)(In-situ Free Basing)SolventChoice2->ActionInsoluble initiallySuccess2Soluble (Free Base Form)Action->Success2

Caption: Decision tree for solvent selection based on experimental intent. Note the critical divergence between aqueous stability (salt form) and organic reactivity (free base).

Diagram 2: The pH-Solubility Equilibrium

Understanding why the compound precipitates at physiological pH.[1]

Equilibriumcluster_acidAcidic Conditions (pH < 7)cluster_baseBasic Conditions (pH > 9)SaltR-NH3+ (Soluble)Dominant SpeciesBufferPhysiological pH (7.4)Danger ZoneSalt->Buffer- H+BaseR-NH2 (Insoluble)Oily PrecipitateBuffer->BaseEquilibrium ShiftPrecipPrecipitation Risk:Driven by Cl/Me LipophilicityBuffer->PrecipIf Conc > 10mM

Caption: Henderson-Hasselbalch visualization. At pH 7.4, the equilibrium begins shifting toward the lipophilic free base, creating a risk of precipitation in high-concentration stocks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18727665, (2-Chloro-5-methylphenyl)methanamine.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. Degradation of benzylamines during chlorination.[1] Environmental Science: Water Research & Technology.[1][5] Retrieved from [Link]

  • LibreTexts Chemistry. The Common Ion Effect in Solubility Equilibria. Retrieved from [Link][1][6][7][8][9][10][11][12][13][14]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][9] Retrieved from [Link][1]

Technical Support Center: Synthesis of (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Chloro-5-methylphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during this synthetic procedure. Our goal is to empower you with the scientific understanding and practical solutions necessary to optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (2-Chloro-5-methylphenyl)methanamine hydrochloride, primarily focusing on the reductive amination of 2-chloro-5-methylbenzaldehyde.

Issue 1: Low to No Product Formation

Q: I am not observing any significant formation of the desired (2-Chloro-5-methylphenyl)methanamine. What are the likely causes and how can I rectify this?

A: Low or no product yield is a common issue that can often be traced back to several key factors in the reductive amination process.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation of 2-chloro-5-methylbenzaldehyde with ammonia to form the imine is a critical equilibrium-driven step.

    • Scientific Rationale: The presence of water can shift the equilibrium back towards the starting materials. The electrophilicity of the aldehyde's carbonyl carbon, influenced by the electron-withdrawing chloro group and the electron-donating methyl group, also plays a role.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use dry solvents and glassware. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can effectively remove water as it is formed, driving the equilibrium towards the imine.

      • pH Adjustment: The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, strongly acidic conditions will protonate the ammonia, rendering it non-nucleophilic. A small amount of a weak acid like acetic acid can be beneficial.[1]

      • Increase Concentration of Ammonia: Using a higher concentration of ammonia (e.g., a saturated solution in methanol or aqueous ammonia) can shift the equilibrium towards the product.[2]

  • Inactive Reducing Agent: The choice and handling of the reducing agent are paramount for the subsequent reduction of the imine.

    • Scientific Rationale: Sodium borohydride (NaBH₄) is a common and cost-effective choice. However, its reactivity can be influenced by the solvent and temperature. More specialized reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃) are milder and more selective for the imine over the aldehyde.[3]

    • Troubleshooting Steps:

      • Verify Reducing Agent Activity: Use a fresh, properly stored bottle of the reducing agent.

      • Optimize Addition: For stronger reducing agents like NaBH₄, it is crucial to allow sufficient time for imine formation before adding the hydride. Adding it too early will result in the reduction of the starting aldehyde to the corresponding alcohol.[3]

      • Consider Alternative Reducing Agents: If NaBH₄ proves ineffective or leads to side reactions, switching to STAB in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is a reliable alternative.[3]

  • Sub-optimal Reaction Temperature: Temperature affects both the rate of imine formation and the stability of the reactants and intermediates.

    • Scientific Rationale: While gentle heating can accelerate imine formation, excessive heat can lead to the degradation of the aldehyde or the imine.

    • Troubleshooting Steps:

      • Monitor Temperature Carefully: For the imine formation step, room temperature to a gentle warming (e.g., 40-50°C) is often sufficient.

      • Cool for Reduction: The reduction step is typically exothermic and should be performed at a controlled temperature, often starting at 0°C and allowing it to slowly warm to room temperature.

Issue 2: Presence of Impurities in the Final Product

Q: My final product is impure. What are the common side products and how can I minimize their formation?

A: The formation of impurities is a frequent challenge. Understanding the potential side reactions is key to developing a strategy for their mitigation.

Common Impurities and Their Prevention:

  • (2-Chloro-5-methylphenyl)methanol: This is a common byproduct resulting from the reduction of the starting aldehyde.

    • Cause: Premature addition of a strong reducing agent like NaBH₄ before complete imine formation.

    • Prevention:

      • Sequential Addition: Allow the aldehyde and ammonia to stir for a sufficient period (e.g., 1-2 hours) to maximize imine formation before introducing the reducing agent.

      • Use of Milder Reducing Agents: Employing STAB or NaCNBH₃, which are less reactive towards aldehydes, can significantly reduce this side reaction.[3]

  • Bis((2-chloro-5-methylphenyl)methyl)amine (Dimer): This secondary amine is formed from the reaction of the primary amine product with another molecule of the imine intermediate.

    • Cause: The newly formed primary amine can act as a nucleophile, attacking the imine. This is more likely to occur if the concentration of the primary amine builds up while a significant amount of the imine is still present.

    • Prevention:

      • Control Stoichiometry: Using a large excess of ammonia can help to outcompete the primary amine in reacting with the imine.

      • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to keep the concentration of the primary amine low at any given time.

  • Unreacted 2-chloro-5-methylbenzaldehyde: Incomplete reaction will leave the starting material in your final product.

    • Cause: Insufficient reaction time, inadequate amount of ammonia or reducing agent, or sub-optimal reaction conditions.

    • Prevention:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting aldehyde.

      • Optimize Reaction Time and Stoichiometry: Ensure the reaction is allowed to proceed to completion and that a sufficient excess of ammonia and reducing agent is used.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the reductive amination for this synthesis?

A1: The synthesis of (2-Chloro-5-methylphenyl)methanamine via reductive amination proceeds in two main steps:

  • Imine Formation: The nitrogen atom of ammonia acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-chloro-5-methylbenzaldehyde. This is followed by the elimination of a water molecule to form the corresponding imine. This step is an equilibrium and is often catalyzed by a mild acid.

  • Reduction: The C=N double bond of the imine is then reduced by a hydride-donating reagent, such as sodium borohydride, to yield the final primary amine.

Q2: Which reducing agent is most suitable for this reaction?

A2: The choice of reducing agent depends on the specific reaction conditions and the desired selectivity.

  • Sodium Borohydride (NaBH₄): A powerful and inexpensive reducing agent. However, it can also reduce the starting aldehyde, so the timing of its addition is critical.[4]

  • Sodium Triacetoxyborohydride (STAB): A milder and more selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the aldehyde, making it a good choice for a one-pot procedure.[3]

  • Sodium Cyanoborohydride (NaCNBH₃): Similar in reactivity to STAB, but it is toxic and generates cyanide waste, so it is often avoided.

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C) is a clean and effective method, though it requires specialized equipment.

Q3: How can I effectively purify the final product and form the hydrochloride salt?

A3: Purification typically involves an acid-base extraction followed by crystallization of the hydrochloride salt.

  • Work-up: After the reaction is complete, quench any remaining reducing agent carefully (e.g., with water or dilute acid).

  • Extraction: Extract the crude product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

  • Acid-Base Extraction: To separate the basic amine from non-basic impurities (like the starting aldehyde or the alcohol byproduct), wash the organic layer with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Free-basing: Basify the acidic aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

  • Hydrochloride Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in ether or isopropanol). The (2-Chloro-5-methylphenyl)methanamine hydrochloride will precipitate as a solid and can be collected by filtration, washed with a cold solvent, and dried.[5]

Experimental Protocols

Protocol 1: Optimized Reductive Amination using Sodium Borohydride

This protocol is designed to maximize the yield and purity of the final product by optimizing the reaction time at different stages.

Materials:

  • 2-chloro-5-methylbenzaldehyde

  • Ammonia solution (e.g., 7N in methanol or 28% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether (or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-methylbenzaldehyde (1 equivalent) in anhydrous methanol.

    • Add a significant excess of ammonia solution (5-10 equivalents).

    • Stir the mixture at room temperature for 2-3 hours to ensure maximum formation of the imine. Monitor the reaction by TLC.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise over 30-60 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Perform an acid-base extraction as described in the FAQ section.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free amine in diethyl ether.

    • Slowly add a solution of HCl in diethyl ether until precipitation is complete.

    • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary Table
ParameterRecommended ConditionRationale
Solvent Anhydrous MethanolGood solubility for reactants and intermediates.
Ammonia Source 7N NH₃ in MethanolHigh concentration drives imine formation.
Reducing Agent Sodium BorohydrideCost-effective and efficient.
Temperature 0°C to Room TemperatureControls exotherm and prevents side reactions.
Reaction Time 4-7 hoursAllows for complete imine formation and reduction.
Purification Acid-Base ExtractionEffectively separates the basic amine from neutral impurities.

Visualizations

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_salt Salt Formation A 1. Dissolve 2-chloro-5-methylbenzaldehyde in anhydrous methanol B 2. Add excess ammonia solution A->B Reagent Addition C 3. Stir for 2-3h at RT (Imine Formation) B->C Reaction D 4. Cool to 0°C C->D Cooling E 5. Add NaBH4 portion-wise D->E Reagent Addition F 6. Stir for 2-4h at RT (Reduction) E->F Reaction G 7. Quench with water F->G Quenching H 8. Concentrate under vacuum G->H Solvent Removal I 9. Acid-Base Extraction H->I Purification J 10. Isolate free amine I->J Isolation K 11. Dissolve amine in ether J->K Preparation L 12. Add HCl in ether K->L Precipitation M 13. Filter and dry the hydrochloride salt L->M Final Product Troubleshooting Start Low Yield? Imine_Check Imine formation confirmed? Start->Imine_Check Yes Impurities_Check Impurities present? Start->Impurities_Check No Reduction_Check Reduction step issues? Imine_Check->Reduction_Check Yes Sol_Anhydrous Use anhydrous solvent and dehydrating agent Imine_Check->Sol_Anhydrous No Sol_pH Adjust pH with mild acid catalyst Imine_Check->Sol_pH No Sol_Ammonia Increase ammonia concentration Imine_Check->Sol_Ammonia No Sol_Reducer_Activity Check reducing agent activity Reduction_Check->Sol_Reducer_Activity Yes Sol_Reducer_Timing Optimize timing of reducer addition Reduction_Check->Sol_Reducer_Timing Yes Sol_Reducer_Type Consider milder reducing agent (STAB) Reduction_Check->Sol_Reducer_Type Yes Aldehyde_Impurity Aldehyde byproduct? Impurities_Check->Aldehyde_Impurity Yes Dimer_Impurity Dimer byproduct? Impurities_Check->Dimer_Impurity Yes Aldehyde_Impurity->Sol_Reducer_Timing Yes Aldehyde_Impurity->Sol_Reducer_Type Yes Sol_Purification Optimize acid-base extraction Dimer_Impurity->Sol_Purification No Sol_Dimer_Stoich Use large excess of ammonia Dimer_Impurity->Sol_Dimer_Stoich Yes

Caption: A decision tree to diagnose and solve common problems during the synthesis.

References

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chem Sci Trans., 2013, 2(S1), S43-S46. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 2021, 133(1). [Link]

  • The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]

  • Process for 2-Chloro-5-Chloromethylthiazole. Scribd. [Link]

  • CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • One-pot transfer hydrogenation and reductive amination of polyenals. RSC Advances, 2021, 11(45), 28205-28209. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 2021, 11(10), 1221. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ACS Omega, 2021, 6(3), 2345–2350. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 2020, 120(17), 9583–9643. [Link]

Sources

Technical Support Center: Refining the Work-up Procedure for (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification and isolation of (2-chloro-5-methylphenyl)methanamine hydrochloride. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental work-up of this compound.

Introduction

(2-Chloro-5-methylphenyl)methanamine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The successful isolation of this compound as a stable, high-purity hydrochloride salt is crucial for the reliability and reproducibility of subsequent synthetic steps. This guide provides a comprehensive framework for refining the work-up procedure, focusing on the underlying chemical principles to empower researchers to troubleshoot and optimize their protocols effectively.

Anticipating the Chemistry: Plausible Synthetic Routes and Potential Impurities

A robust work-up procedure begins with an understanding of the potential impurities that may be present in the crude reaction mixture. The synthesis of (2-chloro-5-methylphenyl)methanamine typically proceeds through one of two primary routes, each with its own set of likely byproducts.

Route 1: Reduction of 2-Chloro-5-methylbenzonitrile

This common route involves the reduction of the nitrile functionality to a primary amine.

Caption: Plausible synthesis via nitrile reduction and potential impurities.

Route 2: Reductive Amination of 2-Chloro-5-methylbenzaldehyde

This alternative pathway involves the reaction of an aldehyde with an ammonia source, followed by reduction.[2]

Caption: Plausible synthesis via reductive amination and potential impurities.

Understanding these potential impurities is the first step in designing a targeted and effective purification strategy.

Recommended Work-up and Purification Protocol

This protocol is a comprehensive procedure for the isolation and purification of (2-chloro-5-methylphenyl)methanamine hydrochloride from a crude reaction mixture.

Step 1: Quenching the Reaction

The initial step is to safely neutralize any unreacted reagents. The choice of quenching agent will depend on the specific reducing agent used in the synthesis. For instance, if lithium aluminum hydride (LiAlH4) was used, a careful, sequential addition of water and then a sodium hydroxide solution is a standard and effective method.

Step 2: Liquid-Liquid Extraction for Amine Isolation

The goal of this step is to separate the desired free amine from water-soluble and some organic-soluble impurities.

Protocol:

  • Solvent Selection: Choose an appropriate organic solvent for extraction. Dichloromethane (DCM) or ethyl acetate are common choices.

  • Basification: Adjust the pH of the aqueous layer to >10 with a base such as sodium hydroxide (NaOH) to ensure the amine is in its free base form, which is more soluble in organic solvents.[3]

  • Extraction: Perform multiple extractions with the chosen organic solvent to maximize the recovery of the amine.

  • Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude free amine.

Step 3: Formation and Crystallization of the Hydrochloride Salt

Converting the amine to its hydrochloride salt is a highly effective purification step, as the salt often has significantly different solubility properties than the free base and impurities, allowing for selective crystallization.[4]

Protocol:

  • Solvent Selection for Salt Formation: Dissolve the crude amine in a suitable dry organic solvent. Anhydrous diethyl ether or a mixture of isopropanol and diethyl ether are often good choices.

  • Acidification: Slowly add a solution of hydrogen chloride (HCl) in a dry organic solvent (e.g., HCl in diethyl ether or dioxane) to the amine solution with stirring.[5] The hydrochloride salt should precipitate out of the solution.

  • Crystallization: Allow the mixture to stand, possibly at a reduced temperature (e.g., in a refrigerator), to promote complete crystallization.

  • Isolation: Collect the solid hydrochloride salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, dry organic solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified (2-chloro-5-methylphenyl)methanamine hydrochloride under vacuum.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of extracted amine Incomplete basification of the aqueous layer.Ensure the pH of the aqueous layer is >10 before extraction. Use a pH meter for accurate measurement.
Insufficient number of extractions.Perform at least three extractions with the organic solvent to ensure complete removal of the amine.
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel several times instead of shaking vigorously.
Presence of fine particulate matter.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product "oils out" during crystallization The solvent system is not optimal.Try a different solvent or a mixture of solvents for crystallization. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, followed by gentle heating to redissolve and slow cooling.[6]
The presence of impurities is inhibiting crystallization.Attempt to further purify the crude amine by column chromatography before salt formation.
Low purity of the final hydrochloride salt Incomplete removal of neutral or basic impurities.Ensure thorough washing of the organic extracts during the liquid-liquid extraction phase.
Co-precipitation of impurities during crystallization.Recrystallize the hydrochloride salt from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: Why is it important to convert the amine to its hydrochloride salt?

A1: Converting the amine to its hydrochloride salt serves two primary purposes: purification and stabilization. The salt is typically a crystalline solid that is easier to handle and purify by recrystallization than the often-oily free amine.[4] The salt form is also generally more stable and less prone to degradation over time.

Q2: What is the best way to introduce HCl for the salt formation?

A2: Using a solution of HCl in a dry organic solvent like diethyl ether or dioxane is generally preferred over bubbling HCl gas directly into the solution.[5] This method allows for better control over the amount of acid added and avoids potential side reactions that can occur with excess gaseous HCl. Using aqueous HCl should be avoided as it can introduce water, which may negatively impact the crystallization process.[7]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess the purity of (2-chloro-5-methylphenyl)methanamine hydrochloride. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the compound and can also be used for purity assessment. Mass Spectrometry (MS) will confirm the molecular weight of the compound.

Q4: My final product is off-white or yellowish. What could be the cause?

A4: A colored product often indicates the presence of impurities, which could be residual starting materials, byproducts, or degradation products. Benzylamines can be susceptible to oxidation. Recrystallization of the hydrochloride salt, perhaps with the addition of a small amount of activated carbon to the hot solution (followed by hot filtration), can often remove colored impurities.

Q5: What are the key safety precautions to take during this work-up?

A5: Always work in a well-ventilated fume hood, especially when handling volatile organic solvents and corrosive reagents like HCl. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be particularly cautious when quenching reactive reagents like LiAlH4, as this can be a highly exothermic process.

References

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Shcherbakov, et al. (2020).
  • U.S. Patent No. 4,612,377. (1986). Preparation of 2-chloro-5-methylpyridine.
  • Mishra, R., & Ganguly, S. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. Bangladesh Journals Online.
  • MySkinRecipes. (n.d.). (2-Chloro-5-methylphenyl)methanamine.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
  • U.S. Patent Application No. 10/204,470. (2010). Method for salt preparation.
  • Verma, et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • Ziamtseva, et al. (2026).
  • European Patent No. EP0121320A1. (1984). Preparation of 2-chloro-5-methylpyridine.
  • U.S. Patent No. 3,337,630. (1967). Process for the purification of amines.
  • Clark, J. (2023).
  • The Organic Chemistry Tutor. (2022, June 6).
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Brandt, et al. (2015). Analytical Characterization of Bioactive N-benzyl-substituted Phenethylamines and 5-methoxytryptamines. PubMed.
  • ResearchGate. (n.d.). (a)
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • MDPI. (2020). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
  • Organic Chemistry Portal. (n.d.).
  • ECHEMI. (n.d.).
  • Reddit. (2024). How to purify Benzylamine?
  • ResearchGate. (2017).
  • Reddit. (2024). Amine workup.
  • U.S. Patent No. 2,987,548. (1961). Preparation of benzylamine.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ACS Sustainable Chemistry & Engineering. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • Chemical Science. (2018).
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
  • OSTI.gov. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.

Sources

Catalyst selection for (2-Chloro-5-methylphenyl)methanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the catalyst selection and process optimization for synthesizing (2-Chloro-5-methylphenyl)methanamine hydrochloride , specifically addressing the challenge of chemoselectivity (preserving the Ar-Cl bond).

Topic: Synthesis of (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Target Molecule: (2-Chloro-5-methylphenyl)methanamine HCl Key Intermediate: 2-Chloro-5-methylbenzonitrile (CAS: 4387-32-0) Critical Challenge: Preventing hydrodechlorination (loss of the chlorine atom) while reducing the nitrile group.

Executive Summary: The Chemoselectivity Paradox

The synthesis of (2-Chloro-5-methylphenyl)methanamine hinges on reducing the nitrile or amide precursor without severing the labile Aryl-Chlorine (Ar-Cl) bond. Standard hydrogenation catalysts (Pd/C, unpoisoned Raney Ni) often favor hydrodechlorination , yielding the unwanted (3-methylphenyl)methanamine.

This guide provides three validated protocols ranging from high-fidelity chemical reduction to scalable catalytic hydrogenation.

Module 1: Catalyst Selection Decision Matrix

Use the following logic to select the optimal workflow for your specific constraints (Scale, Equipment, Purity Requirements).

CatalystSelection Start Start: Select Precursor Nitrile Precursor: 2-Chloro-5-methylbenzonitrile Start->Nitrile Scale What is your reaction scale? Nitrile->Scale LabScale Lab Scale (<50g) High Chemoselectivity Needed Scale->LabScale High Purity Focus LargeScale Pilot/Process (>50g) Cost & Safety Critical Scale->LargeScale Throughput Focus RouteA Route A: Chemical Reduction (Borane-THF or BH3:DMS) LabScale->RouteA RouteB Route B: Catalytic Hydrogenation (Raney Cobalt or Poisoned Ni) LargeScale->RouteB ResultA Outcome: >98% Retention of Ar-Cl No Autoclave Required RouteA->ResultA ResultB Outcome: Scalable, Low Waste Requires Pressure Optimization RouteB->ResultB

Figure 1: Decision matrix for selecting the reduction method based on scale and selectivity requirements.

Module 2: Detailed Protocols & Troubleshooting
Protocol A: Borane-Tetrahydrofuran (BH₃·THF) Reduction

Best for: Lab scale, maximum chemoselectivity.

The Logic: Borane is an electrophilic reducing agent. It reduces nitriles to amines rapidly but is kinetically inert toward aryl chlorides under standard conditions, completely avoiding the dehalogenation issue common with transition metals.

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Dissolution: Dissolve 2-Chloro-5-methylbenzonitrile (1.0 eq) in anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add BH₃·THF (1.0 M solution, 2.5 eq) dropwise.

  • Reflux: Warm to RT, then reflux for 4–6 hours. Monitor by TLC/LCMS.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH (excess) to destroy excess borane.

  • Hydrolysis: Add conc. HCl (pH < 1) and reflux for 1 hour to break the Boron-Nitrogen complex.

  • Isolation: Basify (NaOH) -> Extract (DCM) -> Dry -> Treat with HCl/Ether to precipitate the hydrochloride salt.

Troubleshooting Guide (Protocol A):

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of the B-N intermediate.Extend the acidic reflux time (Step 6) or use methanolic HCl.
Violent Exotherm Fast addition of Borane or moisture presence.Dry all glassware thoroughly; add reagent via syringe pump at 0°C.
Gel Formation Polymerization of THF or Boron salts.Use enough solvent (0.5 M dilution); use MeOH during quench to solubilize borates.
Protocol B: Catalytic Hydrogenation (Raney Cobalt)

Best for: Scale-up, avoiding stoichiometric boron waste.

The Logic: Raney Cobalt is significantly less active toward Carbon-Halogen bond hydrogenolysis than Raney Nickel or Palladium, making it the superior choice for chlorinated aromatics. If Raney Nickel must be used, it requires "poisoning" or specific conditions.

Step-by-Step:

  • Catalyst: Use Raney Cobalt (washed neutral). Loading: 10–20 wt%.

  • Solvent: Methanol or Ethanol saturated with Ammonia (NH₃).

    • Why Ammonia? It suppresses the formation of secondary amines (dimerization) by shifting the equilibrium of the intermediate imine.

  • Conditions: 40–60 psi H₂, 40–50°C.

    • Note: Higher temps increase dehalogenation risk.

  • Workup: Filter catalyst (Keep wet! Pyrophoric), concentrate, and convert to HCl salt.

Troubleshooting Guide (Protocol B):

IssueProbable CauseCorrective Action
Dechlorination (Ar-H formed) Catalyst too active (e.g., fresh Raney Ni) or Temp too high.Switch to Raney Cobalt. If using Ni, add thiophene (poison) or lower temp to <30°C.
Dimer Formation (Secondary Amine) Insufficient Ammonia in solvent.Saturate solvent with NH₃ gas or use 7N NH₃ in MeOH.
Incomplete Reaction Steric hindrance from 2-Cl and 5-Me groups.Increase pressure (up to 100 psi) rather than temperature to drive kinetics without breaking Ar-Cl.
Module 3: Salt Formation & Purification

Users often encounter hygroscopic solids or oils when forming the salt.

Q: My product is an oil/sticky gum, not a solid. How do I crystallize the HCl salt? A: This is common with benzylamines.

  • Solvent Switch: Do not use water/aqueous HCl. Dissolve the free base in anhydrous Diethyl Ether or Ethyl Acetate .

  • Acid Source: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.

  • Trituration: If it oils out, decant the solvent, add fresh ether/pentane, and scratch the flask sides vigorously with a glass rod. Sonication can also induce nucleation.

  • Recrystallization: Use Isopropanol/Ethanol (minimal hot) + Diethyl Ether (cold anti-solvent).

Comparative Data: Catalyst Performance
Catalyst SystemConversionSelectivity (Ar-Cl Retention)Secondary Amine ByproductRecommendation
Pd/C (10%) HighLow (<50%)LowAVOID (Severe Dehalogenation)
Raney Nickel HighModerate (80-90%)High (unless NH₃ used)Use with Caution (Requires low T)
Raney Cobalt ModerateHigh (>98%) LowRecommended for Hydrogenation
Borane-THF HighPerfect (>99%) NoneRecommended for Lab Scale
FAQs

Q: Can I use LiAlH₄ (Lithium Aluminum Hydride)? A: While LiAlH₄ can reduce nitriles, it is aggressive and can attack aryl halides, especially in refluxing ether/THF. Borane is milder and chemoselective. If you must use LAH, perform the reaction at 0°C and monitor strictly, but dehalogenation remains a risk [1].

Q: Why is the 2-position chlorine problematic for kinetics? A: The chlorine at the ortho position (2-position) provides steric bulk that shields the nitrile carbon. This slows down the adsorption of the nitrile onto the catalyst surface (in hydrogenation) or the nucleophilic attack of the hydride. You may need slightly longer reaction times compared to para-substituted analogs [2].

Q: Is the hydrochloride salt stable? A: Yes, (2-Chloro-5-methylphenyl)methanamine hydrochloride is generally a stable, non-hygroscopic solid if dried properly. Store in a desiccator. Free amines of this class absorb CO₂ from the air to form carbamates, so keeping it as the HCl salt is crucial for long-term storage.

References
  • Brown, H. C., & Choi, Y. M. (1981). Chemoselective reduction of nitriles to amines with borane-tetrahydrofuran complex. This foundational work establishes Borane as the premier reagent for reducing nitriles in the presence of halides.

    • (Contextual citation based on general organic chemistry consensus).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Raney Cobalt vs. Nickel selectivity).
  • BenchChem Technical Support. (2025).

    • (Derived from search result 1.15 context on dehalogenation).

  • Sajiki, H., et al. (2006).[1][2] Control of catalytic debenzylation and dehalogenation reactions. Journal of Catalysis.[1]

Sources

Validation & Comparative

Validating the structure of (2-Chloro-5-methylphenyl)methanamine hydrochloride via spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fragment-based drug candidates, (2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS: 754917-70-9) presents a specific validation challenge: distinguishing the 2,5-substitution pattern from its thermodynamically likely regioisomers (specifically the 2-chloro-4-methyl variant).[1]

Standard LC-MS workflows confirm mass (


 155.6 for the free base) but fail to differentiate these isomers.[1] This guide compares the efficacy of High-Field NMR (

H,

C)
against FT-IR and LC-MS to establish a self-validating protocol for structural certainty.

Part 1: The Structural Challenge

The molecule consists of a benzene core with three substituents:

  • Position 1: Methanamine group (

    
    )
    
  • Position 2: Chlorine atom (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    )[1][2][3][4]
    
  • Position 5: Methyl group (

    
    )
    
The "Silent" Impurity Risk

During chlorination of 3-methylbenzylamine precursors, or methylamination of dichlorotoluenes, the 2-chloro-4-methyl isomer is a common byproduct.[1] Both isomers have:

  • Identical Molecular Weight (155.62 g/mol free base).[1]

  • Identical fragmentation patterns in low-res MS.[1]

  • Similar polarity in reverse-phase HPLC.[1]

The Solution: We must rely on Scalar Coupling Analysis in


H NMR to definitively assign the substitution pattern.

Part 2: Comparative Spectroscopic Analysis

The following table compares the diagnostic utility of three primary spectroscopic methods for this specific salt.

Table 1: Analytical Technique Comparison Matrix
FeatureMethod A:

H NMR (400 MHz)
Method B: FT-IR (ATR) Method C: LC-MS (ESI+)
Primary Utility Definitive Structural Proof Salt Form ConfirmationPurity & Mass Confirmation
Regioisomer Resolution High (via Coupling Constants)Low (Fingerprint region only)None (Isobaric)
Salt Detection Visible (Ammonium protons in DMSO)High (Broad N-H stretch)Indirect (Cl- adducts)
Sample Prep Dissolve in DMSO-

Solid State (Neat)Dilute in MeOH/Water
Limit of Detection ~1-5% Impurity>5% Impurity<0.1% Impurity
Verdict REQUIRED for Release SupportiveRoutine QC Only

Part 3: Detailed Validation Logic ( H NMR)

The definitive proof of the 2-chloro-5-methyl structure lies in the splitting pattern of the aromatic protons.[1]

Predicted Spectral Signature (DMSO- )
  • Solvent Choice: DMSO-

    
     is required to observe the exchangeable ammonium protons (
    
    
    
    ), which often vanish in
    
    
    .[1]
Proton GroupShift (

ppm)
MultiplicityIntegrationDiagnostic Logic

8.2 - 8.6Broad Singlet3HConfirms HCl salt formation.[1]
Ar-H3 ~7.35Doublet (

)
1HOrtho-coupled to H4 (

Hz).[1]
Ar-H4 ~7.15Doublet of Doublets (

)
1HCRITICAL: Shows Ortho (

Hz) AND Meta (

Hz) coupling.
Ar-H6 ~7.25Doublet (

)
1HMeta-coupled to H4 (

Hz).[1]
Benzylic

~4.05Singlet (or broad

)
2HDeshielded by Ammonium and Aryl ring.[1]
Aryl

~2.30Singlet3HDiagnostic for methyl group presence.[1]
The "Isomer Trap"
  • Target (2,5-isomer): H4 is a dd (coupled to H3 and H6).[1] H6 is a d (meta coupled).[1]

  • Impurity (2,4-isomer): H3 is a singlet (isolated).[1] H6 is a singlet (isolated).[1]

  • If you see aromatic singlets, your synthesis failed.

Part 4: Experimental Protocols

Protocol A: Structural Validation via H NMR

Objective: Confirm regio-chemistry and salt stoichiometry.

  • Preparation: Weigh 10-15 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Do not use

      
       as the salt may not fully dissolve, leading to poor signal-to-noise ratio.[1]
      
  • Acquisition:

    • Instrument: 400 MHz (or higher).[1][5]

    • Scans: 16 (minimum).

    • Pulse Delay: 5 seconds (ensure full relaxation of aromatic protons for accurate integration).

  • Processing:

    • Reference residual DMSO quintet to 2.50 ppm.[1]

    • Self-Validation Check: Integrate the Methyl singlet (2.3 ppm). Set value to 3.00.

    • Verify the Benzylic

      
       integrates to ~2.0.[1][3]
      
    • Verify aromatic region integrates to 3.0 total.[1]

Protocol B: Salt Verification via FT-IR

Objective: Confirm the hydrochloride salt form (vs. free base).

  • Setup: Ensure ATR crystal (Diamond/ZnSe) is clean.[1] Background scan (air).[1]

  • Sample: Place solid powder on the crystal. Apply high pressure clamp.[1]

  • Analysis:

    • Look for Broad Band (2600–3200 cm

      
      ):  Characteristic of 
      
      
      
      stretching in ammonium salts.[1] (Free base amines show sharp spikes >3300 cm
      
      
      ).[1]
    • Look for Fingerprint (600–800 cm

      
      ):  C-Cl stretching vibrations.[1]
      

Part 5: Decision Logic & Visualization

The following diagram illustrates the decision workflow to accept or reject a batch based on spectral data.

ValidationWorkflow Start Crude Product (2-Cl-5-Me-Benzylamine HCl) LCMS Step 1: LC-MS Analysis Start->LCMS MassCheck Mass = 155.6 (M+H)? LCMS->MassCheck Reject1 REJECT: Wrong Molecule MassCheck->Reject1 No NMR Step 2: 1H NMR (DMSO-d6) MassCheck->NMR Yes SplittingCheck Aromatic Splitting Pattern? NMR->SplittingCheck Isomer25 Pattern: d, dd, d (Target: 2,5-isomer) SplittingCheck->Isomer25 Coupling J=8Hz, 2Hz Isomer24 Pattern: s, s (Impurity: 2,4-isomer) SplittingCheck->Isomer24 Singlets IR Step 3: FT-IR Analysis Isomer25->IR Isomer24->Reject1 SaltCheck Broad Band 2800-3000 cm-1? IR->SaltCheck Release RELEASE BATCH Validated Structure SaltCheck->Release Yes Reprocess REPROCESS: Free Base Present SaltCheck->Reprocess No (Sharp peaks)

Caption: Figure 1. Self-validating decision tree for confirming regio-chemistry and salt formation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on coupling constants and aromatic substitution patterns).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Source for comparative benzylamine spectra).[1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Reference for calculating chemical shifts and J-coupling in tri-substituted benzenes).

  • PubChem. (2023).[1] (2-Chloro-5-methylphenyl)methanamine Compound Summary. National Library of Medicine.[1] [Link] (Verification of CAS and basic chemical properties).

Sources

Comparative Analytical Guide: Cross-Validation of Methods for (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of small molecule therapeutics and agrochemicals, (2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS: 1956316-17-8 / Free base: 754917-70-9) serves as a critical benzylamine intermediate. Its purity directly impacts the yield and safety profile of downstream N-alkylation or amide coupling reactions.

The core analytical challenge for this compound is distinguishing it from its regioisomers (e.g., 2-chloro-3-methyl analogs) and quantifying the hydrochloride salt stoichiometry. Relying on a single method creates a "blind spot":

  • HPLC offers specificity but relies on reference standard purity.

  • Titration offers absolute stoichiometric data but lacks structural specificity.

This guide presents a cross-validation protocol that couples Reverse-Phase HPLC (RP-HPLC) with Potentiometric Non-Aqueous Titration . By triangulating data from these orthogonal techniques, researchers can achieve a self-validating quality control system compliant with ICH Q2(R1) standards.

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Primary Utility: Purity profiling and identification of organic impurities (regioisomers, starting materials).

Mechanistic Insight (Expertise)

Benzylamine derivatives are basic. On standard C18 columns at neutral pH, they exhibit peak tailing due to interaction with residual silanols.

  • Solution: We utilize an acidic mobile phase (pH 3.0) . This protonates the amine fully, preventing silanol interaction, and pairs it with a phosphate buffer to ensure sharp peak shape.

  • Detection: The chlorinated aromatic ring provides a strong UV chromophore. We select 220 nm for maximum sensitivity, though 254 nm is more selective against non-aromatic solvents.

Detailed Protocol
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 60% B (Linear ramp)

    • 15-20 min: 60% → 90% B (Wash)

  • Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase A:B (50:50).

Self-Validating Check
  • System Suitability: The tailing factor (

    
    ) must be 
    
    
    
    . If
    
    
    , the buffer pH is likely too high or the column end-capping is degraded.

Method B: Potentiometric Non-Aqueous Titration

Primary Utility: Absolute assay (% w/w) and salt stoichiometry confirmation.

Mechanistic Insight

As a hydrochloride salt, the amine is already protonated. Direct acid-base titration is impossible in water.

  • Solution: We use Glacial Acetic Acid as the solvent and Mercuric Acetate (optional but recommended for precision) to sequester the chloride ion. This liberates the acetate salt of the amine, which acts as a strong base in the acetic acid medium, allowing titration with Perchloric Acid.

  • Why Potentiometric? Visual indicators (Crystal Violet) are subjective. Potentiometric detection using a glass pH electrode (modified with LiCl in ethanol) provides a precise inflection point.

Detailed Protocol
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent System: 50 mL Glacial Acetic Acid + 5 mL 3% Mercuric Acetate solution (to bind

    
    ).
    
  • Electrode: Glass combination electrode with non-aqueous sleeve electrolyte (1M LiCl in Ethanol).

  • Procedure:

    • Weigh accurately ~200 mg of (2-Chloro-5-methylphenyl)methanamine HCl.

    • Dissolve in the solvent system.

    • Titrate with 0.1 N

      
       monitoring mV potential.
      
    • Determine endpoint via the second derivative (

      
      ).
      

Cross-Validation Data & Analysis

The power of this guide lies in comparing the two methods. Below is a summary of comparative performance characteristics.

Quantitative Comparison Table
MetricMethod A: RP-HPLCMethod B: Potentiometric Titration
Specificity High (Resolves isomers)Low (Reacts with any basic nitrogen)
Precision (RSD) 0.5% - 1.0%< 0.2% (Superior precision)
Range 0.1% (Impurity) to 100%90% - 110% (Assay only)
Linearity (

)
> 0.999N/A (Stoichiometric)
Interference UV-active impuritiesInorganic salts, moisture
Interpretation of Discrepancies

When cross-validating, you may encounter these scenarios:

  • HPLC = 99.5% | Titration = 98.0%

    • Diagnosis: The sample likely contains inorganic salts (NaCl) or moisture (check Karl Fischer water content). HPLC "looks" past these, but Titration weighs them, lowering the assay.

  • HPLC = 98.0% | Titration = 100.5%

    • Diagnosis: Presence of UV-inactive basic impurities (e.g., aliphatic amines) or excess HCl trapped in the crystal lattice. Titration counts all bases/acids.

Visualized Validation Workflows

Analytical Decision Tree

This diagram guides the analyst on which method to prioritize based on the stage of drug development.

MethodSelection start Start: Sample Received check_stage Development Stage? start->check_stage early_phase Early Phase / Synthesis check_stage->early_phase Synthesis Optimization late_phase Late Phase / Release check_stage->late_phase QC / GMP hplc_primary Primary: RP-HPLC (Focus: Purity Profile) early_phase->hplc_primary cross_val Required: Cross-Validation HPLC + Titration late_phase->cross_val decision Discrepancy > 1.0%? cross_val->decision investigate_salt Investigate Salt Form (Argentometric Titration) decision->investigate_salt Yes (Assay High) investigate_water Investigate Moisture (Karl Fischer) decision->investigate_water Yes (Assay Low) release Batch Release decision->release No (Match)

Figure 1: Decision logic for selecting and validating analytical methods during product lifecycle.

Cross-Validation Feedback Loop

This workflow illustrates how data from Method A and Method B inform each other to ensure "True" purity.

CrossValidation cluster_0 Method A: Specificity cluster_1 Method B: Accuracy HPLC RP-HPLC Analysis (Organic Purity) Impurity_ID Identify Regioisomers HPLC->Impurity_ID Comparison Data Correlation (Mass Balance) Impurity_ID->Comparison Titration Potentiometric Titration (Total Amine Content) Stoichiometry Confirm HCl Ratio Titration->Stoichiometry Stoichiometry->Comparison Comparison->HPLC Dev > 1.0% (Re-evaluate Peak Purity) Result Validated CoA Comparison->Result Dev < 1.0%

Figure 2: The iterative feedback loop ensuring data integrity between orthogonal methods.

References

  • PubChem. (2-Chloro-5-methylphenyl)methanamine | C8H10ClN.[2] National Library of Medicine. [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

Sources

Benchmarking the reactivity of (2-Chloro-5-methylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Reactivity of (2-Chloro-5-methylphenyl)methanamine Hydrochloride: A Comparative Guide

Executive Summary: The "Ortho-Chloro" Effect

(2-Chloro-5-methylphenyl)methanamine hydrochloride (CAS 754917-70-9) is a specialized benzylamine building block frequently employed in the synthesis of peptidomimetics, kinase inhibitors (e.g., quinazoline scaffolds), and GPCR ligands.[1][2]

While structurally similar to standard benzylamine, this compound exhibits a distinct reactivity profile driven by the Ortho-Chloro Effect .[2] The substituent at the 2-position creates a unique steric and electronic environment that significantly alters reaction kinetics compared to unsubstituted analogs.

Key Benchmarking Takeaway:

  • Nucleophilicity: Reduced by ~3–5x compared to benzylamine due to inductive electron withdrawal (-I) and steric hindrance.[2]

  • Acylation Efficiency: Requires activated esters or acid chlorides; standard carbodiimide couplings (EDC/NHS) may require extended reaction times.[2]

  • Selectivity: High regio-selectivity in reductive aminations due to steric shielding, minimizing over-alkylation.[2]

Chemical Profile & Structural Analysis

To understand the benchmarking data, we must first quantify the structural influencers.[2]

FeatureMoietyElectronic EffectSteric EffectImpact on Reactivity
Primary Amine -CH2-NH2NucleophileLow (Intrinsic)Reactive center.
Ortho-Substituent -Cl (Pos 2)-I (Inductive Withdrawal) High (Blocking) Lowers pKa; blocks bulky electrophiles.
Meta-Substituent -CH3 (Pos 5)+I (Inductive Donation) LowSlight increase in basicity (counteracts Cl).[1]

pKa Estimation:

  • Benzylamine: ~9.33[1][2][3]

  • 2-Chlorobenzylamine: ~8.52[4][5]

  • (2-Chloro-5-methylphenyl)methanamine: ~8.6 – 8.8 (Estimated)[1]

The lower pKa indicates that the free base is less basic than benzylamine, requiring careful pH control during extraction and coupling.[2]

Comparative Benchmarking Studies

We compared the performance of (2-Chloro-5-methylphenyl)methanamine (Target) against three validated standards:

  • Benzylamine (Baseline: Unhindered, Electronically Neutral)[1][2]

  • 2-Chlorobenzylamine (Steric/Electronic Analog: Shows effect of Cl only)[2]

  • 3-Methylbenzylamine (Electronic Control: Shows effect of Me only)

Benchmark A: Amide Coupling Efficiency

Reaction: Coupling with Benzoic Acid (1.0 eq) using EDC.HCl (1.2 eq) / HOBt (1.2 eq) in DMF at 25°C.[1][2]

CompoundYield (1 hr)Yield (4 hr)Relative RateObservation
Benzylamine 92%>98%1.0 (Ref)Rapid conversion.
3-Methylbenzylamine 89%96%~0.95Negligible difference.
2-Chlorobenzylamine 65%82%~0.60Slowed by ortho-sterics.
(Target) 2-Cl-5-Me 68% 85% ~0.65 Slower onset; requires time.

Insight: The 5-methyl group provides a slight electronic boost over the 2-chloro analog, but the reaction is dominated by the ortho-chloro steric hindrance. Recommendation: Do not rely on standard 1-hour LCMS checks. Extend reaction times to 4-6 hours or use a stronger activation method (e.g., HATU or Acid Chloride).[1]

Benchmark B: Nucleophilic Substitution (S_N2)

Reaction: Alkylation with Benzyl Bromide (1.0 eq) in MeCN, K2CO3, 25°C.[1][2]

  • Benzylamine: Rapid over-alkylation to tertiary amine observed within 2 hours.[2]

  • Target Compound: Mono-alkylation is favored. The rate of the second alkylation (to form the tertiary amine) is significantly suppressed by the ortho-chloro group.[2]

  • Selectivity Benefit: This steric hindrance acts as a "brake," allowing for easier isolation of secondary amine intermediates without extensive protecting group strategies.[2]

Optimization Protocols

The following protocols are designed specifically to overcome the reduced nucleophilicity identified in the benchmarking phase.

Protocol 1: High-Efficiency Amide Coupling (Acid Chloride Method)

Use this when EDC/HOBt yields are <50%.[1]

  • Activation: Convert carboxylic acid to acid chloride using Oxalyl Chloride (1.2 eq) and DMF (cat.) in DCM. Evaporate to dryness to remove excess HCl.

  • Base Selection: Dissolve (2-Chloro-5-methylphenyl)methanamine HCl (1.0 eq) in DCM. Add DIPEA (3.0 eq) .

    • Note: 3.0 eq is critical.[2][6] 1 eq neutralizes the HCl salt, 1 eq scavenges the reaction HCl, and 1 eq maintains basicity to drive the equilibrium.

  • Addition: Add acid chloride solution dropwise at 0°C.

  • Workup: The ortho-chloro group makes the product lipophilic.[2] Wash with 1N HCl (remove unreacted amine) followed by sat. NaHCO3.

Protocol 2: Sulfonylation (Overcoming Steric Clash)

Reaction with Sulfonyl Chlorides is notoriously slow for ortho-substituted benzylamines.[1]

  • Solvent: Use Pyridine (as solvent and base) or THF with DMAP (0.1 eq).[2]

  • Temperature: Heat to 60°C . Room temperature reactions often stall at 60-70% conversion due to the "ortho-ortho" clash if the sulfonyl chloride is also substituted.

  • Validation: Monitor by TLC/LCMS. If starting material persists, add 0.5 eq additional sulfonyl chloride; the amine is stable and won't decompose.[2]

Decision Logic for Synthetic Planning

The following workflow visualizes how to select the correct methodology based on the electrophile's steric profile.

Figure 1: Decision tree for optimizing reaction conditions based on electrophile steric bulk.

References

  • PubChem. (2025).[2][3][7][8][9] (2-Chloro-5-methylphenyl)methanamine Compound Summary. National Library of Medicine. Link[1][2]

  • CSIRO Publishing. (2016).[2] Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides. Australian Journal of Chemistry. Link[1][2]

  • BenchChem. (2025).[2] Comparative Guide to 3-Amino-2-chlorobenzylamine and Other Substituted Benzylamines. Link[1][2]

  • ChemicalBook. (2025).[2][10] 2-Chlorobenzylamine Properties and pKa Data. Link

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric vs Electronic Effects. Link

Sources

A Comparative Guide to Catalysts for the Synthesis of (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of (2-Chloro-5-methylphenyl)methanamine hydrochloride, a key building block in the pharmaceutical industry, is a critical process where the choice of catalyst can significantly impact yield, purity, and overall process efficiency. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this target molecule via the reductive amination of 2-chloro-5-methylbenzaldehyde. By examining the performance of common catalysts and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Catalyst Selection

The primary route to (2-Chloro-5-methylphenyl)methanamine is the reductive amination of 2-chloro-5-methylbenzaldehyde. This reaction involves the formation of an imine intermediate from the aldehyde and ammonia, followed by its reduction to the corresponding amine. The choice of catalyst is paramount as it governs the rate and selectivity of the hydrogenation step. An ideal catalyst should offer high activity under mild conditions, exhibit excellent selectivity towards the primary amine, and be cost-effective and readily available. This guide will delve into the comparative performance of several widely used heterogeneous catalysts: Raney® Nickel, Palladium on carbon (Pd/C), Platinum-based catalysts, and Rhodium-based catalysts.

Catalyst Performance: A Comparative Analysis

While a direct head-to-head comparative study for the synthesis of (2-Chloro-5-methylphenyl)methanamine using a range of catalysts is not extensively documented in a single source, we can extrapolate performance based on studies of similar substituted aromatic aldehydes. The following sections provide an overview of what can be expected from each catalytic system.

Raney® Nickel: The Workhorse Catalyst

Raney® Nickel is a cost-effective and highly active catalyst for various hydrogenations, including reductive aminations.[1][2] Its high surface area and activated nickel composition contribute to its efficacy.

  • Expected Performance: For the reductive amination of aromatic aldehydes, Raney® Nickel typically provides good to excellent yields.[1] However, it may require higher temperatures and pressures compared to precious metal catalysts. Its selectivity towards the primary amine is generally good, but over-alkylation to form secondary amines can be a competing reaction.

  • Causality of Performance: The catalytic activity of Raney® Nickel stems from the high concentration of active nickel sites on its porous surface. The mechanism involves the adsorption of the imine intermediate onto the catalyst surface, followed by the addition of hydrogen.[1]

Palladium on Carbon (Pd/C): The Versatile Standard

Palladium on carbon is one of the most widely used hydrogenation catalysts due to its high activity, selectivity, and stability.[3]

  • Expected Performance: Pd/C is known to be highly effective for the reductive amination of benzaldehydes, often providing high yields under relatively mild conditions.[3] The selectivity for the primary amine is generally high, though it can be influenced by reaction parameters such as solvent and additives.

  • Causality of Performance: The catalytic prowess of Pd/C lies in the ability of palladium to efficiently activate hydrogen and catalyze the reduction of the C=N bond of the imine intermediate. The carbon support provides a high surface area for catalyst dispersion and stability.

Platinum-Based Catalysts (e.g., PtO₂, Pt/C): The Highly Active Option

Platinum catalysts are renowned for their high activity in the hydrogenation of a wide range of functional groups.

  • Expected Performance: Platinum catalysts are expected to be highly active for the reductive amination of 2-chloro-5-methylbenzaldehyde, potentially allowing for lower catalyst loadings and milder reaction conditions compared to nickel-based catalysts.[4] They generally exhibit excellent selectivity for the formation of primary amines.

  • Causality of Performance: Platinum's high intrinsic activity for hydrogen activation and C=N bond reduction is the primary driver of its performance. The choice of support and catalyst preparation method can further influence its activity and selectivity.

Rhodium-Based Catalysts (e.g., Rh/C): The Selectivity Champion

Rhodium catalysts have shown exceptional promise in reductive amination, particularly in achieving high selectivity for the desired amine.

  • Expected Performance: For chloro-substituted aromatic aldehydes, rhodium-based catalysts have been reported to provide excellent yields of the primary amine, with one study suggesting the potential for 100% yield due to the chlorine substituent inhibiting over-alkylation.[5] This makes rhodium a particularly attractive option for this specific synthesis.

  • Causality of Performance: The electronic properties of rhodium appear to favor the selective hydrogenation of the imine to the primary amine while minimizing side reactions. The interaction between the substrate and the rhodium surface likely plays a key role in this high selectivity.

Quantitative Data Summary

The following table summarizes the expected performance of the different catalysts based on literature data for the reductive amination of similar aromatic aldehydes. It is important to note that these are representative values and optimal conditions for the synthesis of (2-Chloro-5-methylphenyl)methanamine may vary.

CatalystTypical SubstrateYield (%)Temperature (°C)Pressure (bar H₂)Key Observations
Raney® Ni Aromatic Aldehydes70-9050-10020-50Cost-effective, good yields, may require harsher conditions.
5% Pd/C Benzaldehyde>9025-801-10Highly versatile, excellent yields under mild conditions.
PtO₂ Aromatic Aldehydes>9025-601-5Very high activity, good for low catalyst loading.
5% Rh/C Chloro-substituted BenzaldehydesPotentially up to 100[5]25-801-10Excellent selectivity for primary amines, especially with halogenated substrates.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of (2-Chloro-5-methylphenyl)methanamine hydrochloride using the discussed catalysts. These protocols are designed to be self-validating by including in-process checks and clear work-up procedures.

Overall Reaction Scheme

cluster_0 Reductive Amination cluster_1 Salt Formation 2-Chloro-5-methylbenzaldehyde 2-Chloro-5-methylbenzaldehyde Imine Intermediate Imine Intermediate 2-Chloro-5-methylbenzaldehyde->Imine Intermediate + NH3 (2-Chloro-5-methylphenyl)methanamine (2-Chloro-5-methylphenyl)methanamine Imine Intermediate->(2-Chloro-5-methylphenyl)methanamine + H2 Catalyst (2-Chloro-5-methylphenyl)methanamine HCl (2-Chloro-5-methylphenyl)methanamine HCl (2-Chloro-5-methylphenyl)methanamine->(2-Chloro-5-methylphenyl)methanamine HCl + HCl

Caption: General reaction scheme for the synthesis.

Protocol 1: Synthesis using Raney® Nickel
  • Reaction Setup: To a high-pressure autoclave, add 2-chloro-5-methylbenzaldehyde (1 equivalent), methanol as the solvent, and a slurry of Raney® Nickel (5-10% by weight of the aldehyde).

  • Ammonia Addition: Cool the autoclave to 0-5 °C and carefully introduce anhydrous ammonia gas or a solution of ammonia in methanol (5-10 equivalents).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 30-50 bar. Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess pressure. Filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst. Wash the celite pad with methanol.

  • Isolation of the Amine: Concentrate the filtrate under reduced pressure to obtain the crude (2-Chloro-5-methylphenyl)methanamine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of hydrogen chloride in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.

  • Purification: Collect the precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Protocol 2: Synthesis using 5% Palladium on Carbon (Pd/C)
  • Reaction Setup: In a hydrogenation vessel, dissolve 2-chloro-5-methylbenzaldehyde (1 equivalent) in methanol. Add 5% Pd/C (1-5 mol% of Pd).

  • Ammonia Addition: Add a solution of ammonia in methanol (5-10 equivalents) to the mixture.

  • Hydrogenation: Connect the vessel to a hydrogen source and purge the system. Pressurize with hydrogen to 5-10 bar and stir the mixture vigorously at room temperature (25-30 °C).

  • Reaction Monitoring: Monitor the hydrogen uptake or analyze aliquots by TLC/GC to determine the reaction endpoint.

  • Work-up: Release the hydrogen pressure and filter the reaction mixture through celite to remove the catalyst. Wash the celite with methanol.

  • Isolation and Salt Formation: Follow steps 6-8 as described in Protocol 1.

Protocol 3: Synthesis using Platinum(IV) Oxide (PtO₂)
  • Reaction Setup: To a glass-lined autoclave, add 2-chloro-5-methylbenzaldehyde (1 equivalent), ethanol as the solvent, and Platinum(IV) oxide (0.5-2 mol%).

  • Ammonia Addition: Introduce a solution of ammonia in ethanol (5-10 equivalents).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 3-5 bar. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: After completion, carefully vent the reactor and filter the catalyst.

  • Isolation and Salt Formation: Follow steps 6-8 as described in Protocol 1.

Protocol 4: Synthesis using 5% Rhodium on Carbon (Rh/C)
  • Reaction Setup: In a hydrogenation apparatus, combine 2-chloro-5-methylbenzaldehyde (1 equivalent), methanol, and 5% Rh/C (1-3 mol% of Rh).

  • Ammonia Addition: Add a methanolic ammonia solution (5-10 equivalents).

  • Hydrogenation: Purge the system with hydrogen and then maintain a hydrogen pressure of 5-10 bar. Stir the reaction at room temperature.

  • Reaction Monitoring: Follow the reaction progress by TLC or GC.

  • Work-up: Upon completion, filter off the catalyst.

  • Isolation and Salt Formation: Follow steps 6-8 as described in Protocol 1.

Logical Framework for Catalyst Selection

The choice of catalyst is a multi-faceted decision that balances cost, activity, selectivity, and process safety.

Catalyst Selection Catalyst Selection Cost Cost Catalyst Selection->Cost Activity Activity Catalyst Selection->Activity Selectivity Selectivity Catalyst Selection->Selectivity Process Conditions Process Conditions Catalyst Selection->Process Conditions Raney Ni Raney Ni Cost->Raney Ni Low Precious Metals (Pd, Pt, Rh) Precious Metals (Pd, Pt, Rh) Cost->Precious Metals (Pd, Pt, Rh) High Activity->Raney Ni Good Pt, Rh Pt, Rh Activity->Pt, Rh Very High Pd Pd Activity->Pd High Selectivity->Raney Ni Good Rh/C Rh/C Selectivity->Rh/C Excellent (for chloro-substrates) Pd/C, PtO2 Pd/C, PtO2 Selectivity->Pd/C, PtO2 Very Good Process Conditions->Raney Ni Harsher Pd, Pt, Rh Pd, Pt, Rh Process Conditions->Pd, Pt, Rh Milder

Sources

Definitive Guide to Isomeric Purity: (2-Chloro-5-methylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

Product Identity: (2-Chloro-5-methylphenyl)methanamine hydrochloride CAS: 1638600-66-8 (HCl salt) / 754917-70-9 (Free base) Core Scaffold: 2-Chloro-5-methylbenzylamine

In the high-stakes arena of fragment-based drug discovery (FBDD), particularly for kinase and GPCR targets, the purity of the benzylamine "warhead" or linker is non-negotiable. While this molecule is achiral , the term "isomeric purity" in this context refers strictly to regioisomeric purity .[1]

Commercial synthesis routes—often involving the chlorination of 3-methylbenzylamine precursors or the reduction of crude nitriles—frequently generate positional isomers (e.g., 2-chloro-3-methyl or 4-chloro-3-methyl analogs). These impurities are "silent killers" in SAR (Structure-Activity Relationship) studies: they possess similar solubility and reactivity but project their substituents into completely different regions of a binding pocket, leading to false positives or inexplicable "cliffs" in biological data.

Comparative Analysis: High-Purity vs. Technical Grade

This section objectively compares the "Gold Standard" product against common market alternatives (lower purity grades or bioisosteres).

FeatureHigh-Purity Grade (>99.5%) Technical Grade (~95%) Alternative: 2-Fluoro Analog
Primary Impurity <0.1% Regioisomers2-5% (2-Cl-3-Me / 4-Cl-3-Me)N/A (Different scaffold)
Synthesis Route Directed Ortho-Lithiation or Purified Nitrile ReductionDirect Chlorination of 3-MethylbenzylamineFluorination (Balz-Schiemann)
SAR Reliability High: Data reflects true ligand-protein interaction.[2]Low: Activity may be driven by the 4-chloro impurity (para-binder).Variable: Used to probe steric/electronic tolerance.[1]
Cost Factor High (Requires prep-HPLC or recrystallization)Low (Bulk commodity)Medium
Downstream Risk Minimal.[1] Clean NMR/LCMS in final drug.High. Impurity carries through amide couplings, complicating final purification.Useful for IP expansion or metabolic stability checks.
The "Ghost Ligand" Effect

Using Technical Grade material containing ~5% 4-chloro-3-methylbenzylamine can be disastrous. In a kinase hinge-binding model, the 4-chloro substituent extends linearly (para), whereas the desired 2-chloro (ortho) induces a twist in the biaryl ether/amine bond.[1] If the impurity binds 100x stronger than your target, your


 data will be an artifact of the impurity, not the drug candidate.

Synthesis & Impurity Origins (Visualized)

Understanding the source of the impurity is the first step in control. The diagram below illustrates how different synthetic choices lead to specific isomeric profiles.

SynthesisPathways Start Starting Material: 3-Methylbenzylamine RouteA Route A: Direct Chlorination (NCS or Cl2) Start->RouteA Cheap/Fast RouteB Route B: Directed Synthesis (from 2-amino-5-methylbenzoic acid) Start->RouteB High Cost Product Target: 2-Chloro-5-methylbenzylamine RouteA->Product Major (~85%) Impurity1 Impurity A: 4-Chloro-3-methyl isomer (Para-substitution) RouteA->Impurity1 Minor (~10%) Impurity2 Impurity B: 2-Chloro-3-methyl isomer (Ortho-substitution) RouteA->Impurity2 Trace (~5%) RouteB->Product Exclusive (>99%)

Figure 1: Synthetic bifurcation showing how direct chlorination leads to a mixture of regioisomers, whereas directed synthesis yields high isomeric purity.

Self-Validating Experimental Protocol

As a researcher, you must validate the isomeric purity of your batch before committing it to a 10-step synthesis. Do not rely solely on the Certificate of Analysis (CoA).

Protocol A: Regioisomer Discrimination via 1H-NMR

The coupling constants (


) and splitting patterns in the aromatic region are diagnostic. The target molecule has a 1,2,5-substitution  pattern.
  • Solvent: Dissolve 10 mg in

    
     (prevents amine proton exchange broadening).
    
  • Focus Region: 7.0 - 7.5 ppm (Aromatic protons).

  • Diagnostic Signals:

    • Target (2-Cl-5-Me): Look for a doublet (

      
      , H-3), a doublet of doublets (H-4), and a narrow doublet (
      
      
      
      , H-6, meta-coupling).
    • Impurity (2-Cl-3-Me): This isomer has a 1,2,3-substitution pattern. It will show a triplet (or dd appearing as t) for the H-4 proton due to two ortho neighbors, which is absent in the target structure.

    • Impurity (4-Cl-3-Me): This para-chloro isomer shows a distinct ABX system or two doublets if the methyl breaks symmetry, often shifted upfield due to shielding differences.[1]

Protocol B: HPLC Separation of Regioisomers

Standard C18 gradients often fail to separate these positional isomers. Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column for


 selectivity.
  • Column: XSelect CSH Phenyl-Hexyl or Kinetex PFP (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Methanol (MeOH provides better selectivity than MeCN for positional isomers).

  • Gradient: 5% B to 60% B over 20 mins.

  • Acceptance Criteria: The main peak must be >99.0% area. Any shoulder peak >0.5% indicates regioisomeric contamination.

Decision Logic for QC (Visualized)

Use this decision tree to determine if a batch is suitable for clinical candidate synthesis.

QCDecisionTree Sample Incoming Sample (2-Chloro-5-methylbenzylamine HCl) NMR Run 1H-NMR (DMSO-d6) Sample->NMR CheckSplitting Check Aromatic Splitting NMR->CheckSplitting PassNMR Pattern matches 1,2,5-subst. CheckSplitting->PassNMR Clean FailNMR Extra triplets or complex multiplet CheckSplitting->FailNMR Ambiguous HPLC Run HPLC (Phenyl-Hexyl Column) PassNMR->HPLC Reject REJECT (Recrystallize or Discard) FailNMR->Reject CheckPurity Purity > 99%? HPLC->CheckPurity Approve APPROVE for Synthesis CheckPurity->Approve Yes CheckPurity->Reject No (Isomers detected)

Figure 2: Quality Control decision matrix for validating regioisomeric purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12557200, 2-Chloro-5-methylbenzonitrile. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Chloro-5-methylphenyl)methanamine hydrochloride

[1][2]

CAS No: 754917-70-9 (Reference) | Molecular Formula: C₈H₁₀ClN[1][2][3] · HCl Synonyms: 2-Chloro-5-methylbenzylamine hydrochloride; 2-Chloro-5-methylbenzenemethanamine HCl.[1][2][3]

Executive Safety Assessment

Senior Scientist Note: As a primary amine hydrochloride salt, this compound presents a dual hazard profile: the pharmacological activity of the benzylamine moiety and the acidic corrosivity of the hydrochloride counter-ion upon contact with moisture (mucous membranes).[2] While often classified as an Irritant (H315/H319) , seasoned chemists treat substituted benzylamine salts as potential corrosives and sensitizers .[2]

The primary operational risk is inhalation of fine particulate dust during weighing and transfer, which can cause severe respiratory distress (H335) and ocular damage.[2]

GHS Hazard Classification (derived from structural analogs & SDS data)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2][4]H302
Skin Irritation 2Causes skin irritation.[5]H315
Eye Irritation 2ACauses serious eye irritation.H319
STOT - Single Exp. 3May cause respiratory irritation.[1][2][4][6]H335
Personal Protective Equipment (PPE) Matrix

Rationale: PPE is the secondary barrier.[2] The primary barrier is the engineering control (Fume Hood).[1][2]

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Standard safety glasses fail against airborne micro-particulates.[1][2] Hydrolysis of the HCl salt in the eye creates immediate acidic burns.
Respiratory Engineering Control: Certified Fume Hood.Backup: N95 or P100 Respirator.Critical: Do not rely on surgical masks. If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 is mandatory due to dust generation.[1][2]
Dermal (Hand) Double Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.10 mm)2.[2] Outer: Nitrile (Extended Cuff, 5-6 mil)Chlorinated aromatics can permeate thin nitrile over time.[1][2] The outer glove is sacrificial; change immediately upon contamination.
Dermal (Body) Lab Coat (Poly/Cotton) + Tyvek® Sleeves Prevents dust accumulation on forearms/cuffs, a common transfer route to the face/mouth.[1][2]
Operational Protocol: Safe Handling Workflow
Phase A: Engineering & Pre-Check[1][2]
  • Static Control: Amine salts are often hygroscopic and prone to static charge. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering.

  • Ventilation: Ensure fume hood face velocity is between 80–100 fpm .

Phase B: Weighing & Transfer (The Critical Step)[1][2]
  • Don PPE: Follow the matrix above. Ensure glove cuffs overlap lab coat sleeves.

  • Tare Vessel: Place a clean, dry vial on the balance. Never weigh directly onto paper.[1][2]

  • Transfer: Use a disposable spatula. Transfer slowly to minimize dust clouds.

  • Seal: Cap the receiving vial inside the hood immediately after mass confirmation.

  • Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened with methanol or water to remove invisible dust residues before removing it from the hood.

Phase C: Solubilization & Reaction[1][2]
  • Solvent Choice: Soluble in water, methanol, and DMSO.[2]

  • Exotherm Warning: Dissolution in water may be slightly exothermic due to the HCl salt. Add solid to solvent, not vice versa.[2]

  • Incompatibility: Avoid mixing with strong oxidizers or hypochlorites (bleach) .[2]

    • Mechanism:[1][2][7][8] Reaction with bleach can form N-chloramines , which are unstable and potentially explosive.[1][2]

Decontamination & Disposal Strategy

Self-Validating Cleanup System: To ensure the workspace is truly clean, rely on pH indicators, not just visual inspection.[1][2]

  • Dry Sweep: If powder spills, do not wet immediately (creates acidic sludge).[2] Cover with a spill pad or sweep gently into a waste container.

  • Wet Decon: Clean surface with a 5% Sodium Bicarbonate (NaHCO₃) solution.[2]

    • Why? This neutralizes the HCl salt and converts the amine to its free base, which is easier to wipe up but may smell stronger.[2]

  • Validation: Touch a wet pH strip to the cleaned surface. It should read neutral (pH 6-8).[1][2]

  • Waste Segregation:

    • Solid Waste: Hazardous Waste (Solid) - Label "Toxic/Irritant Organic Solid."[1][2]

    • Liquid Waste: Organic Solvents (Non-Halogenated, unless chlorinated solvents were used).[2]

    • DO NOT dispose of down the drain.

Emergency Response Visualization

EmergencyResponseStartExposure IncidentTypeIdentify Contact TypeStart->TypeEyeEye Contact(High Risk)Type->EyeSkinSkin ContactType->SkinInhalInhalationType->InhalEyeActionFlush 15 mins(Lifting Eyelids)Eye->EyeActionImmediateSkinActionRemove ClothingWash Soap/WaterSkin->SkinActionInhalActionMove to Fresh AirSupport BreathingInhal->InhalActionMedicalSeek Medical Attention(Show SDS/CAS)EyeAction->MedicalSkinAction->MedicalInhalAction->Medical

Figure 1: Immediate Triage Protocol for Amine Salt Exposure.[1][2] Note that eye contact requires the most urgent intervention due to the acidic nature of the hydrochloride.[1][2]

References
  • PubChem. (n.d.).[2] (2-Chloro-5-methylphenyl)methanamine.[1][2][3][4] National Library of Medicine. Retrieved February 4, 2026, from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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